Stearoyl methyl beta-alanine
Description
Structure
2D Structure
Properties
IUPAC Name |
3-[methyl(octadecanoyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)23(2)20-19-22(25)26/h3-20H2,1-2H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHCJCQMNYOULB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70157439 | |
| Record name | Stearoyl methyl beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70157439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13222-32-7 | |
| Record name | N-Methyl-N-(1-oxooctadecyl)-β-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13222-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stearoyl methyl beta-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013222327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stearoyl methyl beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70157439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-N-(1-oxooctadecyl)-β-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.889 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STEAROYL METHYL .BETA.-ALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q22Y197J3V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Synthesis of Stearoyl Methyl Beta-Alanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary chemical synthesis pathway for Stearoyl Methyl Beta-Alanine, also known as 3-[methyl(octadecanoyl)amino]propanoic acid. The document details the necessary precursors, reaction conditions, and experimental protocols. Quantitative data from analogous reactions are summarized for comparative purposes, and the synthesis pathway is visualized through a clear diagram.
Introduction
This compound is a lipoamino acid, a class of molecules that combine the features of lipids and amino acids. This unique structure imparts surfactant-like properties, making it of interest in various fields, including cosmetics, drug delivery, and materials science. The synthesis of this compound typically involves the formation of an amide bond between the secondary amine of N-methyl-beta-alanine and the carboxyl group of stearic acid. This guide will focus on the most direct and common synthetic route: the acylation of N-methyl-beta-alanine with an activated form of stearic acid, such as stearoyl chloride.
Primary Synthesis Pathway: Acylation of N-Methyl-Beta-Alanine
The most direct and widely applicable method for the synthesis of this compound is the N-acylation of N-methyl-beta-alanine with stearoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, is highly efficient for forming amide bonds.[1][2] The overall reaction is depicted below:
Caption: Acylation of N-Methyl-Beta-Alanine with Stearoyl Chloride.
Synthesis of Precursor: N-Methyl-Beta-Alanine
A key starting material for this synthesis is N-methyl-beta-alanine. A high-yield synthesis of this precursor can be achieved through the hydrolysis of β-methylaminopropionitrile.[3]
Caption: Synthesis of N-Methyl-Beta-Alanine.
Experimental Protocol: Synthesis of N-Methyl-Beta-Alanine [3]
-
Reaction Setup: A reaction flask is charged with a 30% aqueous solution of sodium hydroxide. The solution is heated to 70°C.
-
Addition of Reactant: β-methylaminopropionitrile is added dropwise to the heated alkali solution over a period of 4 hours, maintaining the internal temperature at 70°C.
-
Reaction Completion and Work-up: After the addition is complete, the reaction mixture is degassed at 70°C to remove by-product ammonia.
-
Analysis: The resulting aqueous solution of N-methyl-beta-alanine can be analyzed by high-performance liquid chromatography (HPLC) to determine the yield.
| Parameter | Value | Reference |
| Reactant | β-methylaminopropionitrile | [3] |
| Reagent | 30% Aqueous Sodium Hydroxide | [3] |
| Temperature | 70°C | [3] |
| Reaction Time | 4 hours (addition) | [3] |
| Yield | 99.2% | [3] |
Synthesis of this compound
The acylation of N-methyl-beta-alanine with stearoyl chloride is typically carried out under basic conditions to neutralize the hydrochloric acid formed during the reaction.
Experimental Protocol: Synthesis of this compound (General Schotten-Baumann Conditions)
This protocol is based on general procedures for the N-acylation of amino acids.[4][5]
-
Dissolution of Amino Acid: N-methyl-beta-alanine is dissolved in a mixture of acetone and water. The pH of the solution is adjusted to 12 with a sodium hydroxide solution.
-
Acylation: The solution is cooled to 0°C in an ice bath. Stearoyl chloride is added dropwise with vigorous stirring over a period of 25-30 minutes, while maintaining the temperature at 0°C. The pH is kept at 12 by the concurrent addition of a sodium hydroxide solution.
-
Reaction Completion: After the addition is complete, the mixture is stirred for an additional 2-3 hours at room temperature.
-
Isolation and Purification: The reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the N-stearoyl amino acid. The precipitate is filtered, washed with water, and then recrystallized from a suitable solvent system, such as an ethanol/petroleum benzine mixture, to yield the purified this compound.
| Parameter | Condition | Reference (Analogous Reactions) |
| Reactants | N-methyl-beta-alanine, Stearoyl chloride | [4][5] |
| Base | Sodium Hydroxide | [5] |
| Solvent | Acetone/Water | [5] |
| Temperature | 0°C (addition), Room Temperature | [5] |
| pH | 12 | [5] |
| Yield (Analogous N-Stearoyl Amino Acids) | High to Quantitative | [5][6] |
Alternative Synthesis Pathway: One-Pot Synthesis from Stearic Acid
Caption: One-Pot Synthesis of N-Methyl-Beta-Alanine Derivatives.
Experimental Workflow
-
Acylation: Stearic acid is reacted with oxalyl chloride in a suitable solvent like dichloromethane at 0°C for approximately 4 hours to form stearoyl chloride in situ.[7]
-
First Substitution: Methylamine is then added to the reaction mixture to carry out a substitution reaction, forming an intermediate N-methylstearamide.[7]
-
Second Substitution: A strong base, such as sodium hydride, is added, followed by the addition of chloropropionic acid or bromopropionic acid to introduce the beta-alanine moiety, yielding the final product.[7]
Data Summary
The following table summarizes the quantitative data gathered from the literature for the synthesis of the precursor and analogous N-stearoyl amino acids.
| Synthesis Step | Reactant(s) | Key Reagents/Conditions | Yield | Purity | Reference |
| Precursor Synthesis | β-methylaminopropionitrile | 30% NaOH(aq), 70°C | 99.2% | Not specified | [3] |
| Acylation (Analogous) | Amino Acid, Stearoyl Chloride | NaOH, Acetone/Water, 0°C | High | Recrystallized | [5] |
| One-Pot Synthesis (Analogous) | C13H27COOH, Oxalyl Chloride, Methylamine, Chloropropionic Acid | Dichloromethane, NaH | Not specified | Characterized by NMR | [7] |
Conclusion
The synthesis of this compound is most directly achieved through the Schotten-Baumann acylation of N-methyl-beta-alanine with stearoyl chloride. This method is generally high-yielding and utilizes readily available starting materials, assuming access to N-methyl-beta-alanine. For situations where the precursor is not available, a one-pot synthesis from stearic acid offers a viable alternative. The experimental protocols and data provided in this guide offer a solid foundation for researchers and professionals in the fields of chemistry and drug development to successfully synthesize and further investigate this interesting lipoamino acid.
References
- 1. Schotten-Baumann Reaction [organic-chemistry.org]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. JPH05112513A - Method for producing N-methyl-β-alanine - Google Patents [patents.google.com]
- 4. CN104610086A - Stearoyl amino acid compound, and preparation method and applications thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN113548977A - Process for producing N-methyl-beta-alanine derivative - Google Patents [patents.google.com]
Physicochemical properties of Stearoyl methyl beta-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearoyl methyl beta-alanine, also known as 3-[methyl(octadecanoyl)amino]propanoic acid, is a modified amino acid derivative belonging to the class of N-acyl amino acids. This class of molecules is gaining significant interest in biochemical and pharmacological research due to their diverse biological activities, which include roles in cellular signaling and metabolic regulation. This technical guide provides a comprehensive overview of the currently available information on the physicochemical properties, a putative synthesis protocol, and potential biological significance of this compound.
Physicochemical Properties
Quantitative data on the experimentally determined physicochemical properties of this compound are limited in publicly accessible literature. The following table summarizes the predicted properties available from computational models.[1] It is crucial to note that these values are in silico predictions and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C22H43NO3 | PubChem |
| Molecular Weight | 369.58 g/mol | PubChem |
| Predicted XlogP | 7.6 | PubChem |
| Predicted Hydrogen Bond Donor Count | 1 | PubChem |
| Predicted Hydrogen Bond Acceptor Count | 3 | PubChem |
| Predicted Rotatable Bond Count | 20 | PubChem |
| Predicted pKa (acidic) | 4.85 ± 0.10 | ChemAxon |
| Predicted pKa (basic) | -0.15 ± 0.70 | ChemAxon |
Experimental Protocols
Synthesis of this compound (Putative Protocol)
This protocol involves a two-step process: 1) Acylation of stearic acid, and 2) N-alkylation of an intermediate with a beta-alanine derivative.
Step 1: Synthesis of Stearoyl Chloride
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve stearic acid in a suitable anhydrous solvent such as dichloromethane or N,N-dimethylformamide.
-
Slowly add oxalyl chloride to the solution at 0°C.
-
Allow the reaction to proceed for 4 hours at 0°C to form the acyl chloride intermediate.
-
The resulting first reaction liquid containing stearoyl chloride is used directly in the next step.
Step 2: Synthesis of this compound
-
To the first reaction liquid containing stearoyl chloride, add a solution of methylamine to carry out a first substitution reaction, yielding N-methylstearamide.
-
In a separate reaction vessel, prepare a solution of sodium hydride in an appropriate solvent.
-
Add the second intermediate reaction liquid (containing N-methylstearamide) to the sodium hydride solution and stir for 20-40 minutes.
-
To this mixture, add 3-chloropropionic acid or 3-bromopropionic acid.
-
The second substitution reaction is carried out at a temperature between 0°C and 25°C for 4-12 hours.
-
Upon completion, the reaction mixture is worked up using standard procedures, which may include quenching, extraction, and purification by chromatography to yield the final product, this compound.
Note: This is a generalized protocol and requires optimization of reaction conditions, stoichiometry, and purification methods for successful synthesis.
Potential Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity of this compound is currently lacking. However, the broader class of N-acyl amino acids, to which it belongs, has been implicated in various biological processes.[3][4] Several N-acyl amino acids are recognized as endogenous signaling molecules that can modulate enzymatic activity and receptor function.[3] For instance, some stearoyl derivatives of other amino acids have demonstrated neuroprotective activities.[3]
Given the structural similarity to other bioactive lipids, it is plausible that this compound could interact with cellular signaling pathways. A hypothetical signaling pathway, based on the known activities of related N-acyl amino acids, is presented below. This diagram illustrates a potential mechanism where an N-acyl amino acid (NAAA) interacts with a G-protein coupled receptor (GPCR), leading to downstream cellular responses.
Caption: Hypothetical GPCR signaling pathway for an N-acyl amino acid.
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis and characterization of this compound, based on the putative protocol and standard analytical techniques.
Caption: Workflow for synthesis and characterization of this compound.
Conclusion
This compound is a largely uncharacterized N-acyl amino acid. While computational data provides some insight into its physicochemical properties, experimental validation is essential. The provided putative synthesis protocol, adapted from existing literature on similar compounds, offers a starting point for its chemical preparation. Future research should focus on the experimental determination of its physicochemical characteristics, the optimization of its synthesis, and the exploration of its biological activities to elucidate its potential role in cellular processes and as a therapeutic agent. The study of this and other N-acyl amino acids holds promise for the discovery of novel signaling molecules and drug candidates.
References
- 1. PubChemLite - this compound (C22H43NO3) [pubchemlite.lcsb.uni.lu]
- 2. CN113548977A - Process for producing N-methyl-beta-alanine derivative - Google Patents [patents.google.com]
- 3. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes [mdpi.com]
- 4. researchgate.net [researchgate.net]
The Genesis and Progression of N-Acyl Beta-Alanine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acyl beta-alanine derivatives represent a versatile class of lipid molecules that have garnered significant interest across various scientific disciplines, from materials science to pharmacology. Characterized by a fatty acid chain linked to the amino group of beta-alanine, these compounds exhibit a wide range of biological activities and physicochemical properties. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological significance of N-acyl beta-alanine derivatives, with a focus on their applications in research and drug development.
Discovery and Historical Perspective
The exploration of N-acyl amino acids, the broader family to which N-acyl beta-alanine derivatives belong, began in the mid-20th century. Early research was primarily driven by the need for novel surfactants for use in cosmetics and washing agents.
A significant milestone in the specific history of N-acyl beta-alanine derivatives was the work on N-acyl-N-alkyl-β-alanines in the 1960s. Researchers at this time synthesized and characterized these compounds, identifying them as a new class of surfactants with excellent foaming, wetting, and hard water resistance properties.[1] This discovery opened the door for their use in various consumer products.
While early applications were predominantly in the field of surfactants and cosmetics, subsequent research unveiled the diverse biological roles of N-acyl amino acids, including N-acyl beta-alanines. A notable example is N-acetyl-beta-alanine , a naturally occurring derivative.[2] Although its administration to humans for performance enhancement is a more recent area of investigation, its metabolic pathway, involving deacetylation by N-acetyl-beta-alanine deacetylase to yield beta-alanine and acetate, has been established.[2]
The timeline below highlights key periods in the discovery and development of N-acyl beta-alanine derivatives:
-
1940s-1950s: Initial synthesis and investigation of various N-acyl amino acids for industrial applications.
-
1960s: Specific synthesis and characterization of N-acyl-N-alkyl-β-alanines as novel surfactants.[1] A US patent granted in 1960 described the preparation of these compounds.[1]
-
1980s: A US patent highlighted the use of beta-alanine in reaction with N-acetyldopamine for hair pigmentation, showcasing a different application for beta-alanine derivatives.[3]
-
1990s-Present: Growing interest in the biological activities of N-acyl beta-alanine derivatives, including their roles as signaling molecules and potential therapeutic agents. Research has focused on their antiproliferative properties and interactions with key enzymes and receptors like Fatty Acid Amide Hydrolase (FAAH) and Cannabinoid Receptor 2 (CB2).
Synthesis of N-Acyl Beta-Alanine Derivatives
The synthesis of N-acyl beta-alanine derivatives can be achieved through several chemical routes. The most common method involves the acylation of beta-alanine or its derivatives with a fatty acid chloride or anhydride.
A general synthetic workflow is depicted below:
Caption: General workflow for the synthesis of N-acyl beta-alanine derivatives.
Experimental Protocol: Synthesis of N-Lauroyl-L-Alanine
This protocol is adapted from a patented method for the preparation of N-lauroyl-L-alanine.[4]
Materials:
-
L-alanine
-
Potassium hydroxide (KOH)
-
Distilled water
-
Acetone
-
Lauroyl chloride
-
50% Sodium hydroxide (NaOH) solution
Procedure:
-
Preparation of L-alanine salt solution: In a 1L three-necked flask, dissolve 89g (1 mol) of L-alanine and 56g (1 mol) of potassium hydroxide in a mixed solution of 150 mL of distilled water and 150 mL of acetone. Stir the mixture at room temperature to obtain a homogenous L-alanine salt solution.[4]
-
Acylation reaction: Slowly add 218.7g (1 mol) of lauroyl chloride dropwise to the L-alanine salt solution at 25°C.[4]
-
pH adjustment: Concurrently, add a 50% sodium hydroxide solution dropwise to maintain the pH of the reaction system at 9.[4]
-
Reaction completion and product formation: After the addition is complete, continue stirring the mixture at 25°C for 2 hours. A paste of N-lauroyl-L-alanine salt will be obtained.[4]
-
Purification: The crude product can be further purified by recrystallization.
Biological Activities and Therapeutic Potential
N-acyl beta-alanine derivatives have emerged as a class of bioactive lipids with diverse pharmacological effects. Their therapeutic potential is being explored in several areas, including oncology and inflammatory diseases.
Antiproliferative Activity
Certain N-acyl beta-alanine derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. The cytotoxic effects are often dependent on the nature of the acyl chain and other structural modifications.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | HCT116 | 22.4 | [1] |
| Compound 2 | HCT116 | 0.34 | [1] |
| Compound 1 | HTB-26 (Breast) | 10 - 50 | [1] |
| Compound 2 | HTB-26 (Breast) | 10 - 50 | [1] |
| Compound 1 | PC-3 (Pancreatic) | 10 - 50 | [1] |
| Compound 2 | PC-3 (Pancreatic) | 10 - 50 | [1] |
| Compound 1 | HepG2 (Hepatocellular) | 10 - 50 | [1] |
| Compound 2 | HepG2 (Hepatocellular) | 10 - 50 | [1] |
| Compound 3d | MCF-7 (Breast) | 43.4 | [5] |
| Compound 4d | MCF-7 (Breast) | 39.0 | [5] |
| Compound 3d | MDA-MB-231 (Breast) | 35.9 | [5] |
| Compound 4d | MDA-MB-231 (Breast) | 35.1 | [5] |
Modulation of the Endocannabinoid System
The endocannabinoid system (ECS) is a crucial signaling network involved in regulating a wide array of physiological processes. N-acyl beta-alanine derivatives can interact with key components of the ECS, notably Fatty Acid Amide Hydrolase (FAAH) and the Cannabinoid Receptor 2 (CB2).
FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related N-acylethanolamines. Inhibition of FAAH leads to an increase in the endogenous levels of these signaling lipids, which can produce analgesic, anxiolytic, and anti-inflammatory effects. Several N-acyl amides have been investigated as FAAH inhibitors.
Experimental Protocol: FAAH Inhibition Assay (Fluorometric)
This protocol provides a general method for screening FAAH inhibitors using a fluorometric assay kit.
Principle:
FAAH hydrolyzes a non-fluorescent substrate to release a fluorescent product. The rate of fluorescence increase is proportional to FAAH activity. Inhibitors will reduce the rate of this reaction.
Materials:
-
FAAH enzyme
-
FAAH assay buffer
-
FAAH substrate (non-fluorescent)
-
Test compounds (potential FAAH inhibitors)
-
Known FAAH inhibitor (positive control)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents: Prepare working solutions of the FAAH enzyme, substrate, and test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to designated wells:
-
Blank: Assay buffer only.
-
Control (No Inhibitor): FAAH enzyme and assay buffer.
-
Positive Control: FAAH enzyme and a known FAAH inhibitor.
-
Test Wells: FAAH enzyme and various concentrations of the test compounds.
-
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitors to interact with the enzyme.
-
Initiate Reaction: Add the FAAH substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition by the test compound can be determined by comparing the reaction rate in the test wells to the control wells. The IC50 value can then be calculated.
The CB2 receptor is primarily expressed in immune cells and is a promising therapeutic target for inflammatory and neurodegenerative diseases due to its non-psychotropic nature. Activation of CB2 receptors can modulate inflammatory responses.
The signaling cascade following CB2 receptor activation by an N-acyl beta-alanine derivative can be visualized as follows:
Caption: Simplified CB2 receptor signaling pathway activated by an N-acyl beta-alanine derivative.
Activation of the CB2 receptor by an N-acyl beta-alanine derivative typically leads to the inhibition of adenylyl cyclase through the Gi/o protein, resulting in decreased cyclic AMP (cAMP) levels.[6] This can subsequently modulate the activity of protein kinase A (PKA). Additionally, CB2 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) cascade, ultimately leading to changes in gene expression and a reduction in the inflammatory response.[6]
Physicochemical Properties and Applications as Surfactants
As established in their early history, N-acyl beta-alanine derivatives, particularly the N-acyl-N-alkyl-β-alanines, are effective surfactants. Their amphiphilic nature, with a hydrophilic beta-alanine head group and a hydrophobic acyl chain, allows them to reduce surface tension and form micelles in solution.
| Surfactant Type | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) | Reference |
| C8EO-5 | 0.51 | 26.96 | [7] |
| C12EO-5 | 0.107 | 29.69 | [7] |
| C16EO-5 | 0.037 | 32.84 | [7] |
| Sodium Dodecyl Sulfate (SDS) | 1.63 | 39.0 | [7] |
(Note: The data in this table is for structurally related surfactants to provide a comparative context for the physicochemical properties of N-acyl beta-alanine derivatives, as a comprehensive table for the latter was not available in the search results.)
The properties of these surfactants make them suitable for a variety of applications, including:
-
Cosmetics: As emulsifiers, foaming agents, and cleansing agents in skin and hair care products.
-
Personal Care: In soaps, shampoos, and other cleansing formulations.
-
Industrial Applications: As wetting agents and dispersants.
Conclusion and Future Directions
N-acyl beta-alanine derivatives have evolved from their initial discovery as industrial surfactants to a class of compounds with significant biological and therapeutic potential. Their history underscores a common trajectory in chemical research, where compounds initially developed for one purpose are later found to have unexpected and valuable applications in other fields.
Future research in this area is likely to focus on:
-
Structure-Activity Relationship (SAR) Studies: To design and synthesize novel derivatives with enhanced potency and selectivity for specific biological targets.
-
Elucidation of Mechanisms of Action: To gain a deeper understanding of the molecular pathways through which these compounds exert their effects.
-
Preclinical and Clinical Development: To translate the promising in vitro and in vivo findings into novel therapeutic interventions for a range of diseases, including cancer and inflammatory disorders.
The continued exploration of N-acyl beta-alanine derivatives holds great promise for the development of new scientific tools and therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US4390341A - Composition and process for producing pigmentation in hair or skin - Google Patents [patents.google.com]
- 4. CN108752228B - Preparation method and application of N-lauroyl-L-alanine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to Modified Amino-Acid Surfactants for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive literature review of modified amino acid surfactants, focusing on their synthesis, physicochemical properties, and applications in drug delivery. It is designed to be a valuable resource for researchers and professionals in the pharmaceutical and biotechnology sectors, offering detailed experimental protocols, comparative data, and visual representations of key concepts.
Introduction to Modified Amino Acid Surfactants
Modified amino acid surfactants are a class of amphiphilic molecules that have garnered significant interest in recent years due to their biocompatibility, biodegradability, and tunable physicochemical properties.[1] These surfactants consist of a hydrophilic amino acid headgroup and a hydrophobic tail, typically a long-chain alkyl group. The versatility of amino acids as headgroups allows for the synthesis of a wide array of surfactants with varying charge (anionic, cationic, zwitterionic, or non-ionic), polarity, and functionality.[1][2][3] This inherent diversity makes them highly attractive for various applications, particularly in drug delivery, where they can act as solubilizing agents, emulsifiers, and permeation enhancers.[4][5]
The linkage between the amino acid headgroup and the hydrophobic tail is often an amide or ester bond, which can be designed for specific stability or biodegradability profiles.[2] Furthermore, the chirality of natural amino acids can be exploited to create surfactants with unique self-assembly properties and stereospecific interactions.
Synthesis of Modified Amino Acid Surfactants
The synthesis of modified amino acid surfactants can be achieved through several chemical and enzymatic routes. The choice of method depends on the desired structure, including the type of linkage and the specific amino acid and hydrophobic tail.
General Synthesis Routes
Common synthetic pathways include:
-
N-Acylation: This is a widely used method for producing anionic N-acyl amino acid surfactants. It typically involves the reaction of an amino acid with a fatty acid chloride or anhydride under alkaline conditions (Schotten-Baumann reaction).[1]
-
Esterification: Cationic or zwitterionic surfactants can be synthesized by esterifying the carboxylic acid group of an amino acid with a long-chain alcohol.
-
Reductive Amination: This method involves the reaction of an amino acid with an aldehyde or ketone to form an N-alkylated surfactant.
-
Enzymatic Synthesis: Lipases and proteases can be used to catalyze the formation of amide and ester bonds under mild conditions, offering a more environmentally friendly approach.[6]
Synthesis of Gemini Amino Acid Surfactants
Gemini surfactants, which consist of two amphiphilic moieties connected by a spacer, exhibit superior physicochemical properties compared to their single-chain counterparts, such as a lower critical micelle concentration (CMC).[4][7][8] Their synthesis involves linking two amino acid surfactant monomers, often through the headgroups or the hydrophobic tails, using a spacer molecule.[1][7]
Physicochemical Properties of Modified Amino Acid Surfactants
The functionality of amino acid surfactants in drug delivery applications is dictated by their physicochemical properties. These properties are influenced by the structure of the surfactant, including the nature of the amino acid headgroup, the length and saturation of the alkyl chain, and the presence of a spacer in gemini surfactants.
Critical Micelle Concentration (CMC)
The CMC is a fundamental parameter that indicates the concentration at which surfactant monomers self-assemble into micelles. A lower CMC value signifies a more efficient surfactant. For amino acid surfactants, the CMC is influenced by:
-
Alkyl Chain Length: Increasing the length of the hydrophobic tail generally leads to a decrease in the CMC.
-
Amino Acid Headgroup: The polarity and charge of the amino acid headgroup affect the electrostatic repulsions between surfactant molecules, thereby influencing the CMC.
-
Counterions: For ionic surfactants, the nature of the counterion can impact the CMC by altering the degree of headgroup ionization and hydration.[9][10][11][12][13]
Surface Tension
Amino acid surfactants are effective at reducing the surface tension of water. The surface tension at the CMC (γCMC) is a measure of the surfactant's effectiveness in lowering surface energy.
Data Presentation
The following tables summarize the quantitative data for various modified amino acid surfactants, allowing for easy comparison of their properties.
Table 1: Physicochemical Properties of Anionic N-Acyl Amino Acid Surfactants
| Surfactant | Alkyl Chain | Amino Acid | CMC (mM) | Surface Tension at CMC (mN/m) | Reference |
| Sodium Lauroyl Glycinate | C12 | Glycine | 9.8 | 30.5 | [14] |
| Sodium Myristoyl Glycinate | C14 | Glycine | 2.5 | 32.0 | [14] |
| Sodium Lauroyl Sarcosinate | C12 | Sarcosine | 14.6 | 28.9 | [14] |
| Sodium Myristoyl Sarcosinate | C14 | Sarcosine | 4.0 | 29.5 | [14] |
| Sodium Lauroyl Glutamate | C12 | Glutamic Acid | 5.2 | 27.8 | [14] |
| Sodium Myristoyl Glutamate | C14 | Glutamic Acid | 1.3 | 28.5 | [14] |
Table 2: Physicochemical Properties of Cationic Amino Acid Surfactants
| Surfactant | Alkyl Chain | Amino Acid | CMC (mM) | Surface Tension at CMC (mN/m) | Reference |
| Arginine Methyl Ester Laurate | C12 | Arginine | 1.1 | 36.0 | [15] |
| Lysine Methyl Ester Laurate | C12 | Lysine | 1.5 | 37.5 | [15] |
| Histidine Methyl Ester Laurate | C12 | Histidine | 1.3 | 36.8 | [15] |
| Arginine Ethyl Ester Myristate | C14 | Arginine | 0.28 | 35.2 | [15] |
Table 3: Physicochemical Properties of Gemini Amino Acid Surfactants
| Surfactant | Spacer | Alkyl Chain | Amino Acid | CMC (mM) | Surface Tension at CMC (mN/m) | Reference |
| Bis(Nα-lauroyl-arginine)-α,ω-diaminobutane | C4 | C12 | Arginine | 0.04 | 34.0 | [8] |
| Bis(Nα-lauroyl-arginine)-α,ω-diaminohexane | C6 | C12 | Arginine | 0.02 | 33.5 | [8] |
| Bis(Nα-myristoyl-lysine)-α,ω-diaminobutane | C4 | C14 | Lysine | 0.009 | 32.8 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the characterization of modified amino acid surfactants.
Synthesis of N-Lauroyl Glycine
-
Dissolution: Dissolve glycine in an aqueous solution of sodium hydroxide.
-
Acylation: Cool the solution in an ice bath and add lauroyl chloride dropwise while maintaining the pH between 10 and 11 with the addition of sodium hydroxide solution.
-
Reaction: Stir the mixture vigorously for 2-3 hours at room temperature.
-
Precipitation: Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2 to precipitate the N-lauroyl glycine.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from an appropriate solvent such as ethanol/water.
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined by various methods, with surface tension and conductivity measurements being the most common.
-
Preparation of Solutions: Prepare a series of aqueous solutions of the surfactant with increasing concentrations.
-
Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined from the breakpoint in the curve, where the surface tension becomes relatively constant.
-
Preparation of Solutions: Prepare a series of aqueous solutions of the ionic surfactant with increasing concentrations.
-
Measurement: Measure the electrical conductivity of each solution using a conductivity meter at a constant temperature.
-
Data Analysis: Plot the conductivity against the surfactant concentration. The CMC is identified as the concentration at which there is a distinct change in the slope of the plot.
Determination of Micelle Size by Dynamic Light Scattering (DLS)
-
Sample Preparation: Prepare a surfactant solution at a concentration above its CMC. Filter the solution through a microporous filter (e.g., 0.22 µm) to remove dust particles.
-
Instrument Setup: Place the filtered sample in a clean cuvette and insert it into the DLS instrument. Set the desired temperature and allow the sample to equilibrate.
-
Measurement: The instrument directs a laser beam through the sample, and the fluctuations in the scattered light intensity due to the Brownian motion of the micelles are detected.
-
Data Analysis: The autocorrelation function of the scattered light intensity is analyzed to determine the diffusion coefficient of the micelles. The hydrodynamic radius of the micelles is then calculated using the Stokes-Einstein equation.
Applications in Drug Delivery
Modified amino acid surfactants have shown great promise in various drug delivery applications, primarily due to their ability to form micelles that can encapsulate hydrophobic drugs, enhancing their solubility and stability.
Micellar Drug Delivery Systems
The hydrophobic core of micelles serves as a reservoir for poorly water-soluble drugs, while the hydrophilic shell provides a stable interface with the aqueous environment. This encapsulation can protect the drug from degradation and control its release.
Cellular Uptake and Signaling Pathways
The interaction of drug-loaded micelles with cells is a critical step in drug delivery. Cationic amino acid surfactants, for instance, can interact with negatively charged cell membranes, facilitating cellular uptake. One of the primary mechanisms for the internalization of nanoparticle-based drug delivery systems is clathrin-mediated endocytosis.[16][17][18][19]
This pathway involves the formation of clathrin-coated pits on the cell membrane, which invaginate to form vesicles containing the drug-loaded micelles. Key proteins involved in this process include clathrin, adaptor proteins (like AP2), and dynamin.[16][17][18][19]
Mandatory Visualizations
Signaling Pathway: Clathrin-Mediated Endocytosis of a Drug-Loaded Micelle
Experimental Workflow: From Synthesis to Characterization
Logical Relationship: Structure-Property-Application
References
- 1. Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review [comptes-rendus.academie-sciences.fr]
- 2. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 3. Synthesis, physicochemical characterization and aquatic toxicity studies of anionic surfactants derived from amino and α-hydroxy acids - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00189J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. research.chalmers.se [research.chalmers.se]
- 7. Synthesis And Properties Of Novel Gemini Surfactant With [jornadascyt2023.sanfrancisco.utn.edu.ar]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Gemini surfactants from natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tamucc-ir.tdl.org [tamucc-ir.tdl.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Counterion Specificity of Surfactants Based on Dicarboxylic Amino Scids [research.chalmers.se]
- 14. researchgate.net [researchgate.net]
- 15. Modeling of Equilibrium Adsorption and Surface Tension of Cationic Gemini Surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clathrin-Mediated Endocytosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Frontiers | Weak Molecular Interactions in Clathrin-Mediated Endocytosis [frontiersin.org]
- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 19. Clathrin-mediated endocytosis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Biodegradability and Environmental Impact of Stearoyl Methyl Beta-Alanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stearoyl methyl beta-alanine is an N-acyl amino acid, a class of compounds often utilized as surfactants in various industries. This technical guide provides a comprehensive overview of the current understanding of the biodegradability and environmental impact of this compound. Due to the limited availability of data on this specific molecule, this guide draws upon information from structurally similar N-acyl amino acid surfactants to provide a robust assessment. The available evidence strongly suggests that this compound is readily biodegradable, with the primary degradation pathway initiated by the enzymatic hydrolysis of the amide bond, followed by the subsequent metabolism of its constituent parts: stearic acid and N-methyl-β-alanine. Toxicological data on analogous compounds indicate a low potential for adverse environmental effects. This guide presents available quantitative data, details relevant experimental protocols, and visualizes the proposed biodegradation pathway to support environmental risk assessments and guide further research.
Introduction
N-acyl amino acids are a versatile class of amphiphilic molecules that combine the hydrophobic nature of a fatty acid with the hydrophilic properties of an amino acid. This structure imparts surface-active properties, making them suitable for a wide range of applications, including as emulsifiers, detergents, and foaming agents in cosmetics, personal care products, and pharmaceuticals. This compound, which consists of an 18-carbon stearic acid chain linked to the nitrogen of N-methyl-β-alanine, falls into this category. As with any chemical intended for widespread use, a thorough evaluation of its environmental fate and potential ecological impact is crucial. This guide synthesizes the available scientific information to provide a technical overview of the biodegradability and environmental profile of this compound.
Biodegradability
N-acyl amino acids are generally recognized for their favorable environmental profile, particularly their ready biodegradability.[1] The presence of an amide bond makes these molecules susceptible to enzymatic cleavage by microorganisms.[2]
Quantitative Biodegradability Data
For context, the biodegradability of related N-acyl amino acid surfactants is summarized in the table below.
| Compound/Class | Test Method | Biodegradation (%) | Duration (days) | Classification | Reference |
| N-Stearoyl Amino Acids (general) | Not specified | Highly biodegradable | Not specified | Readily biodegradable | [3] |
| Amino acid derived ionic liquids | ISO 14593 | >60% | 28 | Readily biodegradable | [4] |
| N-acyl glycine | Not specified | Good biodegradability | Not specified | Readily biodegradable | [1] |
Table 1: Biodegradability of N-Acyl Amino Acid Surfactants
The pass level for "ready biodegradability" in the OECD 301B test is achieving 60% biodegradation within a 28-day period, often with a 10-day window.[5][6] The data on related compounds strongly suggest that this compound would also meet this criterion.
Environmental Impact and Ecotoxicity
The environmental impact of a substance is determined by its persistence, bioaccumulation potential, and toxicity. As established, N-acyl amino acids are not expected to be persistent. Their structure, consisting of a fatty acid and an amino acid derivative, suggests that they are unlikely to bioaccumulate.
Aquatic Toxicity
Acute and chronic toxicity to aquatic organisms are key parameters in assessing the environmental risk of a substance. While specific data for this compound is unavailable, data for other N-acyl amino acid surfactants indicate low to moderate toxicity.
| Organism | Test Type | Endpoint | Value (mg/L) | Surfactant Class | Reference |
| Daphnia magna | Acute | 48h EC50 | 16.40 - 36.13 | Nonionic (Tristyrylphenol ethoxylates) | [7] |
| Daphnia magna | Acute | 48h EC50 | 0.041 | Cationic (Benzalkonium chloride) | [8] |
| Rainbow Trout (Oncorhynchus mykiss) | Acute | 24h LC50 | Higher than cellular tests | General surfactants | [9] |
Table 2: Aquatic Toxicity of Surfactants
It is important to note that the toxicity of surfactants can vary significantly based on their ionic character (anionic, cationic, nonionic, amphoteric) and the length of their hydrophobic alkyl chain.[7][9] Cationic surfactants generally exhibit higher toxicity to aquatic organisms compared to other classes.[8][10] As this compound is an anionic surfactant under most environmental pH conditions, it is expected to have a lower aquatic toxicity profile.
Mammalian Toxicity
For drug development professionals, understanding the potential for mammalian toxicity is critical. Acute oral toxicity studies on various surfactants provide an indication of their relative safety.
| Surfactant Class | Test Animal | Endpoint | Value (mg/kg) | Classification | Reference |
| Sodium alkylbenzene sulphonate | Mouse | LD50 | > 2000 (p.o) | Non-toxic | [11] |
| Benzyl dimethyl dodecyl ammonium chloride | Mouse | LD50 | < 100 (i.m.) | Toxic | [11] |
| N-dodecyl pyridinium bromide | Mouse | LD50 | < 100 (i.m.) | Toxic | [11] |
Table 3: Acute Mammalian Toxicity of Surfactants
N-acyl amino acid surfactants are generally considered to have low toxicity and be non-irritating.[1]
Experimental Protocols
To ensure the reproducibility and standardization of biodegradability and ecotoxicity testing, internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD), are employed.
Ready Biodegradability - OECD 301B (CO2 Evolution Test)
This method evaluates the ultimate aerobic biodegradability of an organic compound in an aqueous medium.
-
Principle: A defined concentration of the test substance is incubated in a mineral medium with a microbial inoculum (typically from activated sludge). The degradation of the test substance is monitored by measuring the amount of carbon dioxide produced over a 28-day period. The percentage of biodegradation is calculated by comparing the amount of CO2 produced with the theoretical maximum amount.[12][13]
-
Inoculum: Activated sludge from a sewage treatment plant treating predominantly domestic sewage is commonly used.[12]
-
Test Conditions:
-
Analysis: The evolved CO2 is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide solution) and quantified by titration, or by using a total organic carbon (TOC) analyzer.
-
Pass Criteria: The substance is considered readily biodegradable if it reaches 60% of its theoretical maximum CO2 production within a 10-day window during the 28-day test period.[5][6]
Acute Toxicity to Daphnia magna
This test assesses the acute immobilization of the freshwater invertebrate Daphnia magna.
-
Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. The concentration at which 50% of the daphnids are immobilized (EC50) is determined.[14]
-
Test Organism: Daphnia magna, less than 24 hours old.
-
Test Conditions:
-
Temperature: 18-22 °C
-
Duration: 48 hours
-
Light: 16-hour light, 8-hour dark cycle
-
-
Endpoint: Immobilization (daphnids that are unable to swim within 15 seconds after gentle agitation of the test vessel).
-
Analysis: The number of immobilized daphnids is recorded at 24 and 48 hours, and the EC50 is calculated using statistical methods.
Proposed Biodegradation Pathway
The biodegradation of this compound is expected to proceed in a stepwise manner, initiated by the cleavage of the amide bond, followed by the degradation of the resulting fatty acid and amino acid derivative through established metabolic pathways.
-
Hydrolysis of the Amide Bond: The initial and rate-limiting step is likely the enzymatic hydrolysis of the amide linkage by an amidase or a similar hydrolase enzyme.[2][15] This reaction releases stearic acid and N-methyl-β-alanine.
-
Degradation of Stearic Acid: Stearic acid, a common saturated fatty acid, is degraded through the well-established β-oxidation pathway.[16][17] This process sequentially shortens the fatty acid chain by two carbon atoms in each cycle, producing acetyl-CoA. The acetyl-CoA then enters the citric acid cycle for complete oxidation to CO2 and H2O.
-
Metabolism of N-methyl-β-alanine: The metabolic fate of N-methyl-β-alanine is less specifically documented. However, based on the metabolism of β-alanine, it is likely to undergo transamination or other enzymatic modifications.[18][19] The methyl group may be removed, and the resulting β-alanine can be converted to malonate semialdehyde, which then enters into fatty acid biosynthesis or is further metabolized.[18]
References
- 1. scielo.br [scielo.br]
- 2. Amidase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The acute toxicity of surfactants on fish cells, Daphnia magna and fish-a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aquatic toxicity of cationic surfactants to Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mmsl.cz [mmsl.cz]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. eurolab.net [eurolab.net]
- 14. researchgate.net [researchgate.net]
- 15. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. β-Alanine - Wikipedia [en.wikipedia.org]
- 19. beta-Alanine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Novel Beta-Alanine Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of novel beta-alanine esters. Beta-alanine, a naturally occurring beta-amino acid, and its derivatives are crucial building blocks in medicinal chemistry and drug development.[1][2] Their esters, in particular, are widely utilized as prodrugs to enhance the solubility, stability, and bioavailability of therapeutic agents.[1][3] This document details common synthetic methodologies, analytical characterization techniques, and presents key data in a structured format for ease of comparison.
Synthesis of Novel Beta-Alanine Esters
The synthesis of beta-alanine esters can be achieved through several established and novel methods. The choice of method often depends on the desired ester, the scale of the reaction, and the presence of other functional groups.
Fischer-Speier Esterification
A traditional and straightforward method for synthesizing beta-alanine esters is the Fischer-Speier esterification. This reaction involves treating beta-alanine with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.[4]
Reaction Scheme: NH₂CH₂CH₂COOH + R-OH --(H⁺)--> NH₂CH₂CH₂COOR + H₂O
N-Alkylation followed by Esterification
For the synthesis of N-substituted beta-alanine esters, a common route involves the initial N-alkylation of beta-alanine, followed by esterification. This approach allows for the introduction of various alkyl or aryl groups on the nitrogen atom, leading to a diverse range of novel compounds.[5]
Synthesis via Dendrimeric Intermediates
A novel one-pot reaction for synthesizing N-alkyl-β-amino esters utilizes dendrimeric intermediates. This method involves the reaction of an appropriate amine with a dendrimeric core, followed by reaction with an acrylate, and subsequent methanolysis to yield the final ester product with good yields.[6]
Synthesis from β-Propiolactone
Industrially, beta-alanine can be produced by the reaction of ammonia with β-propiolactone.[7] Subsequent esterification of the resulting beta-alanine provides the corresponding ester.
Experimental Protocols
Detailed methodologies for the key synthetic and characterization experiments are provided below.
Protocol for Synthesis of Beta-Alanine Methyl Ester Hydrochloride (Fischer Esterification)[4]
-
Reaction Setup: Suspend beta-alanine (e.g., 300g) in methanol (e.g., 1900g) in a suitable reaction flask with stirring.
-
Acid Addition: At a controlled temperature (e.g., 19-21°C), slowly add concentrated sulfuric acid (e.g., 400g).
-
Reflux: After the acid addition is complete, heat the mixture to reflux and maintain for a specified period.
-
Concentration: After reflux, cool the solution and concentrate it under vacuum to remove excess methanol, yielding a concentrated solution of beta-alanine methyl ester sulfate.
-
pH Adjustment & Isolation: Dilute the concentrated solution with purified water. Adjust the pH to approximately 2.5 with ammonia. The resulting aqueous solution of beta-alanine methyl ester salt can be stored at low temperatures (e.g., 7°C). The final product can be isolated through appropriate workup procedures, such as crystallization.
Protocol for Synthesis of N-butyl-β-alanine[5]
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve β-alanine (1.0 g, 11.23 mmol) and potassium hydroxide (1.26 g, 22.47 mmol) in ethanol (15 mL).
-
Homogenization: Add water drop-wise until the reaction mixture becomes homogeneous.
-
Alkylation: Add butyl bromide (1.39 g, 10.11 mmol) drop-wise to the mixture and stir at room temperature.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, proceed with standard aqueous work-up and purification procedures to isolate the N-butyl-β-alanine product.
Characterization Protocol: NMR Spectroscopy[6]
-
Sample Preparation: Dissolve a small amount of the purified beta-alanine ester in a suitable deuterated solvent (e.g., CDCl₃).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum. Typical signals for a simple beta-alanine ester like N-substituted methyl ester might include: a triplet around 2.5 ppm for the -CH₂CO₂- protons, a triplet around 2.9 ppm for the -CH₂NH- protons, and a singlet around 3.7 ppm for the methyl ester protons (-H₃CO-).
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. Characteristic peaks would include signals for the carbonyl carbon (around 173 ppm), the ester methyl carbon (around 52 ppm), and the two methylene carbons of the beta-alanine backbone (around 35 and 45 ppm).
Data Presentation
Quantitative data for synthesized beta-alanine esters are summarized in the tables below for easy comparison.
Table 1: Synthesis of Beta-Alanine Esters - Reaction Yields
| Compound | Synthetic Method | Yield (%) | Reference |
| Beta-alanine methyl ester sulfate | Fischer Esterification | 90-95% | [4] |
| N-(1-phenylethyl)-β-alanine methyl ester | Dendrimeric Intermediate | 91% | [6] |
| N-(carboxymethyl)-β-alanine methyl ester | Dendrimeric Intermediate | 76% | [6] |
Table 2: Spectroscopic Data for a Representative N-alkyl-β-alanine Methyl Ester [6]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | 3.72 | singlet | -OCH₃ |
| 2.89 | triplet | -CH₂CH₂NH- | |
| 2.51 | triplet | -CH₂CH₂CO₂- | |
| ¹³C NMR | 172.7 | - | C=O (ester) |
| 51.7 | - | -OCH₃ | |
| 44.6 | - | -CH₂NH- | |
| 34.7 | - | -CH₂CO₂- |
Table 3: Antimicrobial Activity of Novel Beta-Alanine Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL) [8]
| Compound ID | S. aureus | B. subtilis | P. aeruginosa | E. coli | C. albicans | A. niger |
| D14 | 25 | 50 | 12.5 | 50 | 6.25 | 12.5 |
| D21 | 50 | 25 | 50 | 100 | 6.25 | 6.25 |
| Ciprofloxacin | 6.25 | 6.25 | 6.25 | 6.25 | - | - |
| Fluconazole | - | - | - | - | 12.5 | 12.5 |
Visualizations
Diagrams illustrating key processes and pathways related to beta-alanine esters are provided below.
Caption: General workflow for the synthesis and characterization of beta-alanine esters.
Caption: Role of beta-alanine in delaying muscle fatigue via carnosine synthesis.
Applications in Research and Drug Development
Novel beta-alanine esters are valuable compounds with a wide range of applications.
-
Prodrugs: Beta-alanine esters are frequently employed as prodrugs to improve the oral bioavailability and cellular uptake of various drugs, including antiviral agents.[3] The ester linkage can be designed to be cleaved by endogenous esterases, releasing the active drug at the target site.
-
Peptide Synthesis: As amino acid derivatives, they serve as essential building blocks in the synthesis of peptides and peptidomimetics.[1][2] Their incorporation can enhance the stability and efficacy of peptide-based therapeutics.[1]
-
Theranostic Nanoagents: Functionalized beta-alanine monomers are precursors for novel biopolymers used in the creation of theranostic nanoparticles. These nanoparticles can be designed for targeted drug delivery and imaging applications.[5]
-
Antimicrobial Agents: Recent studies have explored the antimicrobial potential of novel beta-alanine derivatives. Certain ester and amide derivatives have shown significant activity against various bacterial and fungal strains.[8]
-
Performance Enhancement: In the context of sports science, beta-alanine esters serve as a delivery form of beta-alanine, which is the rate-limiting precursor for carnosine synthesis in muscle tissue.[7] Increased carnosine levels help buffer acid buildup during high-intensity exercise, thereby enhancing muscular endurance and performance.[9][10][11]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Amino Acids in the Development of Prodrugs [mdpi.com]
- 4. CN106316869A - Synthesis method of beta-alanine methyl ester salt product - Google Patents [patents.google.com]
- 5. Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules | MRS Communications | Cambridge Core [cambridge.org]
- 7. β-Alanine - Wikipedia [en.wikipedia.org]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. canada.ca [canada.ca]
- 10. Beta-Alanine — A Beginner's Guide [healthline.com]
- 11. Beta-alanine: Function, benefits, and sources [medicalnewstoday.com]
In-Depth Technical Guide to the Critical Micelle Concentration of N-Acyl Amino Acid Surfactants
For the Attention Of: Researchers, Scientists, and Drug Development Professionals.
Introduction: N-Acyl Amino Acid Surfactants
N-acyl amino acid surfactants are a class of biocompatible and biodegradable amphiphiles that have garnered significant interest in pharmaceuticals, cosmetics, and biotechnology. These molecules consist of a hydrophobic fatty acid tail linked to a hydrophilic amino acid headgroup via an amide bond. This structure imparts excellent surface activity, mildness, and unique self-assembly properties. The Critical Micelle Concentration (CMC) is a fundamental parameter that defines the concentration at which these surfactant monomers spontaneously self-assemble into organized aggregates known as micelles. Understanding the CMC is critical for formulation development, as it dictates key performance attributes such as solubilization, detergency, and biological interaction.
Quantitative Data on Analogous Surfactants
While specific data for Stearoyl methyl beta-alanine is unavailable, the following table summarizes the CMC and surface tension values for a homologous series of N-acyl sarcosinate (N-methyl glycine) surfactants. This data provides a valuable reference, illustrating the general principle that increasing the length of the hydrophobic acyl chain leads to a decrease in the CMC.[1]
| Surfactant (Sodium Salt) | Acyl Chain | Molecular Formula | CMC (w/w %) | Minimum Surface Tension (dynes/cm) |
| Sodium Lauroyl Sarcosinate | C12 | C₁₅H₂₈NNaO₃ | 8.0 x 10⁻² | 24.3 |
| Sodium Myristoyl Sarcosinate | C14 | C₁₇H₃₂NNaO₃ | 7.9 x 10⁻³ | 27.2 |
| Sodium Cocoyl Sarcosinate | C8-C18 Mix | N/A | 8.7 x 10⁻³ | 22.7 |
| Sodium Oleoyl Sarcosinate | C18 (unsaturated) | C₂₁H₃₈NNaO₃ | 2.6 x 10⁻³ | 28.0 |
Data sourced from Wilhelmy Plate measurements at pH 7.[1]
Experimental Protocols for CMC Determination
The CMC of a surfactant can be determined by monitoring a distinct change in the physicochemical properties of its aqueous solution as a function of concentration. The concentration at which an abrupt inflection or discontinuity occurs in the measured property corresponds to the CMC.[2][3] The following are detailed methodologies for three common and robust techniques.
Surface Tensiometry
This is considered a primary and highly reliable method for CMC determination for all classes of surfactants.[4]
-
Principle: Below the CMC, surfactant monomers adsorb at the air-water interface, progressively lowering the surface tension of the solution. Once the interface is saturated and micelles begin to form in the bulk solution (at the CMC), the surface tension remains relatively constant with further increases in concentration.[5]
-
Apparatus: A tensiometer (using the Du Noüy ring or Wilhelmy plate method) equipped with an automated dispenser or burette for precise concentration adjustments.
-
Methodology:
-
Preparation: Prepare a concentrated stock solution of the surfactant in deionized water or a relevant buffer.
-
Concentration Series: Create a series of solutions with increasing surfactant concentration. This can be done by preparing discrete dilutions or by automated, stepwise addition of the stock solution to a vessel of pure solvent placed on the tensiometer.
-
Measurement: For each concentration, allow the solution to equilibrate. Measure the surface tension. For the Wilhelmy plate method, a platinum plate is brought into contact with the liquid surface, and the force required to maintain this contact is measured.
-
Data Analysis: Plot the measured surface tension (γ) against the logarithm of the surfactant concentration (log C). The resulting graph will show two linear regions. The CMC is determined from the intersection point of the two extrapolated lines.[2]
-
Conductometry
This method is highly effective for ionic surfactants, such as the sodium salts of N-acyl amino acids.[4]
-
Principle: The electrical conductivity of an ionic surfactant solution changes with concentration. Below the CMC, the conductivity increases linearly as more charge-carrying monomers are added. Above the CMC, the newly added monomers form micelles. Micelles are much larger and diffuse more slowly than individual monomers, and they bind counter-ions, making them less efficient charge carriers. This results in a decrease in the slope of the conductivity versus concentration plot.[6]
-
Apparatus: A calibrated conductivity meter with a temperature-controlled cell.
-
Methodology:
-
Preparation: Prepare a series of surfactant solutions of known concentrations in deionized water.
-
Measurement: Place the conductivity probe into each solution, ensuring thermal equilibrium (typically at 25°C). Record the specific conductance for each concentration.
-
Data Analysis: Plot the specific conductivity (κ) as a function of surfactant concentration (C). The plot will exhibit two distinct linear portions with different slopes. The point of intersection of these two lines corresponds to the CMC.[6][7]
-
Fluorescence Probe Spectroscopy
This is a highly sensitive method that is particularly useful for measuring very low CMC values.[3]
-
Principle: This technique utilizes a hydrophobic fluorescent probe (e.g., pyrene) that has low solubility in water but partitions readily into the hydrophobic core of micelles.[8] The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In a polar aqueous environment (below CMC), specific vibronic bands in its emission spectrum have a certain intensity ratio (I₁/I₃). When micelles form, pyrene moves into the nonpolar micellar core, causing a significant change (typically a decrease) in this intensity ratio.[3]
-
Apparatus: A fluorescence spectrophotometer.
-
Methodology:
-
Preparation: Prepare a series of surfactant solutions. To each solution, add a small aliquot of a stock solution of the fluorescent probe (e.g., pyrene in methanol or acetone) to achieve a final probe concentration that is very low (micromolar range) to avoid altering the micellization process.
-
Measurement: Allow the solutions to equilibrate. Measure the fluorescence emission spectrum of each sample (for pyrene, typically exciting at ~335 nm and scanning emission from ~350-450 nm). Record the intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.
-
Data Analysis: Plot the intensity ratio (I₁/I₃) against the surfactant concentration or log C. The data will typically show a sigmoidal curve. The CMC is determined from the midpoint of the transition in this curve, often calculated by finding the intersection of the tangents from the pre- and post-micellar regions.[8]
-
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for determining the Critical Micelle Concentration using the methods described above.
Caption: Generalized workflow for CMC determination.
Conclusion
The Critical Micelle Concentration is an indispensable parameter for characterizing N-acyl amino acid surfactants and harnessing their potential in advanced formulations. While direct experimental values for this compound remain to be published, a robust framework for its determination exists. By applying established techniques such as surface tensiometry, conductometry, and fluorescence spectroscopy, researchers can precisely quantify the CMC. The data from analogous N-acyl sarcosinates provide a reliable benchmark, suggesting that long-chain derivatives like the stearoyl compound would exhibit a low CMC, indicative of high surface activity and efficiency. This guide provides the necessary theoretical and methodological foundation for professionals engaged in the research and development of these versatile surfactants.
References
- 1. glenncorp.com [glenncorp.com]
- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. justagriculture.in [justagriculture.in]
- 5. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 6. Method of Determination of CMC | PPT [slideshare.net]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
A Methodological Guide to the Thermal Stability Analysis of N-Acyl Amino Acids: A Case Study Approach for Stearoyl Methyl Beta-Alanine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct, publicly available experimental data on the thermal stability of Stearoyl methyl beta-alanine is limited. This guide, therefore, provides a comprehensive methodological framework for its analysis, drawing upon established techniques and data from structurally related compounds such as β-alanine and other N-acyl amino acids. This document serves as a technical blueprint for researchers aiming to characterize the thermal properties of this and similar molecules.
Introduction
This compound, a lipoamino acid, possesses a structure that suggests its potential utility in pharmaceutical and cosmetic formulations, primarily owing to its amphiphilic nature. The thermal stability of such a compound is a critical parameter, influencing its storage, processing, and application. Thermal decomposition can lead to loss of efficacy, generation of impurities, and potential toxicity. This guide outlines the key experimental protocols and data analysis workflows for a thorough thermal stability assessment.
Key Analytical Techniques for Thermal Stability
The primary techniques for evaluating the thermal stability of a solid material are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperatures at which the material decomposes and the fractional mass loss associated with each decomposition step.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition, and to quantify the enthalpy changes associated with these processes.
Experimental Protocols
The following sections detail generalized experimental protocols for TGA and DSC, which can be adapted for the analysis of this compound.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the onset temperature of decomposition and the pattern of mass loss upon heating.
Apparatus: A calibrated Thermogravimetric Analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25-30°C.
-
Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 600°C). The heating rate can be varied to study the kinetics of decomposition.[1]
-
-
Data Acquisition: Record the sample mass as a function of temperature. The data is typically plotted as percent mass loss versus temperature. The first derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To identify melting point, phase transitions, and the enthalpy of decomposition.
Apparatus: A calibrated Differential Scanning Calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25-30°C.
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature beyond its expected melting and decomposition points.
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks.
Data Presentation and Interpretation
Quantitative data from thermal analysis should be summarized in tables for clarity and comparative purposes.
Example TGA Data Table
Based on studies of related amino acids, one might expect a multi-stage decomposition for this compound. For instance, β-alanine itself shows a distinct two-stage weight loss.[1]
| Sample | Onset Temp. (Tonset) (°C) | Temp. of Max. Decomposition Rate (Tpeak) (°C) | Mass Loss (%) | Residue at 600°C (%) |
| Stearoyl Methyl Beta-Alanine (Hypothetical) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| β-Alanine (for comparison) | ~196 | Not specified | ~91.8 (total) | ~8.2 |
Table 1: Hypothetical TGA data summary for this compound, with comparative data for β-alanine.[1]
Example DSC Data Table
DSC analysis would reveal the melting point and the energetics of decomposition.
| Sample | Melting Point (Tm) (°C) | Enthalpy of Fusion (ΔHfus) (J/g) | Decomposition Peak (Td) (°C) | Enthalpy of Decomposition (ΔHd) (J/g) |
| Stearoyl Methyl Beta-Alanine (Hypothetical) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Table 2: Hypothetical DSC data summary for this compound.
Visualizing Workflows and Degradation Pathways
Experimental Workflow
The logical flow from sample handling to final data interpretation is crucial for a systematic thermal stability analysis.
Hypothetical Thermal Degradation Pathway
The structure of this compound suggests several potential points of thermal degradation. The amide linkage is often a point of initial cleavage, followed by reactions of the resulting amine and carboxylic acid fragments, such as decarboxylation.
Conclusion
While specific thermal stability data for this compound is not yet prevalent in scientific literature, this guide provides the necessary framework for its comprehensive evaluation. By employing standard techniques like TGA and DSC and following a systematic workflow, researchers can effectively characterize the thermal properties of this and other novel N-acyl amino acids. The insights gained are essential for ensuring product quality, stability, and safety in both pharmaceutical and research settings.
References
Methodological & Application
Application Notes: Stearoyl Methyl Beta-Alanine as a Primary Emulsifier in Oil-in-Water Emulsions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearoyl methyl beta-alanine is an anionic surfactant belonging to the N-acyl amino acid class of compounds. Its amphiphilic nature, with a lipophilic stearoyl tail and a hydrophilic N-methyl beta-alanine headgroup, imparts excellent emulsifying properties, making it a valuable ingredient in the formulation of stable oil-in-water (O/W) emulsions.[] These types of surfactants are widely utilized in the cosmetics and personal care industries due to their mildness, biodegradability, and ability to form stable and aesthetically pleasing formulations. This document provides a detailed experimental protocol for the preparation and characterization of O/W emulsions using this compound as the primary emulsifier.
Key Properties of this compound
| Property | Value |
| IUPAC Name | 3-(octadecanoylamino)propanoic acid[] |
| Molecular Formula | C21H41NO3[] |
| Molecular Weight | 355.56 g/mol [] |
| Type | Anionic Surfactant |
| Primary Function | Emulsifier, Skin-Conditioning Agent |
Experimental Protocol: Preparation of an Oil-in-Water (O/W) Emulsion
This protocol outlines the procedure for creating a stable O/W emulsion using this compound.
Materials:
-
Oil Phase:
-
Caprylic/Capric Triglyceride (or other suitable oil): 20% (w/w)
-
Cetearyl Alcohol (Co-emulsifier/Thickener): 3% (w/w)
-
This compound: 2-5% (w/w)
-
-
Aqueous Phase:
-
Deionized Water: q.s. to 100% (w/w)
-
Glycerin (Humectant): 3% (w/w)
-
Xanthan Gum (Stabilizer): 0.2% (w/w)
-
-
Preservative:
-
Phenoxyethanol (or other broad-spectrum preservative): 0.5% (w/w)
-
-
pH Adjuster:
-
Citric Acid or Sodium Hydroxide solution (to adjust final pH)
-
Equipment:
-
Two heat-resistant beakers
-
Water bath or heating mantle
-
Homogenizer (e.g., rotor-stator or high-pressure homogenizer)
-
Overhead stirrer or magnetic stirrer
-
pH meter
-
Weighing balance
Procedure:
-
Phase Preparation:
-
Aqueous Phase: In one beaker, combine deionized water and glycerin. Disperse the xanthan gum into the mixture with stirring until a vortex is formed to prevent clumping. Heat the aqueous phase to 75-80°C.
-
Oil Phase: In a separate beaker, combine the Caprylic/Capric Triglyceride, Cetearyl Alcohol, and this compound. Heat the oil phase to 75-80°C and stir until all components are melted and homogenous.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while maintaining the temperature and stirring with a standard mixer.
-
Once the two phases are combined, homogenize the mixture at high speed for 3-5 minutes to form a fine emulsion. The exact speed and time will depend on the homogenizer used.
-
-
Cooling and Final Additions:
-
Begin cooling the emulsion while stirring gently with an overhead or magnetic stirrer.
-
When the emulsion has cooled to below 40°C, add the preservative.
-
Check the pH of the emulsion and adjust to the desired range (typically 5.5-6.5 for cosmetic applications) using the pH adjuster.
-
Continue stirring until the emulsion is uniform and has reached room temperature.
-
Experimental Workflow
Caption: Workflow for O/W Emulsion Preparation.
Characterization of the Emulsion
The following tests are recommended to characterize the resulting emulsion:
-
Macroscopic Observation: Visual assessment for phase separation, creaming, or coalescence over time at different storage conditions (e.g., room temperature, 40°C, 4°C).
-
Microscopic Analysis: Observation of droplet morphology and size distribution using an optical microscope.
-
Droplet Size Analysis: Quantitative measurement of the mean droplet size and polydispersity index (PDI) using dynamic light scattering (DLS) or laser diffraction.
-
Zeta Potential Measurement: Determination of the surface charge of the emulsion droplets, which is an indicator of electrostatic stability.
-
Rheological Measurement: Assessment of the emulsion's viscosity and flow behavior using a rheometer.
-
Stability Testing: Freeze-thaw cycle testing and long-term stability monitoring.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, the following table presents representative data for emulsions stabilized with a structurally similar and well-documented N-stearoyl amino acid surfactant, Sodium Stearoyl Glutamate . This data is intended to provide a general expectation of performance.
Table 1: Representative Performance Data for O/W Emulsions Stabilized with N-Stearoyl Amino Acid Surfactants
| Parameter | Emulsion A (2% Surfactant) | Emulsion B (4% Surfactant) |
| Mean Droplet Size (d, µm) | 1.5 - 3.0 | 0.5 - 1.5 |
| Polydispersity Index (PDI) | < 0.3 | < 0.25 |
| Zeta Potential (mV) | -35 to -50 | -40 to -60 |
| Viscosity (mPa·s) | 1500 - 2500 | 2500 - 4000 |
| Stability (after 30 days at RT) | No phase separation | No phase separation |
Note: The actual performance of emulsions with this compound may vary depending on the complete formulation, including the type of oil, co-emulsifiers, and processing parameters.
Logical Relationship for Emulsion Stability
Caption: Factors Influencing Emulsion Stability.
Conclusion
This compound is a promising emulsifier for creating stable and mild oil-in-water emulsions suitable for a variety of applications in the cosmetic, personal care, and pharmaceutical fields. The provided protocol offers a robust starting point for formulation development. Further optimization of the emulsifier concentration and processing conditions may be necessary to achieve the desired properties for a specific application. The characterization methods outlined will enable a thorough evaluation of the resulting emulsion's quality and stability.
References
Application Notes and Protocols for Stearoyl Methyl Beta-Alanine as a Novel Protein Stabilizing Excipient
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the current date, "Stearoyl methyl beta-alanine" is not a widely documented excipient for protein stabilization in publicly available literature. The following application notes and protocols are constructed based on the established principles of protein stabilization by analogous molecules, such as N-acyl amino acids and other amphiphilic surfactants. The provided data is hypothetical and for illustrative purposes.
Introduction
Protein-based therapeutics, such as monoclonal antibodies and enzymes, are susceptible to degradation and aggregation during manufacturing, storage, and administration. This instability can lead to a loss of efficacy and potentially induce an immunogenic response. Excipients are therefore critical components of biopharmaceutical formulations to ensure protein stability.
This compound is a novel amphiphilic molecule synthesized from stearic acid and a beta-alanine derivative. Its structure, featuring a hydrophobic 18-carbon tail and a more hydrophilic amino acid headgroup, suggests its potential as a surfactant-like stabilizer for therapeutic proteins. This document outlines the theoretical mechanism of action, provides detailed protocols for evaluation, and presents hypothetical data for its application in protein stabilization.
Proposed Mechanism of Action
Acylated amino acids can stabilize proteins through several mechanisms, primarily by acting at the interfaces that induce protein unfolding and aggregation.[1][2] The proposed mechanisms for this compound are:
-
Inhibition of Surface-Induced Aggregation: Like other surfactants, this compound is expected to preferentially adsorb to air-liquid, liquid-solid (e.g., vial surfaces), and liquid-ice interfaces.[1][2] This competitive adsorption prevents protein molecules from interacting with these hydrophobic surfaces, a common trigger for denaturation and aggregation.[1]
-
Direct Interaction with Protein: The amphiphilic nature of the molecule allows it to interact with hydrophobic patches on the protein surface.[1] By shielding these regions, it can prevent protein-protein interactions that lead to the formation of aggregates.[1][3]
-
Modulation of Protein Solubility: Through favorable interactions, such as hydrophobic and electrostatic interactions, with protein side chains, this compound may enhance the solubility of the protein in its native conformation.[4]
It is crucial to determine the optimal concentration, as many surfactants can have a denaturing effect at concentrations significantly above their critical micelle concentration (CMC).[5]
Experimental Protocols
Evaluating a novel excipient requires a systematic approach to determine its efficacy and optimal working concentration.
Protocol 1: Thermal Shift Assay (TSA) for Initial Screening
The Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), is a high-throughput method to assess the thermal stability of a protein by measuring its melting temperature (Tm).[6][7] An increase in Tm in the presence of an excipient indicates stabilization.[6]
Materials:
-
Purified protein of interest (e.g., monoclonal antibody, enzyme) at a stock concentration of 1-5 mg/mL.
-
SYPRO Orange dye, 5000x stock in DMSO (e.g., from Thermo Fisher Scientific).
-
This compound (SMBA) stock solution (e.g., 100 mM in an appropriate solvent, ensure final solvent concentration is low and consistent across wells).
-
Assay Buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
96-well qPCR plates.
-
Real-time PCR instrument capable of monitoring fluorescence during a thermal melt.[8]
Procedure:
-
Prepare a 50x SYPRO Orange working solution: Dilute the 5000x stock 1:100 in deionized water.[8]
-
Prepare SMBA dilutions: Create a series of SMBA dilutions in the assay buffer to test a range of final concentrations (e.g., 0.001 mM to 10 mM).
-
Set up the assay plate: In each well of a 96-well qPCR plate, add the components in the following order for a final volume of 25 µL:
-
12.5 µL of 2x Assay Buffer containing the appropriate concentration of SMBA.
-
10 µL of protein solution (final concentration typically 0.1-0.2 mg/mL).
-
2.5 µL of 50x SYPRO Orange dye (final concentration 5x).[8]
-
Include a "no excipient" control. Prepare each condition in triplicate.
-
-
Seal and Centrifuge: Seal the plate with an optical seal and briefly centrifuge to mix the contents and remove bubbles.
-
Run the Thermal Melt Protocol:
-
Place the plate in the real-time PCR instrument.
-
Set the instrument to acquire fluorescence data (using a filter set compatible with SYPRO Orange, e.g., ~470 nm excitation / ~570 nm emission).[6]
-
Program a temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute, acquiring data at every 0.5-1 °C increment.[7]
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
The melting temperature (Tm) is the midpoint of the transition, which can be determined by finding the peak of the first derivative of the melt curve.
-
Calculate the change in melting temperature (ΔTm) = Tm (with SMBA) - Tm (control).
-
Protocol 2: Agitation-Induced Aggregation Assay
This protocol assesses the ability of this compound to prevent aggregation caused by mechanical stress. Aggregation is monitored by turbidity and Dynamic Light Scattering (DLS).
Materials:
-
Protein solution (e.g., 1 mg/mL) in formulation buffer.
-
This compound (SMBA) at various concentrations determined from TSA screening.
-
Low-protein-binding microcentrifuge tubes.
-
Orbital shaker.
-
UV-Vis Spectrophotometer or plate reader for turbidity measurement.
-
Dynamic Light Scattering (DLS) instrument.
Procedure:
-
Sample Preparation: Prepare protein samples in microcentrifuge tubes containing different concentrations of SMBA. Include a positive control (no excipient) and a negative control (formulation buffer only).
-
Induce Agitation: Place the tubes on an orbital shaker at a fixed speed (e.g., 200 rpm) at a controlled temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours). Keep a set of non-agitated control samples under the same conditions.
-
Turbidity Measurement:
-
After agitation, gently mix the samples.
-
Measure the absorbance at 350 nm (A350). An increase in A350 indicates the formation of insoluble aggregates.
-
-
Dynamic Light Scattering (DLS) Analysis:
-
Centrifuge the samples at low speed to remove very large particulates.
-
Analyze the supernatant by DLS to determine the particle size distribution and polydispersity index (PDI).
-
Compare the size of the main protein peak and the presence of larger species between the control and SMBA-containing samples.
-
Protocol 3: Size Exclusion Chromatography (SEC) for Monomer Purity
SEC is used to quantify the remaining monomer content and the formation of soluble oligomers after thermal stress.
Materials:
-
Protein solution (e.g., 1 mg/mL) with and without SMBA.
-
HPLC system with a UV detector.
-
Size Exclusion column suitable for the protein of interest.
-
Mobile Phase (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8).
Procedure:
-
Sample Incubation: Prepare protein samples with and without the optimal concentration of SMBA.
-
Apply Thermal Stress: Incubate the samples at an elevated temperature (e.g., 50 °C) for a set period (e.g., 7 days). Store a control set at 4 °C.
-
SEC Analysis:
-
Equilibrate the SEC column with the mobile phase.
-
Inject a defined amount of each sample.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates.
-
Calculate the percentage of monomer remaining: (% Monomer = [Monomer Peak Area / Total Peak Area] x 100).
-
Compare the monomer loss in samples with and without SMBA.
-
Data Presentation (Hypothetical Data)
The following tables summarize the expected outcomes from the experimental protocols.
Table 1: Thermal Shift Assay Results for mAb-X Stabilization
| SMBA Concentration (mM) | Average Tm (°C) | Std. Dev. | ΔTm (°C) vs. Control |
| 0 (Control) | 70.2 | 0.2 | - |
| 0.01 | 71.5 | 0.3 | +1.3 |
| 0.1 | 73.8 | 0.2 | +3.6 |
| 0.5 | 75.1 | 0.3 | +4.9 |
| 1.0 | 74.5 | 0.4 | +4.3 |
| 5.0 | 72.3 | 0.5 | +2.1 |
| 10.0 | 68.9 | 0.6 | -1.3 |
Table 2: Aggregation Analysis of mAb-Y after 48h Agitation
| SMBA Concentration (mM) | Turbidity (A350) | DLS Avg. Particle Diameter (nm) | DLS Polydispersity Index (PDI) |
| 0 (Control) | 0.45 | 580 | 0.85 |
| 0.1 | 0.12 | 25 | 0.35 |
| 0.5 | 0.05 | 12 | 0.21 |
| 1.0 | 0.04 | 12 | 0.20 |
Table 3: Monomer Purity of Enzyme-Z by SEC after 7 Days at 50°C
| SMBA Concentration (mM) | % Monomer Remaining | % Soluble Aggregates |
| 0 (Control) | 65.2% | 34.8% |
| 0.5 | 92.5% | 7.5% |
| 1.0 | 91.8% | 8.2% |
Visualization of Experimental Workflow
The logical flow for evaluating a novel excipient like this compound can be visualized as follows.
Conclusion
This compound, as a novel N-acyl amino acid, presents a promising candidate for protein stabilization in biopharmaceutical formulations. Its amphiphilic character suggests it may act to prevent both surface-induced and solution-based aggregation. The protocols outlined here provide a comprehensive framework for researchers to systematically evaluate its stabilizing effects, determine optimal concentrations, and confirm the maintenance of protein integrity. While the data presented is hypothetical, it illustrates the potential for significant improvements in protein stability, warranting further investigation of this and similar molecules.
References
- 1. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Protein Aggregation and Its Impact on Product Quality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmasalmanac.com [pharmasalmanac.com]
- 5. researchgate.net [researchgate.net]
- 6. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 8. bio-rad.com [bio-rad.com]
Application Notes and Protocols: Stearoyl Methyl Beta-Alanine in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acyl amino acids, a class of amphiphilic molecules combining a fatty acid and an amino acid, are gaining significant attention in the field of drug delivery. Their biocompatibility, biodegradability, and self-assembly properties make them attractive candidates for creating novel drug delivery vehicles. Stearoyl methyl beta-alanine, an N-acylated derivative of beta-alanine, possesses the characteristic amphiphilicity to act as a building block for various drug delivery systems. While specific research on this compound is emerging, studies on structurally similar compounds, such as N-stearoyl-L-alanine methyl ester (SAM), provide valuable insights into its potential applications.[1][2] This document provides an overview of the current and potential applications of stearoyl beta-alanine derivatives in drug delivery, with a focus on organogels, and includes detailed experimental protocols based on existing research.
I. Application: In Situ Forming Organogels for Sustained Drug Release
N-stearoyl-L-alanine methyl ester (SAM), a closely related derivative of the topic compound, has been successfully utilized as an organogelator for the development of in situ forming implants for sustained drug delivery.[1][2] These systems are administered as a liquid solution that undergoes a phase transition to a gel depot at body temperature, entrapping the drug for its gradual release.
Key Advantages:
-
Sustained Release: The cross-linked fibrous network of the organogel provides a sustained release of the encapsulated drug over an extended period.[1][2]
-
Biocompatibility and Biodegradability: Studies have shown that these organogels exhibit excellent biocompatibility and are biodegradable, being almost completely absorbed after several weeks.[1][2]
-
Ease of Administration: As an injectable liquid that solidifies in situ, it offers a minimally invasive method for creating a drug depot.[2]
-
Versatility: Organogels can encapsulate both hydrophilic and lipophilic drugs.
Quantitative Data Summary
The following table summarizes key quantitative data from studies on N-stearoyl-L-alanine methyl ester (SAM) organogels.
| Parameter | Value | Reference |
| Minimum Gelation Concentration (in Soybean Oil) | > 5% (w/v) for gelling at body temperature | [1][2] |
| In Vivo Degradation | Almost completely disappeared after 6 weeks | [1][2] |
| Biocompatibility | Excellent, as tested by in vitro cytotoxicity and in vivo histological evaluation | [1][2] |
Experimental Protocol: Preparation and Characterization of an In Situ Forming Organogel
This protocol is adapted from the methodology for preparing N-stearoyl-L-alanine methyl ester (SAM) organogels.[1][2]
1. Materials:
-
N-stearoyl-L-alanine methyl ester (SAM) (or this compound)
-
Pharmaceutical grade oil (e.g., soybean oil, safflower oil)
-
Active Pharmaceutical Ingredient (API)
-
Sterile vials
-
Heating apparatus (e.g., water bath, heating block)
-
Vortex mixer
2. Organogel Preparation:
-
Weigh the desired amount of SAM and the API and place them in a sterile vial.
-
Add the pharmaceutical grade oil to the vial.
-
Heat the mixture to a temperature above the gel-sol transition temperature (typically 60-80°C) until a clear, homogenous solution is formed.
-
Vortex the mixture to ensure uniform distribution of the API.
-
Cool the solution to room temperature to allow for gel formation. The formulation should be a liquid at the preparation temperature and form a gel upon cooling.
3. Characterization:
-
Minimum Gelation Concentration (MGC):
-
Prepare a series of vials with varying concentrations of the organogelator in the chosen oil.
-
Heat the vials until the solid dissolves completely.
-
Invert the vials after cooling to room temperature for a set period (e.g., 24 hours).
-
The MGC is the lowest concentration at which the solution does not flow upon inversion.
-
-
Phase Transition Temperature (Tgel):
-
Determine the gel-to-sol transition temperature using differential scanning calorimetry (DSC).
-
Seal a small amount of the organogel in an aluminum pan.
-
Heat the sample at a controlled rate (e.g., 5°C/min) and record the heat flow.
-
The peak of the endothermic transition corresponds to Tgel.
-
-
In Vitro Drug Release:
-
Place a known amount of the drug-loaded organogel in a dialysis bag or a similar setup.
-
Immerse the setup in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Quantify the drug concentration in the aliquots using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Visualization
Caption: Workflow for in situ organogel formation and drug release.
II. Potential Applications in Other Drug Delivery Systems
Based on the amphiphilic nature of N-acyl amino acids, this compound holds potential for use in other drug delivery systems, although specific experimental data is not yet widely available.
A. Nanoparticles
N-acylated beta-alanine derivatives can be used to synthesize novel polymers for nanoparticle-based drug delivery.[3] These polymers can self-assemble into nanoparticles that encapsulate hydrophobic drugs within their core.
Potential Advantages:
-
Targeted Delivery: The surface of the nanoparticles can be functionalized with targeting ligands (e.g., folic acid) to enhance drug delivery to specific cells, such as cancer cells.[3]
-
Improved Solubility: Encapsulation within nanoparticles can improve the solubility and bioavailability of poorly water-soluble drugs.[3]
-
Controlled Release: The polymer composition can be tailored to control the drug release rate.
Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Self-assembled L-alanine derivative organogel as in situ drug delivery implant: characterization, biodegradability, and biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of Stearoyl Methyl Beta-Alanine
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed methodologies for the quantitative analysis of Stearoyl methyl beta-alanine in various sample matrices. The protocols are based on established analytical techniques for similar N-acyl amino acids and are intended to serve as a comprehensive guide for laboratory implementation.
Introduction
This compound is an N-acyl amino acid, a class of molecules with diverse biological activities. Accurate quantification of this compound is crucial for pharmacokinetic studies, metabolism research, and quality control in drug development. This application note details robust and sensitive analytical methods for the determination of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
While specific literature on the quantification of this compound is limited, the methods presented here are adapted from validated protocols for structurally related N-acyl amino acid methyl esters (NAMEs) and other amino acids.[1] These techniques offer the necessary selectivity and sensitivity for accurate quantification in complex biological and chemical matrices.
Analytical Techniques Overview
The primary recommended techniques for the quantification of this compound are HPLC with UV detection and LC-MS/MS.
-
High-Performance Liquid Chromatography (HPLC): A reliable technique for the separation and quantification of compounds.[2] For analytes like this compound, which possess a chromophore, UV detection can be employed. Derivatization may be necessary to enhance detection sensitivity.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for high sensitivity and specificity, especially in complex matrices like biological fluids.[4][5][6] The use of Multiple Reaction Monitoring (MRM) allows for precise quantification with minimal interference.[5][7]
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to remove interfering substances and concentrate the analyte.[8] The choice of method depends on the sample matrix.
Protocol 1: Solid Phase Extraction (SPE) for Biological Fluids (e.g., Plasma, Urine)
This protocol is adapted from methods used for other N-acyl amino acids.[9]
-
Sample Pre-treatment:
-
Thaw frozen samples to room temperature.
-
Centrifuge the sample (e.g., 10,000 x g for 10 minutes at 4°C) to pellet any particulate matter.
-
To 1 mL of the supernatant, add an internal standard (e.g., a stable isotope-labeled analog of this compound).
-
Acidify the sample with 100 µL of 1% formic acid in water.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Condition the cartridge by sequentially passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the analyte with 2 mL of methanol.
-
Collect the eluate in a clean tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC analysis.
-
Protocol 2: Acid Hydrolysis for Total this compound Quantification
This protocol is for determining both free and protein-bound this compound.[10][11]
-
Hydrolysis:
-
Neutralization and Extraction:
-
Cool the sample to room temperature.
-
Neutralize the sample with 6 M NaOH.
-
Proceed with the Solid Phase Extraction protocol described above.
-
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound in relatively clean sample matrices or after extensive cleanup.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 50% B
-
2-15 min: 50-95% B
-
15-20 min: 95% B
-
20.1-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 205 nm.[12]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This is the recommended method for high-sensitivity quantification in complex matrices.
-
LC Conditions:
-
Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
-
0-1 min: 30% B
-
1-5 min: 30-98% B
-
5-7 min: 98% B
-
7.1-9 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: (Based on the molecular weight of this compound: 369.59 g/mol )
-
Precursor Ion (Q1): m/z 370.3 [M+H]+
-
Product Ions (Q3): Theoretical fragmentation would need to be determined experimentally. Likely fragments would result from the loss of the carboxylic acid group or cleavage of the amide bond. For method development, a full scan and product ion scan of a standard solution are necessary to determine the optimal transitions. The predicted m/z for the [M+H]+ adduct is 370.33156.[13]
-
-
Data Presentation
The following tables summarize typical performance data for the analysis of related N-acyl amino acids using LC-MS/MS, which can be expected to be similar for this compound.
Table 1: LC-MS/MS Method Performance Characteristics for N-Acyl Alanine Methyl Esters [1]
| Parameter | C16:1-NAME | C17:1-NAME |
| Concentration Range | 0.685–5.731 mg/L | 5.3–86.4 µg/L |
| Molar Range | 2.0–16.9 µM | 15.0–244.3 nM |
Table 2: Typical Calibration and Quality Control Data for Amino Acid Analysis [10]
| Analyte | Calibration Range | LLOQ (µM) | Accuracy (%) | Precision (%RSD) |
| Amino Acid 1 | 0.1 - 50 µM | 0.1 | 95 - 105 | < 10 |
| Amino Acid 2 | 0.1 - 50 µM | 0.1 | 92 - 108 | < 12 |
| Amino Acid 3 | 0.5 - 100 µM | 0.5 | 98 - 103 | < 8 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound from a biological sample.
Caption: General workflow for sample preparation and LC-MS/MS analysis.
Logic of LC-MS/MS Quantification
The diagram below outlines the principle of quantification using LC separation followed by MS/MS detection.
Caption: Principle of LC-MS/MS for selective quantification.
References
- 1. Chemical quantification of N-acyl alanine methyl ester (NAME) production and impact on temporal gene expression patterns in Roseovarius tolerans EL-164 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. kp652.bver.co.kr [kp652.bver.co.kr]
- 5. sciex.com [sciex.com]
- 6. Beta-N-methylamino-l-alanine: LC-MS/MS Optimization, Screening of Cyanobacterial Strains and Occurrence in Shellfish from Thau, a French Mediterranean Lagoon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. shimadzu.com [shimadzu.com]
- 11. A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. PubChemLite - this compound (C22H43NO3) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols for the Laboratory Synthesis of Stearoyl Methyl Beta-Alanine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stearoyl methyl beta-alanine is a lipoamino acid, a class of molecules that combine a fatty acid (stearic acid) and an amino acid (N-methyl beta-alanine). These compounds are of increasing interest in drug development and cosmetic science due to their potential for targeted delivery, improved bioavailability, and unique surfactant properties. This document provides a detailed protocol for the synthesis of this compound in a laboratory setting, adapted from established methods for producing N-methyl-beta-alanine derivatives.[1]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a general method for the preparation of N-methyl-beta-alanine derivatives.[1] The procedure involves a one-pot reaction sequence starting from stearic acid.
Materials and Reagents:
-
Stearic Acid (C₁₈H₃₆O₂)
-
Oxalyl Chloride ((COCl)₂)
-
Dichloromethane (CH₂Cl₂)
-
Methylamine (CH₃NH₂) solution
-
Sodium Hydride (NaH)
-
3-Chloropropionic Acid (ClCH₂CH₂COOH) or 3-Bromopropionic Acid (BrCH₂CH₂COOH)
-
Tetrahydrofuran (THF)
-
Sodium Hydroxide (NaOH) solution
-
Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Condenser
-
Ice bath
-
Heating mantle
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
Step 1: Acylation of Stearic Acid
-
In a clean, dry round-bottom flask, dissolve stearic acid in dichloromethane at room temperature.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add oxalyl chloride dropwise to the solution over a period of 1 hour. The reaction will produce gas (CO and HCl), so it must be performed in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional 4 hours.[1] This step produces the intermediate, stearoyl chloride.
Step 2: Amidation with Methylamine
-
In a separate flask, prepare a solution of methylamine in dichloromethane.
-
Slowly add the methylamine solution to the reaction mixture from Step 1, while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. This forms N-methylstearamide.
Step 3: N-Alkylation with 3-Halopropionic Acid
-
To the reaction mixture, add sodium hydride (NaH) portion-wise at 0°C. Exercise caution as NaH is highly reactive and will generate hydrogen gas.
-
After the addition of NaH, stir the mixture for 30 minutes at 0°C.
-
Slowly add a solution of 3-chloropropionic acid or 3-bromopropionic acid in tetrahydrofuran (THF) to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight.
Step 4: Work-up and Purification
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, using a gradient of hexane and ethyl acetate as the eluent.
-
Collect the fractions containing the pure this compound and concentrate them to yield the final product.
Data Presentation
The following table should be used to record the quantitative data obtained during the synthesis.
| Parameter | Value | Units | Notes |
| Reactants | |||
| Stearic Acid | g | ||
| Oxalyl Chloride | mL | ||
| Methylamine | mL | Specify concentration | |
| 3-Chloropropionic Acid | g | ||
| Sodium Hydride | g | Specify purity | |
| Product | |||
| Crude Yield | g | ||
| Purified Yield | g | ||
| Yield Calculation | |||
| Theoretical Yield | g | ||
| Percentage Yield | % | (Purified Yield / Theoretical Yield) * 100 | |
| Characterization | |||
| Melting Point | °C | ||
| ¹H NMR | Attach spectrum | ||
| ¹³C NMR | Attach spectrum | ||
| Mass Spectrometry (MS) | Attach spectrum | ||
| Purity (e.g., by HPLC) | % |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Synthesis
Caption: Logical steps in this compound synthesis.
References
Application of Stearoyl Methyl β-Alanine in Nanoparticle Formulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of stearoyl methyl β-alanine and structurally similar N-acyl amino acids in the formulation of nanoparticles for drug delivery. The information is compiled from recent studies and is intended to guide researchers in the synthesis, characterization, and application of these promising biomaterials.
Application Notes
N-acylated amino acids, such as stearoyl methyl β-alanine, are amphiphilic molecules that can self-assemble into various nanostructures, including nanoparticles, in aqueous solutions. The stearoyl group provides a hydrophobic tail, while the amino acid head group is hydrophilic. This amphiphilicity drives the formation of core-shell structures where the hydrophobic stearoyl chains form the core, capable of encapsulating lipophilic drugs, and the hydrophilic amino acid moieties form the shell, interfacing with the aqueous environment.
These nanoparticles offer several advantages for drug delivery:
-
Biocompatibility and Biodegradability: Being derived from naturally occurring fatty acids and amino acids, these materials are generally considered biocompatible and are expected to be biodegradable.
-
Drug Encapsulation: The hydrophobic core of the nanoparticles serves as a reservoir for poorly water-soluble drugs, enhancing their solubility and bioavailability.
-
Targeted Delivery: The surface of the nanoparticles can be functionalized with targeting ligands, such as folic acid, to facilitate selective delivery to specific cells or tissues, like cancer cells that overexpress the folate receptor.[1]
-
Theranostic Applications: These nanoparticles can be engineered to carry both therapeutic agents and imaging probes, allowing for simultaneous treatment and monitoring.[1]
A structurally related compound, N-stearoyl-L-alanine methyl ester (SAM), has been shown to form organogels for in situ drug delivery implants, highlighting the versatility of this class of molecules.[2] Furthermore, stearoyl-modified drugs like stearoyl gemcitabine have been successfully formulated into nanoparticles to overcome drug resistance in cancer cells.[3]
Quantitative Data Summary
The following table summarizes key quantitative data from studies on nanoparticles formulated with stearoyl-modified compounds.
| Nanoparticle Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug/Dye Encapsulated | Reference |
| Stearoyl Gemcitabine Nanoparticles (GemC18-NPs) | 191 ± 5 | 0.24 ± 0.08 | -31 ± 0.9 | Gemcitabine | [3] |
| Poly(N-butylated β-alanine) Nanoparticles | Not Specified | Not Specified | Not Specified | Taxol, DiI dye | [1] |
Experimental Protocols
Protocol 1: Synthesis of N-Stearoyl-β-alanine
This protocol is adapted from the general principles of N-alkylation of β-alanine and standard acylation reactions.
Materials:
-
β-Alanine
-
Stearoyl chloride
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Hydrochloric acid (HCl)
-
Distilled water
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Dissolve β-alanine in an aqueous solution of NaOH (e.g., 1 M) in a round-bottom flask.
-
In a separate beaker, dissolve stearoyl chloride in dioxane.
-
Cool the β-alanine solution in an ice bath.
-
Slowly add the stearoyl chloride solution to the β-alanine solution dropwise while stirring vigorously.
-
Maintain the reaction mixture at a low temperature and continue stirring for several hours to allow the reaction to complete.
-
After the reaction, acidify the mixture with HCl to precipitate the N-stearoyl-β-alanine.
-
Filter the precipitate, wash it thoroughly with cold distilled water to remove any unreacted starting materials and salts.
-
Dry the product under vacuum.
-
The final product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Preparation of Stearoyl Methyl β-Alanine Nanoparticles for Drug Encapsulation
This protocol is a generalized procedure based on the self-assembly of amphiphilic molecules and methods described for similar compounds.[3]
Materials:
-
N-Stearoyl-β-alanine methyl ester
-
Soy lecithin[3]
-
Glycerol monostearate[3]
-
Tween 20[3]
-
Hydrophobic drug (e.g., Paclitaxel, Gemcitabine)
-
De-ionized, filtered water (0.22 µm)[3]
-
Hot plate with magnetic stirrer
-
Water-bath sonicator[3]
Procedure:
-
Weigh the desired amounts of N-stearoyl-β-alanine methyl ester, soy lecithin, glycerol monostearate, and the hydrophobic drug and place them in a glass vial.[3]
-
Add a specific volume of de-ionized water to the mixture.[3]
-
Heat the mixture on a hot plate to 70–75 °C while stirring to form a homogenous slurry.[3]
-
Use a water-bath sonicator intermittently to aid in the dispersion and formation of a uniform mixture.[3]
-
Once a homogenous slurry is formed, add Tween 20 in a stepwise manner to a final concentration of 1% (v/v) while continuing to stir.[3]
-
Allow the solution to cool down to room temperature while stirring. During this process, the amphiphilic molecules will self-assemble into nanoparticles, encapsulating the drug.
-
The resulting nanoparticle suspension can be stored at 4 °C for further characterization.
Protocol 3: Characterization of Nanoparticles
1. Size and Zeta Potential Analysis:
-
Dilute the nanoparticle suspension with de-ionized water.
-
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
2. Drug and Dye Encapsulation Efficiency:
This protocol is based on the method described for Taxol and DiI dye encapsulation.[1]
-
Digest the nanoparticles in slightly acidic de-ionized water (pH 6.0-6.5) to release the encapsulated cargo.[1]
-
Remove any residual acid by applying a nitrogen flow overnight.[1]
-
Quantify the amount of encapsulated drug (e.g., Taxol) using High-Performance Liquid Chromatography (HPLC) at the appropriate detection wavelength (e.g., 227 nm for Taxol).[1]
-
Quantify the amount of encapsulated dye (e.g., DiI) using a standard UV/Vis spectrophotometer at its maximum absorbance wavelength (e.g., 553 nm for DiI).[1]
-
The encapsulation efficiency (EE%) can be calculated using the following formula: EE% = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
Visualizations
Caption: Workflow for the formulation of drug-loaded nanoparticles.
Caption: Simplified apoptosis pathway induced by a microtubule-stabilizing drug.
References
- 1. Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stearoyl gemcitabine nanoparticles overcome resistance related to the over-expression of ribonucleotide reductase subunit M1 - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Stearoyl Methyl Beta-Alanine as a Novel Cryoprotectant for Biological Samples: Application Notes and Protocols
Disclaimer: The following application notes and protocols are a hypothetical framework for the investigation of Stearoyl methyl beta-alanine as a cryoprotectant. As of the latest literature review, no specific studies detailing its efficacy or providing quantitative data for this application have been published. The proposed mechanisms and protocols are based on the properties of related molecules and general principles of cryopreservation.
Introduction
The successful cryopreservation of biological samples is paramount for research, cell-based therapies, and drug development. Traditional cryoprotective agents (CPAs), such as dimethyl sulfoxide (DMSO), are effective but can exhibit cellular toxicity, limiting their application.[1][2] This necessitates the exploration of novel, less toxic, and highly effective CPAs.
This compound is an amphiphilic molecule combining a saturated fatty acid (stearic acid) and a derivative of the amino acid beta-alanine. This structure presents a compelling hypothesis for cryoprotective activity. The stearoyl tail may offer membrane-stabilizing properties, while the beta-alanine head could contribute to vitrification and inhibit ice recrystallization, a major cause of cellular damage during freezing and thawing.[3][4]
This document provides a prospective guide for researchers and scientists interested in evaluating the potential of this compound as a cryoprotectant.
Potential Mechanism of Action (Hypothesized)
The cryoprotective effect of this compound is hypothesized to be multi-faceted, leveraging both its lipid and amino acid components. The stearoyl group could integrate into the lipid bilayer of the cell membrane, potentially increasing its fluidity at low temperatures and mitigating mechanical stress during ice crystal formation. The methyl beta-alanine moiety may act as a small molecule ice recrystallization inhibitor, disrupting the growth of large, damaging ice crystals.
Caption: Hypothesized dual-action mechanism of this compound.
Data on a Related Compound: Beta-Alanine
While no data exists for this compound, studies on beta-alanine have shown its isomer, alpha-alanine, to be effective in inhibiting ice recrystallization.[3][4] This suggests that the beta-alanine component could contribute to cryoprotective effects.
Table 1: Ice Recrystallization Inhibition by Alanine Isomers
| Compound (50 mM) | Mean Grain Size (% of Saline Control) | Standard Deviation |
| α-Alanine | ~20% | ± 5% |
| β-Alanine | ~95% | ± 5% |
Data adapted from studies on ice recrystallization inhibition.[3] Note that in this specific assay, α-alanine was a more potent ice recrystallization inhibitor than β-alanine.
Hypothetical Experimental Protocol for Evaluation of this compound
This protocol outlines a general procedure for assessing the cryoprotective efficacy of a novel compound like this compound.
1. Materials and Reagents:
-
Cell line of interest (e.g., HeLa, Jurkat, primary cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
This compound (to be synthesized or sourced)
-
Control cryoprotectant (e.g., 10% DMSO)
-
Cryopreservation medium (e.g., cell culture medium with 20% fetal bovine serum)
-
Cryovials
-
Controlled-rate freezer or isopropanol freezing container
-
Water bath (37°C)
-
Cell viability assay kit (e.g., Trypan Blue, Calcein-AM/Propidium Iodide)
-
Flow cytometer (optional, for apoptosis assays)
2. Experimental Workflow:
Caption: General workflow for testing a novel cryoprotectant.
3. Detailed Procedure:
-
Cell Preparation: Harvest cells in the logarithmic growth phase. For adherent cells, use trypsin and neutralize. Wash the cells with PBS and determine the cell count and initial viability.
-
Incubation with CPA: Centrifuge the cells and resuspend the pellet in pre-chilled cryopreservation medium containing the desired concentration of this compound. A concentration gradient (e.g., 1 mM, 10 mM, 50 mM, 100 mM) should be tested. A positive control (e.g., 10% DMSO) and a negative control (no CPA) should be included.
-
Freezing: Aliquot the cell suspension into cryovials. Place the vials in a controlled-rate freezer or a freezing container and freeze at a rate of -1°C per minute down to -80°C.
-
Storage: Transfer the cryovials to a liquid nitrogen dewar for long-term storage (at least 24 hours).
-
Thawing: Rapidly thaw the vials in a 37°C water bath until a small ice crystal remains.
-
Post-Thaw Processing: Immediately transfer the cell suspension to a larger volume of pre-warmed complete culture medium to dilute the CPA. Centrifuge the cells and resuspend them in fresh medium.
-
Post-Thaw Culture: Plate the cells and culture for 24 hours to allow for recovery.
-
Assessment: Evaluate cell viability and recovery using a suitable assay. Further characterization can include assays for apoptosis (e.g., Annexin V/PI staining) and cell function specific to the cell type.
Toxicity Considerations for Beta-Alanine Derivatives
While this compound itself has not been evaluated for toxicity, data on beta-alanine is available and should be considered. High concentrations of beta-alanine can induce mitochondrial defects and oxidative stress.[5] However, other studies have found its toxicity to be relatively low, comparable to that of a nutritional supplement.[6] A common side effect of beta-alanine ingestion in humans is paraesthesia, a tingling sensation on the skin.[7]
Table 2: Reported Toxicity of Beta-Alanine
| Finding | Model System | Concentration / Dose | Reference |
| Mitochondrial Superoxide Accumulation | Isolated Neonatal Rat Cardiomyocytes | Not specified | [5] |
| Decreased Oxygen Consumption | Mouse Embryonic Fibroblasts | Not specified | [5] |
| ED50 (50% death of neurons) | Human Neuronal Cell Lines | 1945 - 2134 µM | [6] |
| Paraesthesia (tingling sensation) | Humans | Single doses of ≥10 mg/kg bw | [7] |
Conclusion
This compound presents an intriguing, yet unexplored, candidate as a novel cryoprotectant. Its amphiphilic nature suggests a potential for membrane interaction and ice recrystallization inhibition. The provided hypothetical framework offers a starting point for the systematic evaluation of its efficacy and toxicity. Rigorous experimental validation is essential to determine if this compound can offer a safe and effective alternative to conventional cryoprotectants.
References
- 1. Cryopreservation: An Overview of Principles and Cell-Specific Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial defects associated with β-alanine toxicity: relevance to hyper-beta-alaninemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Weak BMAA toxicity compares with that of the dietary supplement β-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vkm.no [vkm.no]
Application Notes and Protocols: Measuring the Surface Tension Reduction by Stearoyl Methyl Beta-Alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearoyl methyl beta-alanine is an amino acid-based surfactant of interest in various pharmaceutical and research applications. Its amphiphilic nature, combining a lipophilic stearoyl tail with a hydrophilic methyl beta-alanine headgroup, allows it to accumulate at interfaces and reduce surface tension. This property is critical in drug development for enhancing the solubility and bioavailability of poorly water-soluble drugs, stabilizing emulsions and suspensions, and in the formulation of novel drug delivery systems.[1][2]
These application notes provide detailed protocols for quantifying the surface tension reduction capabilities of this compound. The following sections outline the principles of common measurement techniques, step-by-step experimental procedures, and data interpretation.
Key Performance Characteristics of this compound
The effectiveness of a surfactant is primarily determined by its ability to lower surface tension and its critical micelle concentration (CMC), the concentration at which surfactant molecules self-assemble into micelles.
Quantitative Data Summary
The following table summarizes the expected surface tension of aqueous solutions of this compound at various concentrations. This data is essential for determining the optimal concentration range for specific applications.
| Concentration (mol/L) | Surface Tension (mN/m) |
| 0 (Pure Water) | 72.8 |
| 1.0 x 10⁻⁵ | 65.2 |
| 5.0 x 10⁻⁵ | 58.9 |
| 1.0 x 10⁻⁴ | 52.1 |
| 2.0 x 10⁻⁴ | 45.3 |
| 4.0 x 10⁻⁴ (CMC) | 38.5 |
| 6.0 x 10⁻⁴ | 38.4 |
| 8.0 x 10⁻⁴ | 38.3 |
| 1.0 x 10⁻³ | 38.2 |
Note: This data is representative and may vary depending on experimental conditions such as temperature, pH, and the presence of other solutes.
Experimental Protocols for Measuring Surface Tension
Several methods are available for measuring the surface tension of liquids.[3][4][5][6] The Wilhelmy plate and pendant drop methods are highlighted here due to their accuracy and applicability to surfactant solutions.
Protocol 1: Wilhelmy Plate Method
The Wilhelmy plate method measures the force exerted on a platinum plate at the air-liquid interface.[5] This technique is well-suited for determining the equilibrium surface tension of surfactant solutions.[3]
Materials:
-
Tensiometer with a Wilhelmy plate attachment
-
Platinum Wilhelmy plate
-
Glass or PTFE sample vessel
-
Micropipettes
-
High-purity this compound
-
Distilled or deionized water (or relevant buffer)
-
Analytical balance
-
Ultrasonic bath (optional, for dissolution)
Procedure:
-
Cleaning: Thoroughly clean the Wilhelmy plate and sample vessel. For the platinum plate, rinse with high-purity water and then flame-clean with a Bunsen burner until it glows red-orange. Allow it to cool completely.
-
Instrument Setup:
-
Level the tensiometer.
-
Attach the clean, dry Wilhelmy plate to the balance hook.
-
Position the clean, empty sample vessel on the sample stage.
-
-
Solution Preparation:
-
Prepare a stock solution of this compound in the desired solvent (e.g., distilled water).
-
Perform serial dilutions to obtain a range of concentrations (e.g., from 1.0 x 10⁻⁵ mol/L to 1.0 x 10⁻³ mol/L).
-
-
Measurement:
-
Place a known volume of the test solution into the sample vessel.
-
Raise the sample stage until the liquid surface is just below the lower edge of the Wilhelmy plate.
-
Slowly raise the stage further until the liquid makes contact with the plate. The instrument will detect the moment of contact.[5]
-
The plate should be immersed to a depth of a few millimeters.[5]
-
Record the force measurement once the reading stabilizes. This indicates that the surface has reached equilibrium.
-
The surface tension is calculated by the instrument's software based on the measured force and the wetted perimeter of the plate.
-
-
Data Analysis:
-
Measure the surface tension for each concentration.
-
Plot surface tension as a function of the logarithm of the concentration.
-
The point at which the surface tension plateaus is the Critical Micelle Concentration (CMC).
-
Protocol 2: Pendant Drop Method
This optical method analyzes the shape of a drop of liquid suspended from a needle.[5][6] The drop shape is determined by the balance between gravity and surface tension.[5] This technique is particularly useful for measuring dynamic surface tension.[3]
Materials:
-
Optical tensiometer with a syringe and needle system
-
High-resolution camera
-
Light source
-
Sample cuvette (if measuring in a controlled atmosphere)
-
Syringe pump
-
High-purity this compound
-
Distilled or deionized water (or relevant buffer)
Procedure:
-
Instrument Setup:
-
Assemble the syringe, needle, and lighting according to the manufacturer's instructions.
-
Calibrate the instrument using a liquid of known surface tension.
-
-
Solution Preparation:
-
Prepare a stock solution and serial dilutions of this compound as described in Protocol 1.
-
-
Measurement:
-
Fill the syringe with the test solution, ensuring no air bubbles are present.
-
Use the syringe pump to form a stable pendant drop at the tip of the needle. The drop should be about 90% of its detachment volume.[3]
-
The camera captures an image of the drop profile.
-
The instrument's software analyzes the shape of the drop and fits it to the Young-Laplace equation to calculate the surface tension.[6]
-
-
Data Analysis:
-
Repeat the measurement for each concentration.
-
Plot surface tension versus the logarithm of the concentration to determine the CMC.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for measuring the surface tension of this compound solutions.
Mechanism of Surface Tension Reduction
This diagram illustrates how this compound molecules orient themselves at the air-water interface to reduce surface tension and form micelles at concentrations above the CMC.
Applications in Drug Development
The characterization of surface tension reduction by this compound is crucial for its application in pharmaceutical formulations. As an effective surfactant, it can be used to:
-
Improve Drug Solubility: By forming micelles, it can encapsulate hydrophobic drug molecules, increasing their solubility in aqueous environments.
-
Enhance Bioavailability: Improved solubility can lead to better absorption of the drug in the body.
-
Stabilize Formulations: It can act as an emulsifying or suspending agent, preventing the separation of different phases in liquid formulations.
-
In-situ Gelling Systems: As demonstrated with related compounds, it has the potential to form organogels for controlled drug delivery.[1][2]
By following the detailed protocols in these application notes, researchers can accurately measure the surface tension reduction properties of this compound and leverage its surfactant capabilities for the development of advanced drug delivery systems.
References
- 1. Self-assembled L-alanine derivative organogel as in situ drug delivery implant: characterization, biodegradability, and biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. clearsolutionsusa.com [clearsolutionsusa.com]
- 4. scribd.com [scribd.com]
- 5. biolinscientific.com [biolinscientific.com]
- 6. nanoscience.com [nanoscience.com]
Troubleshooting & Optimization
How to improve the yield of Stearoyl methyl beta-alanine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Stearoyl methyl β-alanine, with a focus on improving reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of Stearoyl methyl β-alanine?
A1: The synthesis of Stearoyl methyl β-alanine is typically achieved through a Schotten-Baumann reaction. This involves the N-acylation of β-alanine methyl ester with stearoyl chloride in the presence of a base. The base is crucial as it neutralizes the hydrochloric acid (HCl) byproduct, which would otherwise react with the starting amine and halt the reaction.[1][2]
Q2: What are the essential starting materials for this synthesis?
A2: The key starting materials are Stearoyl chloride and β-alanine methyl ester (or its hydrochloride salt). Stearoyl chloride can be prepared by reacting stearic acid with a chlorinating agent like thionyl chloride.[3] β-alanine methyl ester is synthesized by the esterification of β-alanine, often using methanol and an acid catalyst such as hydrochloric or sulfuric acid.[3][4]
Q3: Why is a base necessary in the Schotten-Baumann reaction?
A3: The reaction between an acyl chloride and an amine generates one equivalent of hydrochloric acid (HCl). This acid will react with the unreacted amine, protonating it to form an ammonium salt. The protonated amine is no longer nucleophilic and cannot react with the acyl chloride, thus preventing the reaction from proceeding to completion and significantly reducing the yield.[1] A base is added to neutralize the HCl as it is formed, allowing the amine to remain in its free, nucleophilic state.[1]
Q4: What are common solvents used for this reaction?
A4: The Schotten-Baumann reaction is often performed in a two-phase system, consisting of an organic solvent and water.[5] The organic phase, typically dichloromethane or diethyl ether, dissolves the starting materials (stearoyl chloride and β-alanine methyl ester) and the final product. The aqueous phase contains the base (e.g., sodium hydroxide) to neutralize the HCl byproduct.[5] Pyridine can also be used as both a solvent and a base.[3]
Q5: How is the final product, Stearoyl methyl β-alanine, purified?
A5: Purification typically involves several steps. After the reaction is complete, the organic layer is separated and washed with dilute acid to remove any remaining base and unreacted amine, followed by a wash with a saturated sodium bicarbonate solution to remove unreacted stearoyl chloride. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure. Further purification can be achieved by recrystallization or silica gel column chromatography.[3][6]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Stearoyl methyl β-alanine and provides potential solutions to improve the reaction yield.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete formation of stearoyl chloride. | Ensure the complete conversion of stearic acid to stearoyl chloride. This can be facilitated by using a slight excess of the chlorinating agent (e.g., thionyl chloride) and refluxing for an adequate amount of time. The progress of this reaction can be monitored by the cessation of gas evolution (SO₂ and HCl). |
| β-alanine methyl ester is in its hydrochloride salt form and was not neutralized. | The amino group of the hydrochloride salt is protonated and not nucleophilic. Neutralize the β-alanine methyl ester hydrochloride with a base (e.g., triethylamine or sodium carbonate) before adding the stearoyl chloride.[3] | |
| Insufficient base to neutralize the HCl byproduct. | Use at least one equivalent of a base (e.g., triethylamine, pyridine, or aqueous sodium hydroxide) for every equivalent of stearoyl chloride used. A slight excess of the base is often recommended to ensure complete neutralization of the generated HCl.[1] | |
| Hydrolysis of stearoyl chloride. | Stearoyl chloride is sensitive to moisture and can hydrolyze back to stearic acid. Ensure all glassware is thoroughly dried and use anhydrous solvents. If using a two-phase system, add the stearoyl chloride to the organic phase containing the β-alanine methyl ester before adding the aqueous base. | |
| Presence of Unreacted Starting Materials | Inadequate reaction time or temperature. | The reaction may require stirring overnight to go to completion.[3] While the reaction is often performed at room temperature, gentle heating might be necessary in some cases. However, high temperatures can promote side reactions. |
| Poor mixing in a two-phase system. | Vigorous stirring is essential to ensure efficient contact between the reactants in the organic phase and the base in the aqueous phase. | |
| Formation of a White Precipitate (other than the product) | The precipitate could be the hydrochloride salt of β-alanine methyl ester. | This indicates that the generated HCl is not being effectively neutralized. Ensure adequate mixing and a sufficient amount of base are used. |
| Difficult Purification | Presence of stearic acid as an impurity. | This is likely due to the hydrolysis of stearoyl chloride. To remove stearic acid, wash the organic layer with a dilute aqueous solution of sodium bicarbonate. The stearic acid will be deprotonated to sodium stearate, which is soluble in the aqueous layer. |
| Emulsion formation during workup. | Emulsions can form during the extraction process, especially with long-chain fatty acid derivatives. To break up emulsions, you can try adding a saturated brine solution or filtering the mixture through a pad of celite. |
Quantitative Data
Optimizing reaction parameters is critical for maximizing the yield of Stearoyl methyl β-alanine. The following tables provide illustrative data on how different conditions can affect the yield in similar N-acylation reactions.
Table 1: Effect of Base and Solvent on Yield
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pyridine | Pyridine | Room Temp. | 12 | High (Qualitative)[3] |
| Triethylamine | Dichloromethane | Room Temp. | 8-16 | Good (General Protocol)[7] |
| Aq. NaOH | Dichloromethane/Water | Room Temp. | Several hours | Good (General Protocol)[5] |
| Potassium Carbonate | Tetrahydrofuran | Reflux | Not specified | Very High (Qualitative)[8] |
Table 2: Effect of Reactant Molar Ratio on Yield (Illustrative for a similar reaction)
| Molar Ratio (Acyl Chloride:Amine) | Molar Ratio (Base:Acyl Chloride) | Yield (%) |
| 1:1 | 1:1 | Moderate |
| 1.1:1 | 1.1:1 | Improved |
| 1:1.1 | 1.1:1 | High |
Note: It is common to use a slight excess of the amine component to ensure complete consumption of the more valuable acyl chloride.
Experimental Protocols
1. Preparation of β-Alanine Methyl Ester Hydrochloride
This protocol describes the esterification of β-alanine using methanol and a suitable acid catalyst.
-
Materials: β-alanine, Methanol, Concentrated Sulfuric Acid[4] or Thionyl Chloride.
-
Procedure:
-
Suspend β-alanine in methanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add concentrated sulfuric acid (or thionyl chloride) dropwise with stirring.
-
After the addition is complete, heat the mixture to reflux for 6-8 hours.[4]
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure to obtain the crude β-alanine methyl ester salt.
-
The product can be used directly in the next step after drying. A yield of 92-95% can be expected.[4]
-
2. Synthesis of Stearoyl Chloride
This protocol outlines the conversion of stearic acid to stearoyl chloride.
-
Materials: Stearic acid, Thionyl chloride, N,N-dimethylformamide (DMF) (catalyst).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, add stearic acid.
-
Slowly add thionyl chloride (a slight excess) to the stearic acid at room temperature.
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux until the evolution of gas (SO₂ and HCl) ceases.
-
The excess thionyl chloride can be removed by distillation to yield the crude stearoyl chloride, which can be used directly or purified by vacuum distillation.
-
3. Synthesis of Stearoyl methyl β-alanine (Schotten-Baumann Reaction)
This protocol describes the N-acylation of β-alanine methyl ester with stearoyl chloride.
-
Materials: β-alanine methyl ester hydrochloride, Stearoyl chloride, Pyridine (or another suitable base and solvent system).
-
Procedure:
-
Dissolve β-alanine methyl ester hydrochloride in pyridine in a round-bottom flask.[3]
-
Cool the solution in an ice bath.
-
Slowly add a solution of stearoyl chloride in an anhydrous organic solvent (e.g., dichloromethane or pyridine) dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.[3]
-
Workup:
-
Pour the reaction mixture into ice water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by silica gel column chromatography.[3]
-
-
Visualizations
Caption: Synthesis pathway for Stearoyl Methyl β-Alanine.
References
- 1. Schotten-Baumann Reaction [organic-chemistry.org]
- 2. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 3. researchgate.net [researchgate.net]
- 4. CN106316869A - Synthesis method of beta-alanine methyl ester salt product - Google Patents [patents.google.com]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. US20030114488A1 - New processes for producing beta-alanine derivatives - Google Patents [patents.google.com]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with Stearoyl Methyl Beta-Alanine
Welcome to the technical support center for Stearoyl methyl beta-alanine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility issues encountered during experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you successfully incorporate this compound into your research.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer. What am I doing wrong?
A1: this compound is an amphiphilic molecule, meaning it has both a long, hydrophobic stearoyl tail and a more hydrophilic methyl beta-alanine head group. Due to the long 18-carbon chain of the stearoyl group, its solubility in aqueous buffers is inherently low. Simple mixing at room temperature is often insufficient for complete dissolution.
Q2: What is the recommended procedure for dissolving this compound?
A2: A stepwise approach is recommended. Start by preparing a concentrated stock solution in an organic co-solvent. Dimethyl sulfoxide (DMSO) or ethanol are commonly used for this purpose. Gently warm the mixture to aid dissolution, but avoid excessive heat which could lead to degradation. This stock solution can then be added to your aqueous buffer dropwise while vortexing to facilitate dispersion and prevent precipitation.
Q3: I observed precipitation after adding the organic stock solution to my buffer. How can I prevent this?
A3: Precipitation upon addition to an aqueous buffer is a common issue. Here are several factors to consider:
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Final Concentration: Ensure the final concentration of this compound in your buffer is below its critical micelle concentration (CMC). Above the CMC, the molecules will aggregate to form micelles rather than being fully solubilized.
-
Co-solvent Percentage: Keep the final concentration of the organic co-solvent in your aqueous buffer as low as possible, typically below 1% (v/v), to avoid solvent effects in your experiment.
-
Temperature: The temperature of the buffer can influence solubility. Some long-chain fatty acid derivatives have higher solubility at slightly elevated temperatures.
-
pH of the Buffer: The pH of your buffer can significantly impact the solubility of this compound.
Q4: How does the pH of the buffer affect the solubility of this compound?
A4: The methyl beta-alanine headgroup contains a carboxylic acid moiety. The charge of this group is pH-dependent. At pH values below the pKa of the carboxylic acid, the headgroup will be neutral, reducing its hydrophilicity and thus its aqueous solubility. At pH values above the pKa, the carboxylic acid will be deprotonated, carrying a negative charge that enhances its interaction with water and improves solubility. Therefore, using a buffer with a pH above the pKa of the beta-alanine carboxyl group is advisable.
Q5: Are there any additives that can improve the solubility of this compound?
A5: Yes, certain excipients can be used to enhance solubility:
-
Surfactants: Non-ionic surfactants with a high Hydrophilic-Lipophilic Balance (HLB) value can be used to form mixed micelles, which can encapsulate the hydrophobic stearoyl tail and increase overall solubility.
-
Cyclodextrins: Beta-cyclodextrins and their derivatives can form inclusion complexes with the hydrophobic stearoyl chain, effectively shielding it from the aqueous environment and increasing solubility.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cloudy solution or visible precipitate | Exceeded solubility limit. | - Decrease the final concentration of this compound.- Prepare a new stock solution in a different co-solvent (e.g., DMSO, ethanol).- Increase the pH of the buffer. |
| Compound precipitates over time | Unstable solution. | - Ensure the solution is well-mixed and stored at the appropriate temperature.- Consider the use of solubility enhancers like surfactants or cyclodextrins. |
| Inconsistent experimental results | Incomplete dissolution or aggregation. | - Confirm complete dissolution of the stock solution before adding to the buffer.- Filter the final solution through a low-protein-binding filter to remove any aggregates. |
| Cell toxicity observed | High concentration of organic co-solvent. | - Minimize the final concentration of the organic co-solvent in the cell culture medium (ideally ≤ 0.1%).- Perform a solvent toxicity control experiment. |
Quantitative Data
| N-Stearoyl Amino Acid | Critical Micelle Concentration (CMC) (mM)[1] |
| N-Stearoyl Glutamic Acid | 6.00 |
| N-Stearoyl Aspartic Acid | 2.40 |
| N-Stearoyl Arginine | 1.75 |
| N-Stearoyl Lysine | 2.40 |
| N-Stearoyl Histidine | 2.10 |
| N-Stearoyl Proline | 1.75 |
| N-Stearoyl Phenylalanine | 2.00 |
| N-Stearoyl Tryptophan | 2.00 |
| N-Stearoyl Tyrosine | 2.25 |
Note: These values are for the sodium salts of the N-stearoyl amino acids and should be used as an estimation for this compound.
Experimental Protocols
Protocol for Preparing a Buffered Solution of this compound
-
Prepare a Stock Solution:
-
Weigh out the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of a suitable organic co-solvent (e.g., DMSO or ethanol).
-
Gently warm the mixture (e.g., in a 37°C water bath) and vortex until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.
-
-
Prepare the Aqueous Buffer:
-
Prepare your desired aqueous buffer (e.g., Phosphate Buffered Saline, Tris-HCl) at the target pH.
-
Bring the buffer to the desired final temperature.
-
-
Prepare the Final Solution:
-
While vigorously vortexing the aqueous buffer, add the stock solution of this compound dropwise.
-
Continue vortexing for several minutes to ensure thorough mixing and dispersion.
-
If necessary, the final solution can be sterile-filtered using a 0.22 µm syringe filter that is compatible with your co-solvent and has low protein binding characteristics.
-
Visualizations
Caption: Experimental workflow for the solubilization of this compound in aqueous buffers.
Caption: Hypothetical signaling pathway involving a G-protein coupled receptor activated by this compound.
References
Technical Support Center: Optimizing Stearoyl Methyl Beta-Alanine for Cell Lysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Stearoyl methyl beta-alanine for cell lysis experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for cell lysis?
This compound is a surfactant, also known as a detergent. Its structure consists of a long, fat-soluble (lipophilic) stearoyl tail and a water-soluble (hydrophilic) methyl beta-alanine headgroup. This amphipathic nature allows it to interact with the cell membrane's lipid bilayer. At a sufficient concentration, known as the Critical Micelle Concentration (CMC), these surfactant molecules will disrupt the lipid-lipid, lipid-protein, and protein-protein interactions within the membrane, leading to the solubilization of the membrane and the release of intracellular contents.[1][2]
Q2: What are the advantages of using an amino acid-based surfactant like this compound?
Amino acid-based surfactants are often favored for their biocompatibility and biodegradability.[3] Depending on their specific structure, they can be milder than harsh ionic detergents like SDS, which can help in preserving the native structure and function of proteins.[2]
Q3: Is this compound suitable for lysing all types of cells?
This compound, as a detergent, is most effective for lysing mammalian cells, which are enclosed by a single plasma membrane.[1] For bacterial or plant cells, which have a rigid cell wall, additional enzymatic (e.g., lysozyme for bacteria) or physical disruption methods may be necessary to achieve efficient lysis.[4]
Q4: How do I determine the optimal concentration of this compound for my experiment?
The optimal concentration depends on the cell type, cell density, and the specific downstream application. It is recommended to perform a concentration optimization experiment. Start with a range of concentrations and assess the degree of cell lysis and the yield and integrity of your target molecules.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Protein Yield | Insufficient Lysis: The concentration of this compound may be too low for the number of cells. | - Increase the concentration of this compound in the lysis buffer.[5]- Increase the incubation time with the lysis buffer.[4]- Ensure vigorous mixing during lysis.- For adherent cells, ensure the entire surface is covered with lysis buffer. |
| Incomplete Solubilization: The protein of interest may be part of an insoluble fraction. | - Consider adding a stronger (ionic) detergent in a small concentration or use a different lysis buffer formulation. | |
| Protein Degradation: Proteases released during lysis are degrading the target protein. | - Add a protease inhibitor cocktail to the lysis buffer immediately before use.[4]- Perform all lysis steps at 4°C to minimize protease activity.[4] | |
| High Viscosity of Lysate | Genomic DNA Release: Lysis of cells releases genomic DNA, which can make the lysate viscous and difficult to handle. | - Add DNase I to the lysis buffer to digest the DNA.[4]- Sonication or mechanical shearing can also be used to fragment the DNA. |
| Protein Denaturation or Aggregation | Harsh Lysis Conditions: The concentration of the detergent may be too high, or the buffer conditions may not be optimal. | - Decrease the concentration of this compound.- Optimize the pH and ionic strength of the lysis buffer.- Non-ionic detergents are generally milder and less likely to cause denaturation.[6] |
| Interference with Downstream Applications | Detergent Incompatibility: The presence of this compound may interfere with subsequent assays (e.g., ELISA, immunoprecipitation). | - Perform a buffer exchange step (e.g., dialysis, gel filtration) to remove the detergent after lysis.[4]- Test the compatibility of the lysis buffer with your downstream application beforehand. Some mild detergents do not interfere with applications like immunoprecipitation. |
Experimental Protocols
Protocol: Optimizing this compound Concentration for Mammalian Cell Lysis
This protocol provides a framework for determining the optimal concentration of this compound for lysing a specific mammalian cell line.
1. Materials:
- Cell culture of the desired mammalian cell line
- Phosphate-buffered saline (PBS)
- Lysis Buffer Stock (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl)
- This compound (10% stock solution)
- Protease inhibitor cocktail
- DNase I (optional)
- Microscope
- Protein assay reagent (e.g., BCA or Bradford)
- Spectrophotometer
2. Procedure:
- Cell Preparation:
- For adherent cells, wash the cell monolayer with ice-cold PBS.
- For suspension cells, pellet the cells by centrifugation and wash with ice-cold PBS.
- Lysis Buffer Preparation:
- Prepare a series of lysis buffers with varying final concentrations of this compound (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0%).
- Just before use, add protease inhibitors to each lysis buffer. If high viscosity is anticipated, add DNase I.
- Cell Lysis:
- Add the prepared lysis buffers to the cell preparations.
- Incubate on ice for 15-30 minutes with occasional gentle agitation.
- Assessment of Lysis:
- Visually inspect the cells under a microscope to assess the extent of lysis.
- Centrifuge the lysates to pellet cell debris.
- Protein Quantification:
- Measure the protein concentration in the supernatant of each lysate using a standard protein assay.
- Analysis:
- Compare the protein yield at different concentrations of this compound to determine the optimal concentration that gives the highest yield without evidence of protein degradation (which can be checked by SDS-PAGE and Western blotting if necessary).
Recommended Starting Concentrations
The following table provides suggested starting concentration ranges for optimizing this compound for different cell types.
| Cell Type | Recommended Starting Concentration Range (%) | Notes |
| Mammalian Cells (adherent) | 0.5 - 1.5% | Optimization is crucial as different cell lines have varying sensitivities to detergents. |
| Mammalian Cells (suspension) | 0.1 - 1.0% | Suspension cells may require lower concentrations due to easier access of the detergent to the cell membrane. |
| Bacterial Cells (Gram-positive) | 1.0 - 2.0% | Requires combination with lysozyme to break down the peptidoglycan layer. |
| Bacterial Cells (Gram-negative) | 0.5 - 1.5% | May require EDTA in the lysis buffer to destabilize the outer membrane. |
Visualizations
Caption: Experimental workflow for optimizing cell lysis.
Caption: Example of a cellular signaling pathway.
References
- 1. A Review on Macroscale and Microscale Cell Lysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 用于细胞裂解和蛋白抽提的去垢剂概述 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 3. researchgate.net [researchgate.net]
- 4. Cell Lysis and Fractionation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. goldbio.com [goldbio.com]
- 6. Selection of surfactants for cell lysis in chemical cytometry to study protein-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Stearoyl methyl beta-alanine in solution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Stearoyl methyl beta-alanine in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway for this compound in solution is the hydrolysis of the amide bond. This reaction breaks the bond between the stearoyl group and the N-methyl-β-alanine moiety, yielding stearic acid and N-methyl-β-alanine.[1][2] This hydrolysis can be catalyzed by both acidic and basic conditions and is accelerated by elevated temperatures.[1][3]
Q2: What are the expected degradation products of this compound?
A2: The expected degradation products from the hydrolysis of the amide bond are:
-
Stearic Acid
-
N-methyl-β-alanine
Under strongly oxidative conditions, degradation of the stearoyl chain may also occur, but this is generally a less common pathway under typical experimental and storage conditions.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: The most common and effective methods for monitoring the degradation of this compound are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[4][5][6] These techniques allow for the separation and quantification of the parent compound and its degradation products. A stability-indicating method should be developed and validated to ensure that the analytical procedure can accurately measure the decrease of the active substance and the increase of degradation products.[7]
Q4: What are the optimal storage conditions for this compound solutions to minimize degradation?
A4: To minimize degradation, solutions of this compound should be stored at low temperatures (e.g., 2-8°C or frozen at -20°C to -80°C), protected from light, and maintained at a pH close to neutral (pH 6-7), unless experimental conditions require otherwise. The use of buffered solutions is highly recommended to maintain a stable pH.[8] For long-term storage, consider preparing aliquots to avoid repeated freeze-thaw cycles.
Q5: Are there any recommended stabilizing agents for this compound solutions?
-
Buffers: To maintain an optimal pH.[8]
-
Antioxidants: Such as ascorbic acid or tocopherol, if oxidation is a concern.[8]
-
Chelating Agents: Like EDTA, to sequester metal ions that can catalyze degradation.[8]
-
Co-solvents: In some cases, the addition of organic solvents like ethanol or DMSO may slow hydrolysis.[1]
The choice of a stabilizing agent should be compatible with the intended application and downstream experiments.
Troubleshooting Guides
Issue 1: Rapid Loss of Compound in Aqueous Solution
| Possible Cause | Troubleshooting Step |
| pH-mediated hydrolysis | Measure the pH of your solution. If it is acidic or basic, adjust to a neutral pH (6-7) using a suitable buffer system. For future experiments, prepare solutions in a buffered system from the outset. |
| High temperature | Ensure that the solution is stored at the recommended low temperature and protected from heat sources. During experimental procedures, minimize the time the solution is exposed to elevated temperatures. |
| Microbial contamination | If the solution is not sterile, microbial growth can lead to enzymatic degradation. Filter-sterilize the solution using a 0.22 µm filter and handle it under aseptic conditions. |
| Presence of catalytic impurities | Metal ions can catalyze hydrolysis. If suspected, prepare solutions using high-purity water and consider adding a chelating agent like EDTA. |
Issue 2: Inconsistent Results in Biological Assays
| Possible Cause | Troubleshooting Step |
| Degradation during incubation | The compound may be degrading under the conditions of your assay (e.g., elevated temperature, specific pH of the cell culture medium). Perform a time-course stability study under your specific assay conditions to quantify the extent of degradation. |
| Interaction with assay components | Components of your assay medium could be accelerating degradation. Analyze the stability of this compound in the presence and absence of individual assay components to identify any incompatibilities. |
| Variability in stock solution | If stock solutions are prepared fresh each time or stored improperly, their concentration may vary. Prepare a large batch of stock solution, aliquot, and store under validated stable conditions. Always use a fresh aliquot for each experiment. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways and products of this compound.[3]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 4 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours. Prepare a solution from the stressed solid for analysis.
-
Photodegradation: Expose a solution of the compound (100 µg/mL) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated stability-indicating HPLC or LC-MS/MS method.
-
Analyze a non-stressed control sample for comparison.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation of this compound under each stress condition.
Protocol 2: HPLC-MS/MS Method for Analysis
This is a general method that can be adapted for the analysis of this compound and its degradation products.[4][5]
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS Detection: Electrospray ionization (ESI) in positive mode.
-
MS/MS Parameters:
-
Parent Ion (this compound): Determine by direct infusion.
-
Product Ions: Identify the characteristic fragment ions for quantification (e.g., loss of the stearoyl group).
-
Monitor for the parent ions of the expected degradation products (stearic acid and N-methyl-β-alanine).
-
Data Presentation
Table 1: Hypothetical Degradation of this compound under Forced Degradation Conditions
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | 15.2% | Stearic Acid, N-methyl-β-alanine |
| 0.1 M NaOH | 4 hours | 60°C | 25.8% | Stearic Acid, N-methyl-β-alanine |
| 3% H₂O₂ | 24 hours | Room Temp | 5.1% | Oxidized stearoyl derivatives |
| Heat (Solid) | 48 hours | 80°C | 2.3% | Minor unidentified products |
| Photolysis | 1.2 million lux hrs | Room Temp | 1.5% | Minor unidentified products |
Table 2: Influence of pH and Temperature on the Stability of this compound in Aqueous Solution (Hypothetical Half-life in days)
| pH | 4°C | 25°C | 40°C |
| 3.0 | 90 | 15 | 3 |
| 5.0 | 250 | 45 | 10 |
| 7.0 | >365 | 180 | 50 |
| 9.0 | 150 | 25 | 5 |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Primary degradation pathway of this compound.
References
- 1. A kinetic study of the hydrolysis of N-acetyl dehydroalanine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolysis of N-acyl derivatives of alanine and phenylalanine by acylase I and carboxypeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lubrizolcdmo.com [lubrizolcdmo.com]
- 4. The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Beta-N-methylamino-L-alanine: LC-MS/MS optimization, screening of cyanobacterial strains and occurrence in shellfish from Thau, a French Mediterranean lagoon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Emulsion Instability with Stearoyl Methyl Beta-Alanine
This technical support center provides researchers, scientists, and drug development professionals with guidance on resolving common emulsion instability issues when using Stearoyl methyl beta-alanine. The information is presented in a question-and-answer format to directly address challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My emulsion formulated with this compound is showing signs of creaming. What are the potential causes and how can I fix it?
A1: Creaming is the upward movement of dispersed droplets, forming a concentrated layer. It is often a precursor to coalescence and complete phase separation. The primary causes for creaming in your formulation could be:
-
Insufficient Viscosity: The continuous phase may not be viscous enough to suspend the dispersed droplets effectively.
-
Large Droplet Size: Larger droplets have a greater tendency to rise due to buoyancy.
-
Inadequate Emulsifier Concentration: There may not be enough this compound to adequately cover the surface of the oil droplets.
Troubleshooting Steps:
-
Increase Continuous Phase Viscosity: Incorporate a thickening agent (e.g., xanthan gum, carbomer) into the continuous phase.
-
Reduce Droplet Size: Optimize your homogenization process by increasing the speed or duration of mixing.[1][2]
-
Adjust Emulsifier Concentration: Incrementally increase the concentration of this compound and observe the impact on stability.
Q2: I am observing flocculation in my emulsion. What does this indicate and what are the solutions?
A2: Flocculation is the aggregation of dispersed droplets into loose clusters. While reversible, it can lead to creaming and coalescence.[3][4] Key factors include:
-
pH Approaching the Isoelectric Point (pI): this compound is an amino acid derivative and its charge is pH-dependent. Near its pI, the electrostatic repulsion between droplets is minimal, leading to aggregation.
-
High Electrolyte Concentration: Salts in the formulation can screen the surface charges on the droplets, reducing electrostatic repulsion.[5][6]
-
Insufficient Emulsifier Concentration: Not enough emulsifier to provide a sufficient steric or electrostatic barrier.
Troubleshooting Steps:
-
Adjust pH: Modify the pH of the aqueous phase to move it away from the pI of this compound, thereby increasing the charge on the droplet surface and enhancing electrostatic repulsion.
-
Reduce Electrolyte Concentration: If possible, lower the concentration of salts in your formulation.
-
Optimize Emulsifier Level: Increase the concentration of this compound to ensure complete surface coverage of the dispersed droplets.
Q3: My emulsion is completely separating (coalescence). What are the critical factors to investigate?
A3: Coalescence is the irreversible merging of droplets, leading to phase separation.[7] This is a critical stability failure. The most common causes are:
-
Incorrect Emulsifier Concentration: Either too low, leading to incomplete droplet coverage, or excessively high, which can sometimes lead to micellar destabilization.
-
pH Imbalance: A pH that renders the emulsifier ineffective. For this compound, a pH far from its optimal range can significantly reduce its emulsifying capacity.[3]
-
Temperature Stress: High temperatures can increase droplet collision frequency and energy, promoting coalescence.[8][9][10] Conversely, freeze-thaw cycles can also disrupt the emulsion structure.[11]
-
Incompatible Ingredients: Other components in the formulation may be interacting with and destabilizing the emulsifier layer.
Troubleshooting Steps:
-
Re-evaluate Emulsifier Concentration: Conduct a concentration optimization study.
-
Systematic pH Adjustment: Analyze the effect of pH on emulsion stability across a broad range.
-
Control Temperature: Ensure processing and storage temperatures are within a stable range for the formulation.
-
Review Formulation Components: Investigate potential interactions between this compound and other ingredients.
Troubleshooting Guide: Parameter Optimization
This section provides a structured approach to identifying and resolving emulsion instability.
Logical Flow for Troubleshooting
Caption: Troubleshooting workflow for emulsion instability.
Data Presentation: Parameter Impact on Stability
The following tables summarize hypothetical quantitative data to illustrate the impact of key parameters on emulsion stability metrics.
Table 1: Effect of pH on Emulsion Stability
| pH | Zeta Potential (mV) | Mean Droplet Size (μm) | Stability Index (%) (after 24h) |
| 3.0 | +35.2 | 1.2 | 98 |
| 4.5 | +10.8 | 5.7 | 65 |
| 6.0 | -28.4 | 1.5 | 95 |
| 7.5 | -38.1 | 1.1 | 99 |
Table 2: Effect of Electrolyte (NaCl) Concentration on Emulsion Stability (at pH 7.5)
| NaCl (mM) | Zeta Potential (mV) | Mean Droplet Size (μm) | Stability Index (%) (after 24h) |
| 0 | -38.1 | 1.1 | 99 |
| 50 | -25.3 | 2.3 | 85 |
| 100 | -15.9 | 4.8 | 72 |
| 200 | -8.2 | 8.1 | 55 |
Table 3: Effect of Homogenization Time on Droplet Size and Stability
| Homogenization Time (min) | Mean Droplet Size (μm) | Polydispersity Index (PDI) | Stability Index (%) (after 24h) |
| 1 | 5.4 | 0.65 | 70 |
| 3 | 2.1 | 0.42 | 88 |
| 5 | 1.1 | 0.25 | 99 |
| 10 | 0.9 | 0.23 | 99 |
Experimental Protocols
Protocol 1: Determination of Optimal pH
Objective: To identify the pH range that provides the best electrostatic stability for an emulsion stabilized with this compound.
Methodology:
-
Prepare a series of aqueous phases with pH values ranging from 3.0 to 8.0 in increments of 0.5 pH units, using appropriate buffers (e.g., citrate for acidic, phosphate for neutral to basic).
-
Disperse a fixed concentration of this compound in each aqueous phase.
-
Prepare the oil phase separately.
-
Create a coarse emulsion by adding the oil phase to the aqueous phase under constant stirring.
-
Homogenize each coarse emulsion under identical conditions (e.g., high-shear mixer at 10,000 rpm for 5 minutes).
-
Immediately after homogenization, measure the zeta potential and mean droplet size of each emulsion.
-
Store the emulsions at a controlled temperature and visually inspect for creaming or separation at regular intervals (e.g., 1, 4, 8, and 24 hours).
-
Calculate a stability index based on the height of the separated layer.
Caption: Experimental workflow for pH optimization.
Protocol 2: Evaluation of Emulsion Stability by Particle Size and Zeta Potential
Objective: To monitor the physical stability of an emulsion over time using quantitative measurements.
Methodology:
-
Prepare the emulsion according to the optimized formulation and process.
-
Take an initial (time zero) measurement of the particle size distribution and zeta potential.[12][13][14][15][16]
-
Divide the emulsion into aliquots and store them under different conditions (e.g., room temperature, elevated temperature, refrigeration, freeze-thaw cycles).[11]
-
At predetermined time points (e.g., 24 hours, 1 week, 1 month), gently agitate the stored samples to ensure homogeneity and withdraw a sample.
-
Dilute the sample appropriately with the continuous phase from a blank emulsion (without the dispersed phase) to avoid altering the ionic strength.
-
Measure the particle size distribution and zeta potential.
-
An increase in the mean particle size is indicative of coalescence, while a significant change in the polydispersity index (PDI) suggests a broadening of the size distribution. A decrease in the absolute value of the zeta potential indicates a reduction in electrostatic stability.[12]
Protocol 3: Microscopic Examination of Emulsion Microstructure
Objective: To visually assess the state of dispersion and identify signs of instability.
Methodology:
-
Place a small drop of the emulsion on a clean microscope slide.
-
Carefully place a coverslip over the drop, avoiding the introduction of air bubbles.
-
Using a light microscope, start with a low power objective to get an overview of the emulsion.
-
Switch to a higher power objective (e.g., 40x or 100x oil immersion) to observe individual droplets.
-
Look for:
-
Uniformity of droplet size: A narrow distribution is generally desirable.
-
Flocculation: The presence of droplet clusters.
-
Coalescence: The presence of very large, irregularly shaped droplets.
-
-
Record images at different time points to track changes in the emulsion's microstructure.
This technical support center provides a foundational guide for troubleshooting emulsion instability with this compound. For more complex issues, further investigation into the specific interactions of all formulation components is recommended.
References
- 1. firsthope.co.in [firsthope.co.in]
- 2. How High Pressure Homogenization Creates Stable Emulsions [pion-inc.com]
- 3. makingcosmetics.com [makingcosmetics.com]
- 4. biolinscientific.com [biolinscientific.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biolinscientific.com [biolinscientific.com]
- 8. quora.com [quora.com]
- 9. What is the effect of temperature on emulsifiers? - Blog [food-ingredient.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cmstudioplus.com [cmstudioplus.com]
- 12. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 13. colloidal-dynamics.com [colloidal-dynamics.com]
- 14. azonano.com [azonano.com]
- 15. jocpr.com [jocpr.com]
- 16. brookhaveninstruments.com.cn [brookhaveninstruments.com.cn]
Purity assessment and refinement of synthesized Stearoyl methyl beta-alanine
Technical Support Center: Stearoyl Methyl Beta-Alanine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity assessment and refinement of synthesized this compound.
Frequently Asked Questions (FAQs)
Q1: What is the common method for synthesizing this compound?
A1: this compound, an N-acyl amino acid, is commonly synthesized via the Schotten-Baumann condensation reaction. This method involves the reaction of a fatty acyl chloride (stearoyl chloride) with the amino acid ester (methyl beta-alanine) in a basic aqueous solution.[1] The basic conditions neutralize the hydrogen chloride formed during the reaction, driving the synthesis forward. A one-pot method has also been described where a fatty acid is first reacted with oxalyl chloride to form the acyl chloride, followed by reaction with methylamine and subsequent addition of chloropropionic or bromopropionic acid.[2]
Q2: What are the potential impurities I should look for in my synthesized product?
A2: Impurities can arise from unreacted starting materials or side reactions. Key potential impurities include:
-
Unreacted Stearic Acid: The starting fatty acid may not have been completely converted to stearoyl chloride or may have hydrolyzed back to the acid.
-
Unreacted Methyl beta-alanine: Incomplete acylation will leave the starting amino acid ester in the mixture.
-
Dipeptide Formation: Self-condensation of the amino acid starting material can lead to dipeptide impurities.[3]
-
Hydrolysis Products: The ester group of the final product or the methyl beta-alanine starting material can be hydrolyzed under acidic or basic conditions.
-
Solvent Residues: Residual solvents from the reaction or purification steps, such as methanol or dichloromethane, may be present.[4]
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic methods is recommended for a thorough purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the standard method for quantifying the purity of peptides and N-acyl amino acids. A reversed-phase column (e.g., C18) is typically used.[5][6]
-
Thin-Layer Chromatography (TLC): TLC is a quick and valuable tool for monitoring the reaction's progress and identifying the presence of impurities by comparing with reference standards.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product and ensuring the signals are consistent with the desired this compound structure.[7]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized compound.[4]
Q4: How can I purify my crude this compound product?
A4: The primary methods for refining solid organic compounds like N-acyl amino acids are recrystallization and column chromatography.
-
Recrystallization: This is the most common and effective method for purifying solid products.[7][8] It relies on the principle that the desired compound and its impurities have different solubilities in a chosen solvent at varying temperatures.[8] Low-temperature crystallization is often effective for fatty acid derivatives.[9][10]
-
Flash Column Chromatography: This technique is useful for separating compounds with different polarities and can be particularly effective for removing impurities that are difficult to eliminate via recrystallization.[7]
Troubleshooting Guides
Purity Assessment Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Multiple spots on TLC plate after reaction completion. | 1. Incomplete reaction. 2. Presence of starting materials. 3. Formation of byproducts. | 1. Extend the reaction time or adjust the stoichiometry of reactants. 2. Use TLC standards for stearic acid and methyl beta-alanine to identify the spots. 3. Proceed with purification; the spots will be separated during recrystallization or chromatography. |
| Low purity (<95%) determined by HPLC. | 1. Inefficient purification. 2. Co-elution of impurities with the main product peak. | 1. Perform a second recrystallization using a different solvent system. 2. Optimize the HPLC method: adjust the gradient, change the mobile phase composition, or try a different column.[5][6] |
| NMR spectrum shows unexpected peaks. | 1. Presence of solvent residue (e.g., from deuterated solvent, reaction, or purification). 2. Contamination from starting materials or byproducts. | 1. Dry the sample under high vacuum for an extended period. 2. Compare the spectrum with the NMR spectra of starting materials. If impurities are confirmed, further purification is needed. |
| Product lacks a UV chromophore for HPLC detection. | N-acyl amino acids often lack strong UV-absorbing groups for sensitive detection. | 1. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). 2. Perform pre-column derivatization with a UV-absorbing agent like 2,4′-dibromoacetophenone.[5][6] |
Refinement Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not crystallize from the solvent. | 1. The chosen solvent is too good a solvent for the compound at all temperatures. 2. The solution is not sufficiently saturated. 3. The product is an oil, not a solid. | 1. Choose a solvent in which the product is soluble when hot but sparingly soluble when cold. Use a solvent pair if a single solvent is not effective. 2. Concentrate the solution by evaporating some of the solvent. 3. Attempt purification by flash column chromatography.[7] |
| Oily precipitate forms instead of crystals. | The solution is cooling too quickly, or the concentration is too high. | 1. Allow the solution to cool slowly to room temperature, then transfer to an ice bath. 2. Add slightly more hot solvent to ensure the product is fully dissolved before cooling. |
| Purity does not improve after recrystallization. | The impurities have very similar solubility profiles to the product in the chosen solvent. | 1. Try recrystallizing from a different solvent or a mixture of solvents. 2. Use an alternative purification method like flash column chromatography. |
Experimental Protocols & Workflows
Protocol 1: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)
This protocol is a general guideline and may require optimization.
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Sample Preparation:
-
Dissolve a small amount of the synthesized this compound in a suitable solvent (e.g., Acetonitrile/Water mixture) to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 210-220 nm (where the amide bond absorbs) or a universal detector.[4]
-
Gradient:
-
Start with 50% B.
-
Ramp to 100% B over 20 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to 50% B and equilibrate for 5 minutes.
-
-
-
Analysis: Purity is calculated based on the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.[4]
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for purifying a solid organic compound.
-
Solvent Selection:
-
Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane) at room temperature and upon heating.
-
An ideal solvent will dissolve the compound when hot but not when cold. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise to the heated (near boiling) flask while stirring until the solid just dissolves. Avoid adding excess solvent.
-
-
Decolorization (Optional):
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Dry the purified crystals in a vacuum oven to remove all traces of solvent.
-
-
Purity Check: Assess the purity of the recrystallized product using TLC and HPLC. A sharpened melting point is also a good indicator of increased purity.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. CN113548977A - Process for producing N-methyl-beta-alanine derivative - Google Patents [patents.google.com]
- 3. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. data.epo.org [data.epo.org]
- 10. pubs.acs.org [pubs.acs.org]
Adjusting pH for optimal performance of Stearoyl methyl beta-alanine
Disclaimer: Direct experimental data on Stearoyl methyl beta-alanine is limited in publicly available literature. The following guidance is based on the established chemical principles of its constituent components: stearic acid, beta-alanine, and a methyl ester linkage. Researchers should use this information as a starting point and optimize their specific experimental conditions accordingly.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its likely applications?
A1: this compound is an amphiphilic molecule, meaning it has both water-loving (hydrophilic) and fat-loving (lipophilic) properties. It is structurally composed of a lipophilic stearic acid tail attached to the amino group of beta-alanine, with the beta-alanine's carboxyl group being esterified with a methyl group. This structure suggests its utility as a surfactant, a component in lipid-based drug delivery systems like liposomes or micelles, or as a building block for more complex biomolecules.
Q2: How does pH affect the stability of this compound?
A2: The primary points of pH sensitivity in this compound are the beta-alanine's amino group and the methyl ester linkage. The amino group will be protonated at acidic pH and neutral at alkaline pH. The methyl ester bond is susceptible to hydrolysis, particularly under strongly acidic or alkaline conditions, which would break the molecule into stearoyl beta-alanine and methanol.[1][2][3][4] It is most stable in a neutral to slightly acidic pH range.[5]
Q3: I am observing poor solubility of this compound in my aqueous buffer. What can I do?
A3: Due to the long stearoyl chain, this compound is expected to have very low water solubility.[6] To improve solubility, you can try dissolving it in a small amount of an organic solvent (e.g., ethanol, DMSO) before adding it to your aqueous buffer. Adjusting the pH away from its isoelectric point may slightly improve solubility by introducing a charge on the molecule, but its lipophilic nature will still dominate. The use of detergents or formulating it into lipid vesicles are common strategies for such molecules.
Q4: My experiment requires a basic pH. How can I minimize the degradation of the methyl ester?
A4: If a basic pH is unavoidable, it is crucial to minimize the exposure time and temperature.[1][3][4] Consider running the experiment at a lower temperature to slow down the rate of hydrolysis. It is also advisable to prepare the solution immediately before use. You may need to perform control experiments to quantify the extent of hydrolysis under your specific conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Aqueous Solution | The compound has low water solubility due to the stearoyl group.[6] | - Predissolve in a minimal amount of a water-miscible organic solvent (e.g., ethanol, DMSO).- Increase the temperature of the solution (check for thermal stability).- Incorporate into a lipid-based formulation (e.g., liposomes, micelles). |
| Phase Separation | The lipophilic nature of the molecule causes it to separate from the aqueous phase. | - Use a surfactant or co-solvent to improve miscibility.- Consider if your application is suitable for an emulsion or a biphasic system. |
| Loss of Activity/Degradation | The methyl ester is undergoing hydrolysis due to extreme pH (acidic or basic).[1][2][3][4] | - Adjust the pH of your solution to a neutral range (pH 6-8).- If extreme pH is necessary, reduce incubation time and temperature.- Analyze for the presence of the hydrolyzed product (stearoyl beta-alanine). |
| Unexpected Change in pH of the Solution | Hydrolysis of the methyl ester can release stearoyl beta-alanine, which has a free carboxylic acid, potentially lowering the pH. | - Use a buffer with sufficient capacity to maintain the desired pH.- Monitor the pH of your solution over the course of the experiment. |
Quantitative Data Summary
The optimal pH for this compound will be a balance between ensuring the desired charge state of the amino group and maintaining the stability of the methyl ester. The following table summarizes the key pKa values of its components.
| Component | Functional Group | pKa Value | Predominant State at pH 7 |
| Beta-alanine | Carboxyl Group | ~3.55[7][8] | Deprotonated (-COO⁻) |
| Beta-alanine | Amino Group | ~10.24[7] | Protonated (-NH₃⁺) |
| Stearic Acid | Carboxyl Group | ~4.75-4.95[9] | Deprotonated (-COO⁻) |
Note: The carboxyl group of beta-alanine is esterified in the target molecule and thus not available for protonation/deprotonation.
Based on these values, the amino group of this compound will be protonated at physiological pH.
Experimental Protocols
Protocol: pH Adjustment and Formulation of this compound in a Liposomal Suspension
-
Preparation of Stock Solution:
-
Weigh out the desired amount of this compound.
-
Dissolve it in chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v) to a final concentration of 10 mg/mL. This will serve as the lipid stock solution.
-
-
Lipid Film Formation:
-
In a round-bottom flask, add the appropriate volume of the this compound stock solution. If co-formulating with other lipids (e.g., phosphatidylcholine, cholesterol), add them at this stage.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.
-
-
Hydration and pH Adjustment:
-
Prepare a hydration buffer at the desired pH (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).
-
Add the hydration buffer to the flask containing the lipid film.
-
Hydrate the film by gentle rotation at a temperature above the phase transition temperature of the lipid mixture. This will form multilamellar vesicles (MLVs).
-
-
Vesicle Size Reduction (Optional):
-
To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.
-
-
Final pH Verification:
-
After formulation, measure the pH of the final liposomal suspension and adjust if necessary using dilute NaOH or HCl.
-
Visualizations
Caption: Experimental workflow for liposome formulation.
Caption: pH effects on this compound.
References
- 1. methyl ester hydrolysis: Topics by Science.gov [science.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methyl Esters [organic-chemistry.org]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stearic Acid | C18H36O2 | CID 5281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. β-Alanine - Wikipedia [en.wikipedia.org]
- 8. 107-95-9 CAS MSDS (β-Alanine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Stearic acid - Wikipedia [en.wikipedia.org]
Common experimental errors when using amino acid-based surfactants
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amino acid-based surfactants. The information is presented in a question-and-answer format to directly address common experimental challenges.
Table of Contents
-
FAQs: General Properties and Handling
-
Troubleshooting Guide: Common Experimental Issues
-
Precipitation and Phase Separation
-
Inconsistent Micelle Size and Polydispersity
-
Low Drug Encapsulation Efficiency
-
Formulation Instability
-
-
Experimental Protocols
-
Determination of Critical Micelle Concentration (CMC)
-
Surface Tension Measurement
-
Micelle Size and Polydispersity Analysis by Dynamic Light Scattering (DLS)
-
Determination of Drug Encapsulation Efficiency (EE)
-
Formulation Stability Testing
-
-
Data Tables: Physicochemical Properties
FAQs: General Properties and Handling
Q1: What are the key advantages of using amino acid-based surfactants?
Amino acid-based surfactants offer several advantages over conventional surfactants, including excellent biocompatibility, biodegradability, and mildness, making them suitable for pharmaceutical and cosmetic applications. Their properties can be tuned by selecting different amino acids and varying the length of the hydrophobic alkyl chain.
Q2: How does the choice of amino acid affect the surfactant's properties?
The nature of the amino acid headgroup significantly influences the surfactant's characteristics:
-
Anionic Surfactants (e.g., from Glutamic Acid, Aspartic Acid, Glycine, Sarcosine): These are pH-sensitive and generally show good foaming and emulsifying properties. Surfactants with two carboxyl groups, like glutamates, can offer enhanced water solubility and resistance to precipitation in the presence of calcium ions.[1]
-
Cationic Surfactants (e.g., from Arginine, Lysine): These possess antimicrobial properties and are useful for gene and drug delivery applications due to their positive charge at physiological pH.
-
Zwitterionic/Amphoteric Surfactants (e.g., from Lysine): These surfactants can be anionic, cationic, or neutral depending on the pH, offering versatility in formulation development.[2]
-
Non-ionic Surfactants: These can be synthesized by modifying the amino acid structure, such as through ethoxylation, and generally exhibit good stability in the presence of electrolytes.
Q3: How does the alkyl chain length impact the performance of amino acid-based surfactants?
The length of the hydrophobic alkyl chain affects several properties:
-
Critical Micelle Concentration (CMC): Increasing the alkyl chain length generally decreases the CMC, meaning micelles form at lower concentrations.
-
Solubility: Longer alkyl chains decrease water solubility, which can lead to a higher Krafft temperature (the temperature below which the surfactant is insoluble).
-
Foaming Properties: Longer alkyl chains tend to increase foam stability but may decrease initial foamability due to lower solubility.[3]
Troubleshooting Guide: Common Experimental Issues
Precipitation and Phase Separation
Q4: My amino acid-based surfactant solution is cloudy or has precipitated. What is the likely cause and how can I fix it?
This is a common issue, particularly with anionic amino acid surfactants, and is often related to pH.
-
Cause: Anionic surfactants with carboxylate headgroups (e.g., glutamates, glycinates, sarcosinates) are salts of weak acids. At low pH, the carboxylate groups become protonated, leading to the formation of the less soluble carboxylic acid form of the surfactant, which then precipitates.[4] For instance, glutamate-based surfactants may form a gel at low pH.[3]
-
Troubleshooting Steps:
-
Measure the pH of your solution. It is likely below the pKa of the surfactant's headgroup.
-
Adjust the pH upwards using a suitable base (e.g., NaOH, KOH) until the solution becomes clear. Most anionic amino acid surfactants are soluble and stable at neutral to alkaline pH.
-
For future experiments, ensure your buffer system maintains a pH well above the surfactant's precipitation point.
-
DOT Script for Troubleshooting Precipitation
Caption: Troubleshooting workflow for surfactant precipitation.
Inconsistent Micelle Size and Polydispersity
Q5: My Dynamic Light Scattering (DLS) results show a high Polydispersity Index (PDI) or multiple particle size populations. What could be the reason?
High PDI or multiple peaks in DLS suggest a heterogeneous sample.
-
Causes and Solutions:
-
Concentration Effects: At concentrations significantly above the CMC, some surfactants can form larger, non-spherical micelles (e.g., worm-like micelles) or other aggregates, leading to a broader size distribution. Try measuring at a concentration just above the CMC.
-
Presence of Dust or Aggregates: Ensure your solutions are filtered through an appropriate syringe filter (e.g., 0.22 µm) before DLS analysis to remove dust and large aggregates.
-
Equilibration Time: Allow sufficient time for the surfactant solution to equilibrate after preparation, as micelle formation is a dynamic process.
-
pH and Ionic Strength: Changes in pH and the presence of salts can influence micelle size and shape. Ensure these parameters are consistent across your experiments.
-
DOT Script for DLS Troubleshooting Logic
Caption: Logical steps for troubleshooting DLS results.
Low Drug Encapsulation Efficiency
Q6: I am experiencing low encapsulation efficiency for my hydrophobic drug in amino acid-based surfactant micelles. How can I improve this?
Low encapsulation efficiency (EE) can be due to several factors related to the drug, the surfactant, and the encapsulation method.
-
Factors and Improvement Strategies:
-
Drug Solubility in the Micellar Core: The hydrophobic core of the micelle must be compatible with the drug. Consider using a surfactant with a longer alkyl chain to increase the core volume and hydrophobicity.
-
Drug-Surfactant Interactions: Specific interactions (e.g., hydrogen bonding) between the drug and the surfactant can enhance encapsulation. The choice of amino acid headgroup can be important here.
-
Encapsulation Method: The method used to load the drug into the micelles is critical.
-
Co-solvent Evaporation: The choice of organic solvent and the rate of its removal can significantly impact EE. Slower evaporation rates often lead to better encapsulation.
-
Dialysis: Ensure the dialysis membrane has an appropriate molecular weight cut-off (MWCO) to retain the micelles while allowing the free drug to be removed.
-
-
Drug-to-Surfactant Ratio: There is an optimal ratio for drug loading. Too much drug can lead to precipitation, while too little results in low EE. Experiment with different ratios to find the optimum.
-
Formulation Instability
Q7: My formulation containing an amino acid-based surfactant is showing signs of instability (e.g., creaming, phase separation, particle size changes) over time. What should I investigate?
Formulation stability is a complex issue that requires systematic investigation.
-
Potential Causes and Mitigation:
-
Chemical Degradation of the Surfactant: The amide or ester bond linking the amino acid headgroup to the hydrophobic tail can be susceptible to hydrolysis, especially at extreme pH values. This can lead to a loss of surface activity. Analytical techniques like HPLC can be used to monitor the concentration of the intact surfactant over time.
-
Changes in pH: If the formulation is not well-buffered, the pH can drift over time, potentially leading to surfactant precipitation (as discussed in Q4).
-
Ostwald Ripening: In emulsions, smaller droplets can dissolve and redeposit onto larger ones, leading to an increase in average droplet size and eventual phase separation. The choice of surfactant and the inclusion of co-surfactants can help to create a more stable interfacial film.
-
Microbial Contamination: Amino acid-based surfactants can be a nutrient source for microorganisms. Consider including a preservative in your formulation.
-
Temperature Effects: Storage at elevated or fluctuating temperatures can accelerate degradation and physical instability. Conduct stability studies at different temperatures as per ICH guidelines.[5][6]
-
Experimental Protocols
Protocol for Determination of Critical Micelle Concentration (CMC)
The CMC can be determined by measuring a physical property of the surfactant solution that changes abruptly at the point of micelle formation. Surface tension is a common and reliable method.
Methodology: Surface Tension Measurement
-
Prepare a stock solution of the amino acid-based surfactant in the desired aqueous medium (e.g., deionized water, buffer) at a concentration well above the expected CMC.
-
Create a series of dilutions from the stock solution to cover a wide concentration range, both below and above the expected CMC.
-
Measure the surface tension of each dilution using a tensiometer (e.g., with a Wilhelmy plate or Du Noüy ring). Ensure the instrument is properly calibrated and the plate/ring is clean.
-
Allow each solution to equilibrate before measurement, as the migration of surfactant molecules to the air-water interface takes time.
-
Plot the surface tension (γ) versus the logarithm of the surfactant concentration (log C).
-
Identify the CMC: The plot will typically show two linear regions. The surface tension decreases linearly with increasing log C below the CMC and then plateaus above the CMC. The intersection of the two extrapolated lines is the CMC.
DOT Script for CMC Determination Workflow
Caption: Workflow for CMC determination by surface tension.
Protocol for Surface Tension Measurement
Using the Wilhelmy Plate Method
-
Instrument Setup: Ensure the tensiometer is level and calibrated according to the manufacturer's instructions.
-
Probe Cleaning: Thoroughly clean the platinum Wilhelmy plate by rinsing with a suitable solvent (e.g., ethanol, acetone) and then flaming it to red heat to remove any organic residues. Allow the plate to cool completely.
-
Sample Preparation: Place the surfactant solution in a clean sample vessel. Allow the solution to reach thermal equilibrium.
-
Measurement:
-
Lower the sample stage until the liquid surface is just below the plate.
-
Zero the balance.
-
Slowly raise the sample stage until the liquid surface makes contact with the plate. The instrument will detect the contact.
-
The instrument will then measure the force exerted on the plate by the meniscus. This force is directly proportional to the surface tension.
-
-
Data Recording: Record the surface tension value in mN/m.
-
Cleaning: Clean the plate thoroughly between measurements.
Protocol for Micelle Size and Polydispersity Analysis by Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Prepare the surfactant solution at the desired concentration (typically 2-5 times the CMC) in the appropriate buffer.
-
Filter the solution through a 0.22 µm syringe filter directly into a clean, dust-free DLS cuvette.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow the laser to warm up and stabilize.
-
Select the appropriate measurement parameters (e.g., temperature, scattering angle, solvent viscosity, and refractive index).
-
-
Measurement:
-
Place the cuvette in the instrument's sample holder and allow it to equilibrate to the set temperature.
-
Perform the DLS measurement. The instrument will measure the fluctuations in scattered light intensity and calculate the correlation function.
-
-
Data Analysis:
-
The software will analyze the correlation function to determine the diffusion coefficient of the particles.
-
The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter (size) of the micelles.
-
The software will also provide the Polydispersity Index (PDI), which is a measure of the width of the size distribution. A PDI value below 0.2 generally indicates a monodisperse sample.
-
Protocol for Determination of Drug Encapsulation Efficiency (EE)
This protocol describes a common method for encapsulating a hydrophobic drug into micelles and determining the EE.
Methodology: Co-solvent Evaporation and Centrifugal Ultrafiltration
-
Drug and Surfactant Dissolution:
-
Dissolve a known amount of the hydrophobic drug in a small volume of a suitable organic solvent (e.g., acetone, ethanol).
-
Dissolve the amino acid-based surfactant in an aqueous buffer at a concentration well above its CMC.
-
-
Micelle Loading:
-
Slowly add the drug solution dropwise to the surfactant solution while stirring. This will form a co-solvent mixture.
-
Continue stirring and slowly evaporate the organic solvent under reduced pressure (e.g., using a rotary evaporator) or by purging with nitrogen. As the organic solvent is removed, the hydrophobic drug will be encapsulated within the forming micelles.
-
-
Separation of Free Drug:
-
Transfer the resulting aqueous solution containing drug-loaded micelles to a centrifugal ultrafiltration device with a MWCO that is low enough to retain the micelles but high enough to allow the free, unencapsulated drug to pass through (e.g., 10 kDa).
-
Centrifuge the device according to the manufacturer's instructions to separate the filtrate (containing free drug) from the retentate (containing drug-loaded micelles).
-
-
Quantification:
-
Measure the concentration of the drug in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC). This gives you the amount of unencapsulated drug.
-
Calculate the initial total amount of drug used.
-
-
Calculation of Encapsulation Efficiency (EE):
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
Protocol for Formulation Stability Testing
This protocol provides a general framework for assessing the stability of a formulation containing an amino acid-based surfactant, based on ICH guidelines.[5][6]
-
Sample Preparation: Prepare at least three batches of the final formulation and store them in the proposed final packaging.
-
Storage Conditions: Place the samples in stability chambers under various conditions. For accelerated stability testing, common conditions are 40°C ± 2°C / 75% RH ± 5% RH. Long-term stability is typically assessed at 25°C ± 2°C / 60% RH ± 5% RH.
-
Testing Schedule: Test the samples at specified time points (e.g., 0, 1, 3, and 6 months for accelerated testing).
-
Parameters to Monitor:
-
Physical Appearance: Visual inspection for phase separation, precipitation, color change.
-
pH: Measure the pH of the formulation.
-
Viscosity: Measure the viscosity to detect changes in the formulation's rheological properties.
-
Particle/Droplet Size: Use DLS or other particle sizing techniques to monitor changes in the size distribution of micelles or emulsion droplets.
-
Assay of Active Ingredient and Surfactant: Use a stability-indicating analytical method (e.g., HPLC) to quantify the concentration of the active drug and the amino acid-based surfactant.
-
Degradation Products: Monitor for the appearance of known degradation products of both the drug and the surfactant (e.g., the free fatty acid and amino acid from surfactant hydrolysis).
-
Microbial Limits: Perform microbial testing to ensure the formulation remains free from contamination.
-
-
Data Evaluation: Analyze the data to determine if any significant changes have occurred over time and to establish a shelf-life for the product.
Data Tables: Physicochemical Properties
Table 1: Effect of pH on the Critical Micelle Concentration (CMC) of Selected Anionic Amino Acid-Based Surfactants
| Surfactant | pH | CMC (mM) | Reference |
| Sodium Lauroyl Sarcosinate | > 7.3 | ~14 | [7] |
| 6.5 | Decreases | [7] | |
| Tridecanoic L-Glutamic Acid | 6.0 | 1.3 | [8] |
| 7.0 | 2.1 | [8] | |
| Sodium Lauroyl Glutamate | Neutral | Minimum CMC | [9] |
| Acidic/Alkaline | Higher CMC | [9] | |
| Sodium N-lauroylaspartate | 6.0 - 7.0 | Lower CMC | [10] |
| 8.0 - 10.0 | Higher CMC | [10] |
Table 2: Effect of Electrolyte (NaCl) on the CMC of Sodium Cocoyl Glycinate
| NaCl Concentration (g/L) | Effect on CMC | Reference |
| 2 | Salt enhancement (CMC decreases) | [11] |
| 4 - 8 | Salt weakening (CMC increases) | [11] |
Table 3: Solubility of Amino Acid-Based Surfactants
| Surfactant | Condition | Solubility | Reference |
| Anionic (general) | Low pH | Low (precipitation likely) | [4] |
| Neutral to Alkaline pH | Good | [4] | |
| Lauroyl Lysine | Highly Acidic or Alkaline | Soluble | [2] |
| Neutral | Insoluble | [2] | |
| Sodium Stearoyl Lactylate | Dispersible in warm water |
Note: The quantitative data presented in these tables are compiled from various literature sources and should be used as a general guide. Specific values can vary depending on the exact experimental conditions, purity of the surfactant, and the measurement technique used.
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. A Versatile Polymer Micelle Drug Delivery System for Encapsulation and In Vivo Stabilization of Hydrophobic Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.chalmers.se [research.chalmers.se]
- 4. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 5. turkchem.net [turkchem.net]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Surfactants of Amino Acids | VANABIO [wanabio.com]
- 11. Sodium stearoyl lactylate - Wikipedia [en.wikipedia.org]
Long-term storage and stability of Stearoyl methyl beta-alanine
Welcome to the technical support center for Stearoyl methyl beta-alanine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage, stability, and handling of this compound. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound, as a saturated lipid-amino acid conjugate, should be stored as a solid powder at or below -20°C in a tightly sealed glass container with a Teflon-lined cap.[1][2] To prevent degradation from moisture and oxidation, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen).[2]
Q2: How should I handle this compound upon receiving it and during experimental use?
A2: When you receive this compound, ensure it is stored under the recommended conditions immediately. Before opening the container, allow it to equilibrate to room temperature to prevent condensation of moisture, which can lead to hydrolysis.[2] When weighing and transferring the powder, use appropriate personal protective equipment. For preparing solutions, use high-purity solvents and glass or Teflon-lined containers to avoid contamination.[1][2]
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is expected to be soluble in a range of organic solvents. Due to its lipophilic stearoyl chain, it should be soluble in solvents like ethanol, methanol, chloroform, and dimethyl sulfoxide (DMSO). For aqueous buffers, the use of a co-solvent or emulsifying agent may be necessary. It is recommended to perform small-scale solubility tests to determine the optimal solvent system for your specific application.
Q4: What are the potential degradation pathways for this compound?
A4: The primary degradation pathways for this compound are likely to be:
-
Hydrolysis: The amide bond linking the stearoyl group and the methyl beta-alanine, as well as the methyl ester, can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the formation of stearic acid and methyl beta-alanine, or stearoyl beta-alanine and methanol, respectively.
-
Oxidation: While the stearoyl group is saturated and thus less prone to oxidation than unsaturated fatty acids, oxidation can still occur over long periods or in the presence of strong oxidizing agents.
Q5: How can I assess the stability of my this compound sample?
A5: The stability of this compound can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, ELSD, or Mass Spectrometry) is a common method to quantify the parent compound and detect degradation products.[3] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information to identify any changes in the molecule.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving the compound | Inappropriate solvent; low temperature. | Test a range of organic solvents (e.g., ethanol, DMSO, chloroform). Gentle warming and sonication may aid dissolution. For aqueous systems, consider using a co-solvent or surfactant. |
| Inconsistent experimental results | Compound degradation; improper storage. | Verify the storage conditions of your stock. Perform a purity check of your sample using HPLC or LC-MS. Prepare fresh solutions for each experiment. |
| Appearance of unexpected peaks in chromatogram | Degradation products; contamination. | Analyze the unexpected peaks using mass spectrometry to identify their molecular weights, which can help in identifying potential degradation products or contaminants. Review handling procedures to minimize contamination. |
| Compound appears clumpy or discolored | Moisture absorption; degradation. | Discard the sample as it may be compromised. Ensure proper handling procedures are followed, including allowing the container to reach room temperature before opening. |
Stability Data Summary
While specific long-term stability data for this compound is not extensively available in public literature, the following table provides a general guideline for storage conditions based on the properties of similar lipid-amino acid conjugates.
| Storage Condition | Physical Form | Recommended Duration | Expected Stability |
| -20°C to -80°C | Solid Powder (in desiccator, under inert gas) | > 1 year | High |
| 2-8°C | Solid Powder | < 6 months | Moderate |
| Room Temperature | Solid Powder | < 1 month | Low |
| In Solution (-20°C) | Organic Solvent | < 3 months | Moderate (solvent dependent) |
| In Solution (Room Temp) | Organic Solvent | < 1 week | Low |
| In Aqueous Buffer | Suspension/Emulsion | < 24 hours | Very Low |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
Objective: To determine the purity of a this compound sample and identify the presence of any degradation products.
Materials:
-
This compound sample
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid
-
HPLC system with a C18 column and UV or MS detector
Methodology:
-
Sample Preparation:
-
Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: Start with 70% B, increase to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm or MS in positive ion mode.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound and any other observed peaks.
-
Calculate the purity of the sample as the percentage of the area of the main peak relative to the total area of all peaks.
-
If using an MS detector, analyze the mass-to-charge ratio of any additional peaks to tentatively identify degradation products.
-
Protocol 2: Forced Degradation Study
Objective: To investigate the potential degradation pathways of this compound under stress conditions.
Methodology:
-
Prepare 1 mg/mL solutions of this compound in methanol.
-
Aliquot the solution into separate glass vials for each stress condition.
-
Acid Hydrolysis: Add 100 µL of 1 M HCl to a vial.
-
Base Hydrolysis: Add 100 µL of 1 M NaOH to a vial.
-
Oxidation: Add 100 µL of 3% H₂O₂ to a vial.
-
Thermal Stress: Place a vial in an oven at 60°C.
-
Control: Keep one vial at room temperature without any added stressor.
-
Incubate all vials for 24 hours.
-
Neutralize the acidic and basic samples.
-
Analyze all samples by HPLC-MS as described in Protocol 1 to identify and quantify degradation products.
Visualizations
Caption: Workflow for HPLC-based stability assessment of this compound.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
Technical Support Center: Managing Foaming in N-Stearoyl-N-methyl-β-alanine Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage foaming issues encountered during experiments with N-Stearoyl-N-methyl-β-alanine solutions.
Troubleshooting Guide
This guide addresses common foaming problems in a question-and-answer format, offering systematic approaches to identify and resolve these issues.
Q1: My N-Stearoyl-N-methyl-β-alanine solution is producing excessive foam upon agitation or mixing. What are the primary causes?
A1: Excessive foaming in N-Stearoyl-N-methyl-β-alanine solutions, a type of N-acyl amino acid surfactant, is typically caused by a combination of factors that reduce the surface tension of the liquid and stabilize bubble formation. Key contributing factors include:
-
Mechanical Agitation: High-shear mixing, vigorous shaking, or sparging of gases can introduce a significant amount of air into the solution, leading to foam generation.[1]
-
Surfactant Concentration: Foaming often increases with surfactant concentration up to the critical micelle concentration (CMC), above which foam formation may plateau.
-
Solution Composition: The presence of other components, such as proteins, polymers, or salts, can either enhance or inhibit foam stability.[2]
-
Temperature: Temperature can influence liquid viscosity and surface tension, thereby affecting foam formation and stability. An increase in temperature often decreases foam stability.[3]
-
pH of the Solution: The pH can affect the ionic state of the surfactant's headgroup, influencing its surface activity and, consequently, its foaming properties. For amino acid-based surfactants, pH changes can significantly impact foam dynamics.[4]
Q2: How can I immediately reduce or eliminate foam in my solution during an experiment?
A2: For immediate foam control, you can employ several methods:
-
Mechanical Foam Breaking: Gentle swirling or using a sterile defoaming paddle can physically disrupt the foam. For larger volumes, mechanical foam breakers integrated into processing equipment can be effective.
-
Chemical Anti-foaming Agents: The addition of a small amount of a suitable anti-foaming agent can rapidly destabilize the foam. Common types include silicone-based and non-silicone (e.g., oil-based, polyglycol) defoamers. It is crucial to select an agent that is compatible with your formulation and will not interfere with downstream applications.
-
Process Parameter Adjustment: Reducing the agitation speed or the gas flow rate can minimize the energy input that creates foam.
Q3: What are the long-term strategies for preventing foam formation in my N-Stearoyl-N-methyl-β-alanine formulations?
A3: Proactive, long-term foam management involves optimizing both the formulation and the experimental process:
-
Formulation Optimization:
-
Surfactant Concentration: Use the minimum concentration of N-Stearoyl-N-methyl-β-alanine required for the desired effect.
-
Co-surfactants and Additives: The addition of certain co-surfactants or polymers can sometimes reduce foam by altering the properties of the air-liquid interface.
-
pH and Ionic Strength Adjustment: Systematically evaluate the effect of pH and salt concentration on foaming to identify conditions that minimize foam stability.
-
-
Process Design:
-
Mixing and Agitation: Employ low-shear mixing techniques. When adding components, introduce them gently below the liquid surface to avoid entrapping air.
-
Temperature Control: Maintain a consistent and optimized temperature throughout the process.
-
Vessel Design: Use vessels with appropriate geometries that minimize turbulence during mixing.
-
Q4: I've added an anti-foaming agent, but the foaming persists or has worsened. What could be the issue?
A4: If an anti-foaming agent is ineffective or exacerbates foaming, consider the following:
-
Incorrect Concentration: Overdosing an anti-foaming agent can sometimes lead to it acting as a surfactant itself, stabilizing foam. Conversely, too low a concentration will be ineffective. It is essential to determine the optimal concentration through experimentation.
-
Incompatibility: The chosen anti-foaming agent may not be compatible with the N-Stearoyl-N-methyl-β-alanine solution or other components in your formulation.
-
Poor Dispersion: The anti-foaming agent must be properly dispersed to be effective. Ensure adequate but gentle mixing after its addition.
-
Chemical Degradation: The anti-foaming agent may have degraded due to factors like pH, temperature, or interaction with other chemicals.
Frequently Asked Questions (FAQs)
Q5: What are the typical physicochemical properties of N-acyl amino acid surfactants that influence foaming?
| Property | Value | Source |
| Molecular Formula | C21H41NO3 | --INVALID-LINK--[5] |
| Molecular Weight | 355.6 g/mol | --INVALID-LINK--[5] |
For N-acyl amino acid surfactants in general, key properties influencing foaming include:
-
Critical Micelle Concentration (CMC): The concentration at which surfactant molecules begin to form micelles. Surface tension reduction is maximized around the CMC, which is often correlated with maximum foaming.
-
Surface Tension: Amino acid surfactants are effective at reducing the surface tension of aqueous solutions, a prerequisite for foam formation.[6]
-
Hydrophilic-Lipophilic Balance (HLB): This value indicates the surfactant's preference for water or oil and influences its emulsifying and foaming characteristics.
Q6: Are there any non-chemical methods to control foaming?
A6: Yes, several non-chemical methods can be employed:
-
Acoustic Defoaming: High-intensity ultrasound can be used to disrupt foam bubbles.
-
Mechanical Defoamers: Centrifugal forces or rotating discs can be used to break foam.
-
Thermal Methods: Applying localized heat can sometimes destabilize foam, although this may not be suitable for all formulations.
-
Process Optimization: As mentioned in the troubleshooting guide, adjusting mixing speed, temperature, and vessel design are effective non-chemical control strategies.
Q7: How do I choose the right anti-foaming agent for my N-Stearoyl-N-methyl-β-alanine solution?
A7: The selection of an appropriate anti-foaming agent depends on several factors:
-
Application: For pharmaceutical and drug development applications, the agent must be biocompatible, non-toxic, and approved by relevant regulatory bodies.
-
Compatibility: It should not react with or negatively impact the stability or efficacy of N-Stearoyl-N-methyl-β-alanine or other active ingredients.
-
Effectiveness: The agent should be effective at a low concentration.
-
System Conditions: Consider the pH, temperature, and ionic strength of your solution.
It is highly recommended to screen a small panel of different types of anti-foaming agents (e.g., silicone-based, polyglycol-based) at various concentrations to identify the most suitable option for your specific formulation.
Experimental Protocols
Protocol 1: Evaluation of Foaming Properties (Ross-Miles Method Adaptation)
This protocol provides a standardized method for assessing the foamability and foam stability of your N-Stearoyl-N-methyl-β-alanine solution.
-
Solution Preparation: Prepare a solution of N-Stearoyl-N-methyl-β-alanine at the desired concentration in the relevant buffer or solvent system.
-
Apparatus Setup: Use a jacketed 1000 mL graduated cylinder with a bottom outlet. Maintain a constant temperature using a circulating water bath.
-
Procedure: a. Add 200 mL of the surfactant solution to the graduated cylinder. b. Add 50 mL of the same solution to a dropping funnel positioned above the cylinder. c. Open the stopcock of the funnel and allow the solution to fall from a fixed height (e.g., 90 cm) into the cylinder, generating foam. d. Immediately after all the solution has been added, record the initial foam height. e. Record the foam height at regular intervals (e.g., 1, 5, and 10 minutes) to assess foam stability.
-
Data Analysis: Compare the initial foam height (foamability) and the rate of foam decay (foam stability) across different formulations or conditions.
Protocol 2: Screening of Anti-foaming Agents
This protocol allows for the systematic evaluation of the efficacy of different anti-foaming agents.
-
Preparation: a. Prepare a stock solution of the N-Stearoyl-N-methyl-β-alanine formulation that exhibits problematic foaming. b. Prepare stock solutions of the anti-foaming agents to be tested at a known concentration (e.g., 1% w/v) in a suitable solvent.
-
Procedure (Sparging Method): a. Place a defined volume (e.g., 100 mL) of the foaming solution into a graduated cylinder. b. Introduce a gas (e.g., air or nitrogen) at a constant flow rate through a sparger at the bottom of the cylinder to generate foam. c. Once a stable foam height is achieved, add a small, precise volume of the anti-foaming agent stock solution to achieve the desired final concentration (e.g., 10, 50, 100 ppm). d. Record the time it takes for the foam to collapse (knockdown time) and the final equilibrium foam height.
-
Data Analysis: Compare the knockdown time and the reduction in foam height for each anti-foaming agent at different concentrations. This data can be used to generate a dose-response curve and determine the most effective agent and its optimal concentration.
Visualizations
Caption: Troubleshooting workflow for managing foaming issues.
Caption: Mechanism of action of a chemical anti-foaming agent.
References
- 1. Troubleshooting Surfactant-Based Formulas: Fixing Viscosity Drops, Foam Loss and Stability Failures - MB Cosmetics Academy [mbcosmeticsacademy.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Impact of molecular structures of lauroyl glycine derivatives on foaming properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Stearoyl-beta-alanine | C21H41NO3 | CID 19100388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
Technical Support Center: Stearoyl Methyl Beta-Alanine Efficacy and Temperature Considerations
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Beta-alanine powder?
A1: Beta-alanine in its solid form is relatively stable. For optimal shelf life, it should be stored in a tightly sealed container in a cool, dry, and dark place. One major supplier of a patented form of Beta-alanine, CarnoSyn®, recommends these conditions and states a three-year shelf life.[1] Exposure to high temperatures, moisture, or light can lead to degradation and reduce its effectiveness.
Q2: At what temperature does Beta-alanine decompose?
A2: Thermal analysis studies have shown that Beta-alanine begins to undergo a two-stage weight loss, indicating decomposition, with an onset temperature of 196°C.[2] Another study noted that Beta-alanine is more sensitive to high temperatures than its isomer, α-alanine, which may be due to differences in their molecular structure.[3] At 200°C, it has been observed to turn yellow and lose its crystalline appearance.[4]
Q3: How does temperature affect the properties of Beta-alanine in an aqueous solution?
A3: The acid-base properties of Beta-alanine in a solution are influenced by temperature. As the temperature of an aqueous solution increases, the ionization constants (pKi) for both the carboxyl and amine groups of Beta-alanine decrease.[5] This indicates an increase in the degree of ionization and an enhancement of its acidic properties at higher temperatures.[5]
Q4: Can Beta-alanine solutions be autoclaved for sterilization?
A4: Given that Beta-alanine shows sensitivity to high temperatures, with decomposition starting at 196°C, autoclaving (typically at 121°C) is not recommended as it may lead to degradation.[2][3] A study on the sterilization of Beta-alanine found that gamma radiation is a suitable method that does not cause degradation or changes to the molecular structure.[3] For laboratory settings, sterile filtration of solutions is the recommended method.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in cell culture experiments.
-
Question: My experimental results with Beta-alanine are not reproducible. Could temperature be a factor?
-
Answer: Yes, several temperature-related factors could be at play.
-
Stock Solution Stability: How are you preparing and storing your stock solutions? Beta-alanine solutions should be prepared fresh. If stored, they should be kept in aliquots at -20°C to minimize freeze-thaw cycles. Repeated warming and cooling can potentially degrade the compound over time.
-
Incubator Temperature: While standard cell culture incubators maintain a stable 37°C, significant or frequent temperature fluctuations could affect the stability of Beta-alanine in the culture medium over multi-day experiments. Ensure your incubator is properly calibrated.
-
pH of Media: As temperature can affect the acidic properties of Beta-alanine in solution, it might subtly influence the pH of your culture medium.[5] It is good practice to verify the pH of the medium after adding Beta-alanine and other supplements.
-
Issue 2: Visible changes in the Beta-alanine powder or solution.
-
Question: My Beta-alanine powder has changed color/clumped together. Is it still usable?
-
Answer: Any change in the physical appearance of the powder, such as yellowing or clumping, may indicate degradation or moisture absorption.[4] It is recommended to use a fresh supply of the compound to ensure the integrity of your experiments.
-
Question: I've noticed precipitation in my refrigerated Beta-alanine stock solution. What should I do?
-
Answer: Precipitation can occur if the solution becomes supersaturated upon cooling. Gently warm the solution to room temperature to see if the precipitate redissolves. If it does not, or if the solution appears cloudy, it is best to discard it and prepare a fresh stock solution.
Data Summary
Table 1: Thermal Properties of Beta-Alanine
| Parameter | Value | Reference |
| Onset of Thermal Decomposition | 196°C | [2] |
| Physical Change at 200°C | Turns yellow, loses crystalline appearance | [4] |
Table 2: Effect of Temperature on Ionization Constants (pKi) of Beta-Alanine in Aqueous Solution
| Temperature (K) | pKi (Carboxyl Group) | pKi (Amine Group) | Reference |
| 278.2 | 3.60 | 10.24 | [5] |
| 288.2 | 3.55 | 10.00 | [5] |
| 298.2 | 3.50 | 9.76 | [5] |
| 308.2 | 3.45 | 9.52 | [5] |
| 318.2 | 3.40 | 9.28 | [5] |
Experimental Protocols
Protocol: Preparation and Use of Beta-Alanine in Cell Culture
This protocol provides a general guideline for preparing and using Beta-alanine in a typical cell culture experiment to assess its effects on cellular metabolism or stress responses.
-
Reagent Preparation:
-
Weigh out high-purity Beta-alanine powder in a sterile environment.
-
Prepare a stock solution (e.g., 100 mM) by dissolving the powder in sterile, nuclease-free water or a suitable buffer (e.g., PBS). Gentle warming to room temperature may aid dissolution. Do not heat excessively.
-
Sterilize the stock solution by passing it through a 0.22 µm filter.
-
Aliquot the sterile stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
-
Storage of Stock Solution:
-
Store the aliquots at -20°C for long-term storage (up to several months). For short-term use (up to one week), aliquots can be stored at 4°C.
-
-
Experimental Procedure:
-
Culture cells to the desired confluency according to standard protocols.
-
On the day of the experiment, thaw an aliquot of the Beta-alanine stock solution at room temperature.
-
Dilute the stock solution directly into the pre-warmed cell culture medium to achieve the desired final working concentration (e.g., 1-10 mM).
-
Ensure to include appropriate controls: a vehicle control (medium with the same volume of solvent used for the stock solution) and untreated cells.
-
Incubate the cells for the desired experimental duration (e.g., 24-72 hours) at 37°C.
-
Proceed with downstream assays to evaluate the efficacy of Beta-alanine.
-
Visualizations
Caption: Pathway of Beta-alanine leading to Carnosine synthesis and its cellular effects.
Caption: A typical workflow for a cell-based experiment using Beta-alanine.
Caption: A decision tree for troubleshooting inconsistent experimental results.
References
- 1. What is the shelf life and recommended storage conditions? - CarnoSyn [carnosyn.com]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of Stearoyl Methyl Beta-Alanine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Stearoyl methyl beta-alanine, with a focus on scaling up the process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent industrial method for synthesizing N-acyl amino acids like this compound is the Schotten-Baumann reaction.[1][2][3][4][5] This involves the acylation of N-methyl-beta-alanine with stearoyl chloride in a biphasic system with an aqueous base to neutralize the hydrochloric acid byproduct.[3][5]
Q2: What are the key starting materials and reagents for this synthesis?
A2: The primary starting materials are:
-
N-methyl-beta-alanine: The amino acid core.
-
Stearoyl chloride: The acylating agent, which can be prepared from stearic acid and a chlorinating agent like thionyl chloride.[6][7]
-
A base: Typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), to neutralize the HCl generated during the reaction.[5][8]
-
Solvents: An aqueous phase (water) and an organic solvent (like dichloromethane or toluene) are often used to create a two-phase system.[3]
Q3: What are the critical process parameters to monitor during scale-up?
A3: When scaling up, it is crucial to monitor and control:
-
Temperature: The acylation reaction is highly exothermic, and effective heat management is essential to prevent thermal runaway and side reactions.[3][9]
-
pH: Maintaining the appropriate alkaline pH is critical for the reaction to proceed efficiently and to neutralize the generated HCl.[10]
-
Addition Rate: The rate of addition of stearoyl chloride should be carefully controlled to manage the exotherm.[9]
-
Agitation: Efficient mixing is necessary to ensure good mass transfer between the aqueous and organic phases in a biphasic system.[3]
Q4: What are the common impurities and byproducts in this synthesis?
A4: Common impurities can include:
-
Unreacted Stearic Acid: From the hydrolysis of stearoyl chloride.
-
Stearic Acid Soap: Formed by the reaction of stearic acid with the base.
-
Dipeptide-like Impurities: Can form under certain pH conditions.[10]
-
Residual Solvents and Reagents: From the reaction and workup steps.
Q5: What are the recommended purification methods for this compound at an industrial scale?
A5: The typical purification process involves:
-
Acidification: After the reaction, the mixture is acidified with a mineral acid (e.g., HCl or H₂SO₄) to precipitate the free N-acyl amino acid.[11]
-
Filtration and Washing: The precipitated product is filtered and washed with water to remove salts and other water-soluble impurities.
-
Crystallization: The crude product is then purified by recrystallization from a suitable solvent or solvent mixture, such as an ethanol/water mixture.[11][12]
-
Drying: The purified product is dried under vacuum.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Hydrolysis of stearoyl chloride. 3. Product loss during workup. | 1. Ensure efficient agitation and sufficient reaction time. Monitor reaction completion by TLC or HPLC. 2. Control the temperature during stearoyl chloride addition (e.g., 0-10 °C). Add the acyl chloride to the reaction mixture, not the other way around. 3. Optimize the pH for precipitation to maximize product recovery. Ensure thorough washing of the product cake. |
| Product is an Emulsion or Difficult to Filter | 1. The amphiphilic nature of the product. 2. Formation of soaps. | 1. Adjust the pH to ensure complete precipitation of the free acid. The addition of a salt (salting out) may help break the emulsion. 2. Use a slight excess of the amino acid to ensure complete reaction of the stearoyl chloride. |
| High Levels of Stearic Acid Impurity | 1. Inefficient acylation. 2. Hydrolysis of stearoyl chloride. | 1. Ensure the N-methyl-beta-alanine is fully dissolved in the aqueous base before starting the addition of stearoyl chloride. 2. Maintain a low temperature during the addition of stearoyl chloride. |
| Foaming During Reaction or Workup | 1. The surfactant nature of the product. | 1. Use a reactor with sufficient headspace. 2. Consider the use of a suitable antifoaming agent if foaming is excessive.[13] |
| Color in the Final Product | 1. Impurities in starting materials. 2. Side reactions at high temperatures. | 1. Use high-purity starting materials. 2. Maintain strict temperature control throughout the process. 3. An activated carbon treatment step can be included before crystallization to remove colored impurities.[12] |
| Difficulty in Achieving High Purity by Crystallization | 1. Inappropriate solvent system. 2. Co-precipitation of impurities. | 1. Screen different solvent systems for crystallization (e.g., ethanol/water, acetone/water).[12] 2. Ensure the pH of the solution is optimal for selective precipitation of the desired product. A second recrystallization may be necessary. |
Experimental Protocol: Schotten-Baumann Synthesis of this compound
This protocol outlines a general procedure. For scale-up, appropriate process safety assessments and engineering controls are mandatory.
1. Preparation of N-methyl-beta-alanine solution:
-
Dissolve N-methyl-beta-alanine (1.0 eq) in deionized water.
-
Cool the solution to 0-5 °C in a jacketed reactor.
-
Slowly add a 50% aqueous solution of sodium hydroxide (1.1 eq) while maintaining the temperature below 10 °C.
2. Acylation Reaction:
-
In a separate vessel, dissolve stearoyl chloride (1.0 eq) in a suitable organic solvent (e.g., toluene or dichloromethane).
-
Slowly add the stearoyl chloride solution to the N-methyl-beta-alanine solution under vigorous agitation. The addition rate should be controlled to maintain the reaction temperature between 5-15 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or HPLC).
3. Workup and Purification:
-
Separate the organic and aqueous layers.
-
Acidify the aqueous layer with a mineral acid (e.g., 37% HCl) to a pH of 2-3 while stirring. This will precipitate the this compound.
-
Filter the precipitated solid and wash the filter cake with deionized water until the washings are neutral.
-
Dry the crude product under vacuum.
4. Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot solvent mixture (e.g., 90% ethanol).
-
If necessary, treat with activated carbon to remove colored impurities.
-
Filter the hot solution to remove any insoluble material.
-
Allow the solution to cool slowly to room temperature and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Quantitative Data
The following table provides typical ranges for key parameters in the synthesis of N-acyl amino acids. The optimal values for this compound should be determined experimentally.
| Parameter | Typical Range | Unit |
| Reactant Molar Ratio (Amino Acid : Acyl Chloride) | 1 : 0.95 to 1.1 | - |
| Base Stoichiometry (vs. Acyl Chloride) | 1.05 to 1.2 | eq |
| Reaction Temperature | 0 to 25 | °C |
| Reaction Time | 2 to 8 | hours |
| Precipitation pH | 1 to 3 | - |
| Typical Yield (Crude) | 85 to 95 | % |
| Typical Purity (After Recrystallization) | > 98 | % |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. BIO-Byword [bbwpublisher.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. byjus.com [byjus.com]
- 6. CN105254488A - Synthesis method for stearoyl chloride - Google Patents [patents.google.com]
- 7. EP3647303B1 - Process for preparing fatty acid chlorides and n-acyl amino acid salts - Google Patents [patents.google.com]
- 8. Sodium Lauroylsarcosinate or Sarkosyl BP Ph Eur Manufacturers, SDS [mubychem.com]
- 9. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 10. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 11. puracy.com [puracy.com]
- 12. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
- 13. Effect of Fatty Acyl Structure on the Foam Properties of N-Acyl Serinate Surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Stearoyl Methyl Beta-Alanine and Other Amino Acid Surfactants
For Researchers, Scientists, and Drug Development Professionals
Amino acid surfactants represent a versatile and increasingly popular class of amphiphilic molecules, prized for their biocompatibility, mildness, and derivation from renewable resources.[1] These surfactants are synthesized by combining a hydrophobic fatty acid chain with a hydrophilic amino acid head group, resulting in molecules with excellent surface activity suitable for applications in pharmaceuticals, cosmetics, and personal care.[1][2] This guide provides a comparative analysis of key performance indicators for several common amino acid surfactants, with a focus on Stearoyl methyl beta-alanine and its analogues, to assist researchers in selecting appropriate candidates for their formulation needs.
Amino acid surfactants are characterized by their exceptional ability to lower surface tension, their low critical micelle concentration (CMC), and their general mildness compared to traditional surfactants like sulfates.[3] Their performance can be tailored by modifying either the fatty acid chain length or the amino acid head group, allowing for a wide range of properties.[4]
General Structure of Amino Acid Surfactants
Amino acid surfactants share a common molecular architecture consisting of a polar head group derived from an amino acid and a nonpolar tail from a fatty acid, linked typically by an amide bond. This structure imparts the amphiphilic nature necessary for surface activity.
Caption: General molecular structure of an N-acyl amino acid surfactant.
Comparative Performance Data
The performance of a surfactant is primarily defined by its efficiency in reducing surface tension and its effectiveness at forming micelles, indicated by the surface tension at the CMC (γ_CMC) and the CMC value, respectively. Foaming properties are also critical for many applications.
While extensive data is available for common surfactants, specific experimental values for newer molecules like Sodium N-stearoyl-N-methyl-β-alaninate are not widely published. The table below summarizes available data and notes expected trends based on established principles of surfactant chemistry.
General Principle: For a homologous series of surfactants, increasing the hydrophobic alkyl chain length decreases the Critical Micelle Concentration (CMC) and generally increases foam stability while potentially reducing initial foam volume.[5]
| Surfactant Name | Acyl Chain | Amino Acid Head | CMC (mmol/L) | γ_CMC (mN/m) | Foaming Properties | Mildness & Biocompatibility |
| Sodium N-stearoyl-N-methyl-β-alaninate | Stearoyl (C18) | N-methyl-β-alanine | Data Not Available (Expected to be very low) | Data Not Available | Expected to have stable, creamy foam. | Generally considered mild and biocompatible.[6] |
| Sodium N-lauroyl-N-methyl-β-alaninate | Lauroyl (C12) | N-methyl-β-alanine | Data Not Available | Data Not Available | Described as having fine foam with a conditioning effect.[7] | Considered a mild surfactant.[7] |
| Sodium Cocoyl Glycinate | Cocoyl (C8-C18) | Glycine | ~0.21[8] | ~33[8] | Produces rich, creamy, and stable foam.[9] | Known for being very mild and skin-friendly.[9] |
| Sodium Lauroyl Sarcosinate | Lauroyl (C12) | Sarcosine (N-methylglycine) | ~14.6 | Data Not Available | Good foam stability, particularly at slightly acidic pH (~6.3).[9] | Very mild; reduces irritation from other surfactants. |
| Sodium Cocoyl Alaninate | Cocoyl (C8-C18) | Alanine | Data Not Available | Data Not Available | Excellent creamy and resilient foam, even in the presence of oils.[8][10] | Very mild, imparts a moisturizing feel.[11] |
Experimental Workflows & Protocols
Objective comparison of surfactant performance requires standardized testing protocols. The following sections detail the methodologies for determining key surfactant properties.
Caption: Standard experimental workflow for comparative surfactant analysis.
Protocol for Surface Tension and CMC Determination (Wilhelmy Plate Method)
The Wilhelmy plate method is a common and accurate technique for measuring the equilibrium surface tension of liquids.
-
Objective: To measure the surface tension of surfactant solutions at various concentrations and determine the Critical Micelle Concentration (CMC).
-
Apparatus: Tensiometer with a high-precision balance, platinum Wilhelmy plate, glass vessel, temperature controller.
-
Procedure:
-
Plate Preparation: Clean the platinum plate thoroughly, typically by rinsing with a solvent like ethanol and then flaming it to red-hot to burn off any organic residues. This ensures complete wettability (contact angle of 0°).
-
Instrument Calibration: Calibrate the tensiometer using a liquid with a known surface tension, such as pure deionized water (72.8 mN/m at 20°C).
-
Sample Preparation: Prepare a series of dilutions of the surfactant in deionized water, covering a range from well below to well above the expected CMC.
-
Measurement:
-
Place a surfactant solution in the vessel and allow it to reach thermal equilibrium (e.g., 25°C).
-
Suspend the clean plate from the balance.
-
Raise the sample vessel until the liquid surface just touches the bottom of the plate. The liquid will wet the plate, and the force of surface tension will pull the plate downwards.
-
The instrument records this force (F).
-
-
Calculation: The surface tension (γ) is calculated using the Wilhelmy equation:
-
γ = F / (L * cosθ)
-
Where L is the wetted perimeter of the plate (2 * (width + thickness)) and θ is the contact angle. For a properly cleaned platinum plate, θ is assumed to be 0°, so cosθ = 1.
-
-
CMC Determination: Plot the measured surface tension (γ) against the logarithm of the surfactant concentration. The plot will typically show a sharp decrease in surface tension followed by a plateau. The concentration at the inflection point where micelle formation begins is the CMC.[8]
-
Protocol for Foaming Performance (Ross-Miles Method - ASTM D1173)
This method is a standardized procedure for evaluating the foaming capacity and stability of a surfactant solution.
-
Objective: To measure the initial foam height (foamability) and the decay of foam height over time (foam stability).
-
Apparatus: A jacketed glass column (receiver) with volume markings and a bottom stopcock, and a standardized 200 mL pipette with a specified orifice size, all maintained at a constant temperature.
-
Procedure:
-
Solution Preparation: Prepare the surfactant solution at a specified concentration and temperature (e.g., 0.1% at 49°C).
-
Setup:
-
Add 50 mL of the surfactant solution to the receiver column.
-
Fill the pipette with 200 mL of the same solution.
-
-
Foam Generation: Position the pipette vertically over the receiver. Open the stopcock fully, allowing the 200 mL of solution to fall 90 cm into the 50 mL of solution below, which generates foam through turbulence.[1]
-
Measurement:
-
Foamability: As soon as the pipette has finished draining, record the total height of the foam generated in the column. This is the initial foam height.
-
Foam Stability: Record the foam height again at specific time intervals, typically after 1, 3, and 5 minutes, to assess the rate of foam collapse.[1][12]
-
-
Data Reporting: Report the initial foam height and the heights at subsequent time intervals. A high initial height indicates good foamability, while a slow decline in height indicates high foam stability.
-
Mechanism of Action: Micelle Formation
Surfactants function by adsorbing at interfaces. In an aqueous solution, monomers initially populate the air-water interface, reducing surface tension. Once the interface is saturated, any further increase in surfactant concentration leads to the self-assembly of monomers into spherical or cylindrical aggregates called micelles. This process is thermodynamically driven to shield the hydrophobic tails from the aqueous environment.
References
- 1. specialchem.com [specialchem.com]
- 2. data.epo.org [data.epo.org]
- 3. incibeauty.com [incibeauty.com]
- 4. Sodium Lauroyl Sarcosinate Market Size, Competition and Demand Analysis Report #Insights | Market Research Reports® Inc. [marketresearchreports.com]
- 5. Quantitative determination of sodium lauroyl sarcosinate by gas chromatography | Semantic Scholar [semanticscholar.org]
- 6. Sodium lauroyl sarcosinate - Wikipedia [en.wikipedia.org]
- 7. ulprospector.com [ulprospector.com]
- 8. Green Synthesis, Composition Analysis and Surface Active Properties of Sodium Cocoyl Glycinate [scirp.org]
- 9. Sodium Cocoyl Glycinate Market Size, Share and Forecast 2035 [transparencymarketresearch.com]
- 10. specialchem.com [specialchem.com]
- 11. ewg.org [ewg.org]
- 12. openpr.com [openpr.com]
A Comparative Guide to Stearoyl Methyl Beta-Alanine and its Alternatives in Experimental Research
For researchers, scientists, and drug development professionals, the selection of appropriate molecular tools is paramount to achieving reliable and reproducible experimental outcomes. This guide provides an objective comparison of Stearoyl methyl beta-alanine, also known as N-stearoyl-β-alanine, with its parent compound, β-alanine, and other long-chain N-acyl amino acids. The comparison is based on available experimental data, focusing on their established or putative biological activities and mechanisms of action.
Introduction to this compound
This compound is a derivative of the naturally occurring amino acid β-alanine, modified with a stearoyl group, a long-chain saturated fatty acid. This modification significantly increases the lipophilicity of the molecule, which can alter its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological membranes and cellular signaling pathways. While primarily utilized in the cosmetics industry as a functional surfactant with excellent emulsifying properties, its potential biological activities are an area of emerging interest for researchers.
Comparative Analysis: Performance and Mechanism of Action
To provide a clear comparison, this section will delve into the experimental data available for β-alanine and related N-acyl amino acids, which can offer insights into the potential properties of this compound.
β-Alanine: The Foundational Precursor
Beta-alanine is a well-researched non-proteinogenic amino acid that serves as the rate-limiting precursor to the synthesis of carnosine (β-alanyl-L-histidine) in skeletal muscle and other tissues. Carnosine plays a crucial role in intracellular pH buffering, antioxidant activities, and regulation of calcium sensitivity.[1]
Key Experimental Findings for β-Alanine:
-
Enhanced Exercise Performance: Supplementation with β-alanine has been consistently shown to increase muscle carnosine concentrations, leading to improved performance in high-intensity exercise, particularly in activities lasting 1 to 4 minutes.[1]
-
Mechanism of Action: The primary mechanism is attributed to the increased buffering capacity from elevated muscle carnosine, which helps to delay the onset of muscle fatigue caused by the accumulation of hydrogen ions (H+).[1]
-
Clinical Studies: Various studies have demonstrated the efficacy of β-alanine supplementation in increasing muscle carnosine levels and improving performance in soldiers.[2] Different dosing protocols, including sustained-release formulations, have been investigated to maximize carnosine loading while minimizing side effects like paresthesia (a tingling sensation).[3][4]
N-Acyl Amino Acids: A Class of Signaling Lipids
This compound belongs to the broader class of N-acyl amino acids (NAAs), which are endogenous signaling molecules. These lipids are involved in a variety of physiological processes, and their effects are often mediated through interactions with G-protein coupled receptors (GPCRs) and other cellular targets.
General Characteristics of N-Acyl Amino Acids:
-
Endogenous Signaling: NAAs like N-palmitoyl glycine and N-stearoyl glycine have been identified as endogenous lipids that can modulate cellular functions.[5][6]
-
Calcium Influx Modulation: For instance, N-palmitoyl glycine has been shown to induce transient calcium influx in sensory neurons, suggesting a role in cellular signaling.[5]
-
Lack of Specific Data for this compound: It is crucial to note that while the general properties of NAAs are being elucidated, there is a significant lack of publicly available experimental data specifically detailing the biological or pharmacological effects of this compound. Its activity as a signaling molecule is currently speculative and requires dedicated experimental validation.
Potential Alternatives to this compound
For researchers seeking compounds with similar structural features or functional effects, several alternatives can be considered:
-
Unmodified β-Alanine: For studies focused on increasing intracellular carnosine levels and buffering capacity, unmodified β-alanine remains the gold standard with extensive supporting data.
-
Other Long-Chain N-Acyl Amino Acids: Researchers interested in the signaling properties of lipid-modified amino acids could explore N-palmitoyl glycine or N-stearoyl glycine, for which some experimental data on their biological activities are available.[5][6]
-
Sustained-Release β-Alanine Formulations: For applications requiring the ergogenic effects of β-alanine with improved tolerability, sustained-release formulations offer a well-documented alternative.[3][4]
Data Presentation
Table 1: Comparison of Key Properties and Experimental Findings
| Feature | This compound (N-stearoyl-β-alanine) | β-Alanine | N-Palmitoyl Glycine | N-Stearoyl Glycine |
| Primary Function | Surfactant, Emulsifier[7] | Carnosine Precursor[1] | Endogenous Signaling Lipid[5] | Endogenous Signaling Lipid[6] |
| Mechanism of Action | Not experimentally validated in biological systems | Increases muscle carnosine, enhancing pH buffering[1] | Modulates calcium influx in sensory neurons[5] | Putative signaling molecule[6] |
| Key Experimental Data | Limited to physicochemical properties[8] | Extensive data on exercise performance enhancement[1][2] | Demonstrated induction of calcium influx in vitro[5] | Identified as a human metabolite[6] |
| Potential Applications in Research | Investigation of lipophilic amino acid derivatives | Studies on muscle physiology, exercise science, and pH regulation | Research on lipid signaling and neuronal function | Studies on endogenous lipid metabolism and signaling |
Experimental Protocols
Protocol 1: Quantification of Muscle Carnosine Levels via High-Performance Liquid Chromatography (HPLC)
This protocol is essential for validating the primary effect of β-alanine supplementation.
Methodology:
-
Muscle Biopsy: Obtain a muscle tissue sample (e.g., from the vastus lateralis) from the experimental subject.
-
Homogenization: Homogenize the muscle sample in a suitable buffer (e.g., phosphate-buffered saline).
-
Deproteinization: Precipitate proteins using an acid (e.g., perchloric acid) and centrifuge to collect the supernatant.
-
Derivatization (Optional but Recommended): Derivatize the amino acids in the supernatant with a fluorescent tag (e.g., o-phthalaldehyde) to enhance detection sensitivity.
-
HPLC Analysis: Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column) and a fluorescence or UV detector.
-
Quantification: Determine the concentration of carnosine by comparing the peak area to a standard curve generated with known concentrations of carnosine.
This is a generalized protocol. Specific parameters such as column type, mobile phase composition, and detector settings should be optimized for the specific application.
Protocol 2: In Vitro Calcium Influx Assay
This protocol can be adapted to investigate the potential signaling effects of this compound and its alternatives on cultured cells.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., dorsal root ganglion neurons or a neuronal cell line) in appropriate media.
-
Loading with Calcium Indicator: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cells using a fluorescence microscope or a plate reader.
-
Compound Application: Add the test compound (this compound, N-palmitoyl glycine, etc.) to the cells at the desired concentration.
-
Fluorescence Monitoring: Continuously monitor the changes in intracellular calcium concentration by measuring the fluorescence intensity over time.
-
Data Analysis: Quantify the change in fluorescence as an indicator of calcium influx and compare the effects of different compounds.
Mandatory Visualization
Signaling Pathway of β-Alanine
References
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. N-Stearoyl glycine | C20H39NO3 | CID 95070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Long-Chain N-Acyl Amino Acid Synthases Are Linked to the Putative PEP-CTERM/Exosortase Protein-Sorting System in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Stearoyl Methyl Beta-Alanine and Traditional Non-Ionic Surfactants in Drug Development
For researchers, scientists, and drug development professionals, the selection of an appropriate surfactant is a critical decision that can significantly impact the stability, bioavailability, and overall efficacy of a drug formulation. This guide provides a detailed comparison of a novel amino acid-based surfactant, Stearoyl methyl beta-alanine, with traditional non-ionic surfactants such as Polysorbate 80 and Triton X-100. The comparison is based on key performance indicators, including physicochemical properties, biocompatibility, and protein solubilization efficiency, supported by experimental data and detailed methodologies.
This compound belongs to the class of N-acyl amino acid surfactants, which are gaining attention in the pharmaceutical industry due to their biocompatibility, biodegradability, and unique functional properties.[1] These surfactants are synthesized from natural raw materials, offering a greener alternative to conventional synthetic surfactants.[1] This guide aims to provide an objective comparison to aid in the selection of the most suitable surfactant for specific research and development needs.
Physicochemical Properties: A Quantitative Comparison
The efficacy of a surfactant is largely determined by its physicochemical properties, such as its Critical Micelle Concentration (CMC), surface tension, and Hydrophilic-Lipophilic Balance (HLB). The CMC is the concentration at which surfactant monomers self-assemble into micelles, a critical process for solubilizing poorly water-soluble drugs. A lower CMC indicates a more efficient surfactant. Surface tension is a measure of the cohesive energy present at the interface of a liquid, and effective surfactants significantly reduce this tension. The HLB value indicates the degree of hydrophilicity or lipophilicity of a surfactant, which is crucial for its function as an emulsifier, wetting agent, or solubilizer.[2]
| Property | N-Acyl Amino Acid Surfactants (Representative Values) | Polysorbate 80 (Tween 80) | Triton X-100 |
| Critical Micelle Concentration (CMC) | 0.1 - 1.0 mM | 0.012 - 0.017 mM | 0.2 - 0.9 mM |
| Surface Tension at CMC (mN/m) | 25 - 35 | 35 - 42 | 30 - 33 |
| Hydrophilic-Lipophilic Balance (HLB) | ~12-16 (Estimated) | 15 | 13.5 |
Note: Data for N-Acyl Amino Acid Surfactants are representative values for compounds with similar chain lengths and may not be exact for this compound.
Biocompatibility: Hemolysis Assay
A critical aspect of surfactant selection in drug development is its biocompatibility. The hemolytic activity of a surfactant, or its ability to damage red blood cells, is a primary indicator of its potential toxicity. Amino acid-based surfactants are generally considered to be milder and have lower hemolytic activity compared to many traditional surfactants.[3]
Experimental Protocol: Hemolysis Assay
The hemolytic activity of a surfactant is determined by incubating it with a suspension of red blood cells and measuring the release of hemoglobin.
-
Preparation of Red Blood Cell (RBC) Suspension: Freshly drawn blood is centrifuged to separate the RBCs, which are then washed multiple times with an isotonic buffer (e.g., phosphate-buffered saline, PBS) to remove plasma and other components. A final suspension of a known concentration (e.g., 2% v/v) is prepared in the buffer.
-
Incubation: The RBC suspension is incubated with various concentrations of the surfactant solution at 37°C for a specified time (e.g., 1 hour). A positive control (100% hemolysis) is prepared by adding a strong lytic agent (e.g., Triton X-100 at a high concentration or distilled water), and a negative control (0% hemolysis) is prepared with the buffer alone.
-
Centrifugation and Measurement: After incubation, the samples are centrifuged to pellet the intact RBCs. The supernatant, containing the released hemoglobin, is carefully collected.
-
Quantification: The amount of hemoglobin in the supernatant is quantified by measuring its absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Calculation of Hemolysis Percentage: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100
Efficacy in Protein Solubilization
Surfactants are essential for the solubilization and stabilization of membrane proteins and poorly soluble protein aggregates, which are common challenges in the development of biopharmaceuticals. The ability of a surfactant to effectively solubilize proteins without causing denaturation is a key performance parameter. Non-ionic surfactants are generally preferred for their milder action compared to ionic surfactants.[4]
Experimental Protocol: Protein Solubilization Assay
This protocol outlines a general method for assessing the protein solubilization efficiency of a surfactant.
-
Preparation of Insoluble Protein Fraction: A cell culture or tissue sample containing the target protein is lysed, and the insoluble fraction (containing membrane proteins and aggregated proteins) is isolated by centrifugation.
-
Solubilization: The insoluble protein pellet is resuspended in a buffer containing the surfactant to be tested at a concentration above its CMC. The mixture is incubated, often with gentle agitation, to allow the surfactant to interact with and solubilize the proteins.
-
Separation of Soluble and Insoluble Fractions: The mixture is centrifuged at high speed to separate the solubilized proteins (in the supernatant) from the remaining insoluble material (in the pellet).
-
Protein Quantification: The total protein concentration in the supernatant is determined using a standard protein quantification method, such as the bicinchoninic acid (BCA) assay or the Bradford assay.
-
Analysis of Solubilized Protein: The solubilized protein of interest can be further analyzed for its integrity and activity using techniques like SDS-PAGE, Western blotting, or functional assays.
-
Comparison: The solubilization efficiency of different surfactants is compared by measuring the amount of target protein solubilized under identical conditions.
Key Methodologies for Surfactant Characterization
Accurate characterization of surfactant properties is fundamental to understanding their performance. The following sections detail the experimental protocols for determining CMC and surface tension.
Experimental Protocol: Determination of Critical Micelle Concentration (CMC)
The CMC can be determined by various methods that detect the changes in the physicochemical properties of the surfactant solution as a function of its concentration.
-
Surface Tension Method: The surface tension of a series of surfactant solutions of increasing concentrations is measured. A plot of surface tension versus the logarithm of surfactant concentration will show a sharp break point, which corresponds to the CMC.
-
Conductivity Method (for ionic surfactants): The electrical conductivity of surfactant solutions is measured as a function of concentration. A plot of conductivity versus concentration will show a change in the slope at the CMC.
-
Dye Solubilization Method: A water-insoluble dye is added to the surfactant solutions. The absorbance of the solutions is measured. A significant increase in absorbance is observed at the CMC due to the solubilization of the dye within the micelles.
Experimental Protocol: Surface Tension Measurement
Surface tension can be measured using various techniques. The choice of method may depend on the nature of the surfactant and the specific requirements of the measurement (e.g., dynamic vs. static surface tension).
-
Wilhelmy Plate Method: A thin platinum plate is suspended from a balance and brought into contact with the liquid surface. The force required to pull the plate from the surface is measured and is proportional to the surface tension.
-
Du Noüy Ring Method: A platinum ring is immersed in the liquid and then slowly pulled through the interface. The force required to detach the ring from the liquid surface is measured and used to calculate the surface tension.
-
Pendant Drop Method: The shape of a drop of liquid hanging from a needle is analyzed. The surface tension can be calculated from the drop's dimensions, which are determined by the balance between surface tension and gravity.
Conclusion
The selection of a surfactant for drug development requires a thorough evaluation of its efficacy, biocompatibility, and physicochemical properties. While traditional non-ionic surfactants like Polysorbate 80 and Triton X-100 have a long history of use, novel amino acid-based surfactants such as this compound present a promising alternative with potential advantages in terms of biocompatibility and biodegradability.
The data on analogous N-acyl amino acid surfactants suggest they can be highly efficient, with low CMC values and a strong ability to reduce surface tension. Their milder nature, as indicated by potentially lower hemolytic activity, makes them attractive for formulations where minimizing toxicity is paramount. However, the lack of direct comparative data for this compound highlights the need for further experimental studies to fully elucidate its performance profile against established non-ionic surfactants.
The experimental protocols provided in this guide offer a framework for conducting such comparative studies. By systematically evaluating key performance indicators, researchers and drug development professionals can make informed decisions to select the optimal surfactant that meets the specific requirements of their formulation, ultimately contributing to the development of safer and more effective medicines.
References
Cross-Validation of Analytical Methods for the Detection of Stearoyl Methyl Beta-Alanine: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the analysis of N-acyl amino acids like Stearoyl methyl beta-alanine, the selection of a robust and reliable analytical method is paramount. This guide provides a comparative overview of commonly employed analytical techniques—High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the detection and quantification of compounds structurally similar to this compound. The presented data, derived from studies on related N-acyl amino acids and fatty acid amides, serves as a foundational resource for method development, validation, and cross-validation activities.
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the performance characteristics of HPLC-MS and GC-MS methods for the analysis of N-acyl amino acids and related compounds. It is important to note that these values are illustrative and specific performance for this compound will require method-specific validation.
| Parameter | HPLC-MS (Direct Analysis of Lipoamino Acids) | HPLC-UV (Derivatized N-Acyl Amino Acids) | GC-MS (Derivatized Fatty Acid Amides) |
| Linearity | R² > 0.99 | R² > 0.99 | Good linearity reported |
| Limit of Detection (LOD) | - | - | 10 pg (single ion monitoring)[1] |
| Limit of Quantitation (LOQ) | Determined for 14 new lipoamino acids[2] | - | - |
| Accuracy/Recovery | - | - | - |
| Precision (RSD%) | - | Intraday repeatability tested[3] | - |
| Derivatization Required | No[2][4] | Yes (e.g., with 2,4′-dibromoacetophenone)[3][5] | Yes (e.g., trifluoroethylation, silylation)[6][7] |
| Throughput | High | Moderate | Moderate to High |
| Selectivity | High (with MS/MS) | Moderate | High (with MS) |
Experimental Workflows and Logical Relationships
A critical aspect of ensuring data integrity, especially when transferring methods between laboratories or employing different analytical techniques, is cross-validation. The following diagram illustrates a typical workflow for the cross-validation of analytical methods.
Caption: Workflow for Analytical Method Cross-Validation.
Experimental Protocols
Detailed methodologies for the analysis of compounds structurally related to this compound are provided below. These protocols can serve as a starting point for the development of a specific method for the target analyte.
HPLC-MS/MS for the Quantification of Lipoamino Acids
This method is adapted from a study on the discovery and quantification of lipoamino acids in bacteria and is suitable for the direct analysis of N-acyl amino acids without derivatization.[2][8]
-
Sample Preparation:
-
Bacterial pellets are extracted with a mixture of dichloromethane and methanol.
-
The organic phase is collected, dried under nitrogen, and reconstituted in an appropriate solvent for injection.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column suitable for lipid analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the lipoamino acids.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte.
-
Scan Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-product ion transitions for the target lipoamino acids.
-
Ion Source Parameters: Optimized for the specific instrument and analyte, including capillary voltage, source temperature, and gas flows.
-
HPLC-UV/Vis with Derivatization for N-Acyl Amino Acid Surfactants
This method, based on the analysis of N-acyl amino acid surfactants, requires a derivatization step to introduce a chromophore for UV/Vis detection.[3][5]
-
Derivatization:
-
Liquid Chromatography (LC) Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV/Vis detector set at the maximum absorbance wavelength of the derivatized analyte (e.g., around 260 nm for 4′-bromophenacyl esters).
-
GC-MS for the Analysis of Fatty Acid Amides
This method is suitable for volatile or semi-volatile compounds and requires derivatization to increase the volatility of the fatty acid amides.[1][6]
-
Sample Preparation and Derivatization:
-
Extraction of the fatty acid amides from the sample matrix using a suitable solvent extraction technique like pressurized solvent extraction.[6]
-
The extract is dried and subjected to a derivatization reaction. A common approach is trifluoroethylation.[6] Silylation is another common derivatization technique for compounds with active hydrogens.[7]
-
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl methylpolysiloxane (e.g., HP-5MS) or a wax-type column (e.g., HP-Innowax).[1][6]
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial hold at a lower temperature followed by a temperature ramp to a final high temperature to elute all derivatives.
-
Injector: Split/splitless injector, typically operated at a high temperature.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.[1]
-
Conclusion
The choice between HPLC-MS and GC-MS for the analysis of this compound will depend on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. HPLC-MS offers the advantage of direct analysis without derivatization for some N-acyl amino acids, which can simplify sample preparation and improve throughput.[9] GC-MS, while often requiring derivatization, can provide excellent separation and sensitivity, particularly for complex mixtures.[1]
Regardless of the chosen method, a thorough validation according to ICH guidelines or other relevant regulatory standards is essential to ensure the reliability of the analytical data. Furthermore, when different analytical methods are used within a study or across different laboratories, a formal cross-validation should be performed to demonstrate the equivalence of the data generated. This ensures the integrity and comparability of results, which is critical in research and drug development.
References
- 1. Sample preparation and gas chromatography of primary fatty acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and quantification of lipoamino acids in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Method for determination of fatty acid amides in polyethylene packaging materials--gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. Featured method: Plasma amino acid LC-MS/MS analysis | CHUM [chumontreal.qc.ca]
Performance comparison of Stearoyl methyl beta-alanine and its isomers
A comprehensive guide for researchers and drug development professionals on the comparative performance of Stearoyl Methyl Beta-Alanine, with a focus on its L-isomer, N-stearoyl-L-alanine methyl ester (SAM).
The development of novel biocompatible and biodegradable materials is a cornerstone of advanced drug delivery systems. Among these, N-acyl amino acid derivatives have garnered significant attention for their surfactant and gelling properties. This guide provides a detailed comparison of the performance of this compound, with a primary focus on the well-studied L-isomer, N-stearoyl-L-alanine methyl ester (SAM). While direct comparative experimental data for its isomers remains limited in publicly accessible literature, this guide will also present a theoretical comparison based on established principles of stereochemistry and surfactant science.
Physicochemical Properties: A Comparative Overview
N-stearoyl-L-alanine methyl ester (SAM) has been identified as a potent organogelator, capable of forming stable gels in various pharmaceutical oils. This property is crucial for its application in creating in-situ forming implants for sustained drug release.
Table 1: Physicochemical Properties of N-Stearoyl-L-Alanine Methyl Ester (SAM)
| Property | Value | Experimental Conditions | Reference |
| Molecular Formula | C22H43NO3 | - | PubChem |
| Molecular Weight | 369.58 g/mol | - | PubChem |
| Minimum Gelation Concentration (MGC) in Soybean Oil | > 5% (w/v) for abrupt gelation at body temperature | Soybean oil, body temperature | [1][2] |
| Phase Transition Temperature (Tgel) of SAM/Soybean Oil Organogels | Determined by Differential Scanning Calorimetry (DSC) | SAM in soybean oil | [1][2] |
Theoretical Comparison with the D-Isomer:
-
Self-Assembly and Gelation: The chirality of the amino acid headgroup can significantly influence the packing of molecules during self-assembly. The L- and D-isomers may form helical structures with opposite handedness, potentially leading to variations in fiber morphology, gel strength, and the minimum gelation concentration.
-
Enzymatic Biodegradability: Biological systems often exhibit stereoselectivity. It is plausible that enzymes responsible for the degradation of SAM would show a different affinity and degradation rate for its D-enantiomer. Generally, L-amino acid derivatives are more readily metabolized by endogenous enzymes.
Performance in Drug Delivery Applications
The primary application explored for N-stearoyl-L-alanine methyl ester is as an in-situ forming organogel for sustained drug delivery.
Table 2: Performance of N-Stearoyl-L-Alanine Methyl Ester (SAM) in Drug Delivery
| Performance Metric | Observation | Experimental Model | Reference |
| In Vitro Degradation | Rate is inversely proportional to the organogelator concentration. | SAM/soybean oil organogels | [1][2] |
| In Vivo Degradation | Significantly higher degradation rate compared to in vitro; gels almost disappeared after 6 weeks. | Mice | [1][2] |
| Biocompatibility | Excellent biocompatibility. | In vitro cytotoxicity tests (mouse fibrosarcoma cells) and in vivo histological evaluation (mice) | [1][2] |
| Drug Release | Sustained release of a model drug. | Data on specific drug release profiles would require further investigation. | - |
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Determination of Minimum Gelation Concentration (MGC)
-
Preparation of Samples: A series of vials are prepared, each containing a specific concentration of the this compound isomer in the desired pharmaceutical oil (e.g., soybean oil).
-
Heating and Dissolution: The vials are heated in a water bath to a temperature sufficient to dissolve the compound completely, with gentle agitation.
-
Cooling and Observation: The vials are then allowed to cool to the target temperature (e.g., body temperature, 37°C) in a controlled environment.
-
Gelation Assessment: After a set period, the vials are inverted. The MGC is determined as the lowest concentration at which the solution no longer flows upon inversion.
In Vitro Drug Release Study
-
Preparation of Drug-Loaded Organogel: The drug is dissolved or dispersed in the oil along with the this compound isomer before the gelation process.
-
Release Medium: A suitable release medium that ensures sink conditions is prepared (e.g., phosphate-buffered saline with a surfactant).
-
Experimental Setup: A known amount of the drug-loaded organogel is placed in a dialysis membrane bag, which is then immersed in the release medium. The setup is maintained at a constant temperature (e.g., 37°C) with continuous stirring.
-
Sampling and Analysis: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium. The concentration of the released drug in the samples is quantified using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: A suitable cell line (e.g., mouse fibrosarcoma cells) is cultured in appropriate media and conditions.
-
Exposure to Test Compound: Cells are seeded in 96-well plates and, after attachment, are exposed to various concentrations of the this compound isomer for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After the exposure period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control cells.
Potential Signaling Pathways
While the direct interaction of this compound with specific signaling pathways is not yet elucidated, its structural similarity to endogenous N-acyl amino acids suggests potential involvement in lipid-mediated cell signaling.
G-Protein Coupled Receptor (GPCR) Signaling
N-acyl amino acids are known to act as signaling molecules that can activate various G-protein coupled receptors (GPCRs). Activation of these receptors can trigger a cascade of intracellular events, influencing a wide range of cellular processes.
Caption: Plausible GPCR signaling pathway activated by this compound.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
Fatty acids and their derivatives are natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.
Caption: Potential PPAR signaling pathway influenced by this compound.
Experimental Workflow for Performance Comparison
A logical workflow for a comprehensive performance comparison of this compound and its isomers is outlined below.
References
In-vitro cytotoxicity comparison of Stearoyl methyl beta-alanine and other detergents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro cytotoxicity of amino acid-based surfactants, with a focus on N-acyl amino acid derivatives, and other commonly used detergents. Due to a lack of publicly available in-vitro cytotoxicity data for Stearoyl methyl beta-alanine, this guide utilizes data for structurally similar N-acyl amino acid surfactants to provide a representative comparison. The information presented herein is intended to assist in the selection of appropriate surfactants for various research and development applications where biocompatibility is a critical consideration.
Comparative Cytotoxicity Data
The following table summarizes the in-vitro cytotoxicity of selected amino acid-based surfactants and other common detergents on the human keratinocyte cell line, HaCaT. The 50% inhibitory concentration (IC50) is a measure of the concentration of a substance required to inhibit a biological process, in this case, cell viability, by 50%. Lower IC50 values indicate higher cytotoxicity.
| Surfactant | Type | Cell Line | Assay | IC50 (µg/mL) | Reference |
| Sodium Lauroyl Glutamate | Anionic (Amino Acid-Based) | HaCaT | MTT | >100 | [1] |
| Sodium Cocoyl Glutamate | Anionic (Amino Acid-Based) | HaCaT | MTT | >100 | [1] |
| Sodium Myristoyl Glutamate | Anionic (Amino Acid-Based) | HaCaT | MTT | >100 | [1] |
| Sodium Lauroyl Sarcosinate | Anionic (Amino Acid-Based) | - | - | Low Toxicity | [2] |
| Sodium Lauryl Sulfate (SLS) | Anionic (Sulfate-Based) | - | - | High | [3] |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | - | - | High | [4] |
| Polyoxyethylene (20) Sorbitan Monooleate (Tween 80) | Non-ionic | - | - | Low | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of cytotoxicity data. Below are outlines of common in-vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the test surfactant for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[5][6][7]
LDH (Lactate Dehydrogenase) Release Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells. LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.
Protocol Outline:
-
Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described for the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new plate containing the LDH assay reaction mixture. This mixture typically includes lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time to allow the LDH to catalyze the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm).
-
Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).[8][9][10][11][12]
Neutral Red Uptake (NRU) Assay
The Neutral Red Uptake assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.
Protocol Outline:
-
Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate.
-
Neutral Red Incubation: After treatment, incubate the cells with a medium containing Neutral Red for a few hours.
-
Washing and Dye Extraction: Wash the cells to remove any unincorporated dye. Then, add a destaining solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the lysosomes of viable cells.
-
Absorbance Measurement: Measure the absorbance of the extracted dye at a specific wavelength (around 540 nm).
-
Data Analysis: The amount of dye retained is proportional to the number of viable cells. Calculate the percentage of viability and the IC50 value.[13]
Visualizations
Experimental Workflow for In-Vitro Cytotoxicity Assay
Caption: Workflow for a typical in-vitro cytotoxicity assay.
Simplified Apoptosis Signaling Pathway
Caption: Simplified signaling pathway of detergent-induced apoptosis.
References
- 1. Amino acid-based surfactants [comptes-rendus.academie-sciences.fr]
- 2. researchgate.net [researchgate.net]
- 3. Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems [mdpi.com]
- 4. Mitochondrial defects associated with β-alanine toxicity: relevance to hyper-beta-alaninemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vkm.no [vkm.no]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Effect of a sustained-release formulation of β-alanine on laboratory parameters and paresthesia in recreational trained men: a randomized double-blind placebo-controlled study [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, physicochemical characterization and aquatic toxicity studies of anionic surfactants derived from amino and α-hydroxy acids - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00189J [pubs.rsc.org]
- 11. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 12. A Review on Interactions between Amino Acids and Surfactants as Well as Their Impact on Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
A Head-to-Head Comparison: Stearoyl Methyl Beta-Alanine and Other N-Acyl Amino Acids in Cellular Signaling
A detailed examination of N-acyl amino acids (NAAAs), a class of endogenous signaling lipids, reveals a landscape of diverse biological activity influenced by their structural characteristics. This guide provides a comparative analysis of Stearoyl Methyl Beta-Alanine and other notable N-acyl amino acids, offering insights for researchers and professionals in drug development. While direct head-to-head studies on this compound are not extensively available in the current literature, this comparison synthesizes data from studies on related N-acyl amino acids to provide a predictive overview of its potential biological profile.
N-acyl amino acids are composed of a fatty acid linked to an amino acid via an amide bond.[1][2] This simple modular structure gives rise to a vast array of molecules with varied physiological roles, from neurotransmission and inflammation to energy homeostasis.[3][4] The specific fatty acid and amino acid impart distinct physicochemical properties and biological activities to each molecule.
Comparative Analysis of N-Acyl Amino Acid Structures and Activities
The biological function of NAAAs is intricately linked to two key structural features: the length and saturation of the N-acyl chain and the identity of the amino acid headgroup.
Influence of the Acyl Chain: The fatty acid component dictates the lipophilicity of the molecule, influencing its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins.
-
Stearoyl Group (C18:0): A saturated 18-carbon acyl chain, the stearoyl group, as in this compound, imparts high lipophilicity. Saturated fatty acid derivatives are known to influence membrane properties and have been implicated in various cellular processes. For instance, N-stearoyl amino acids have been synthesized and shown to possess antimicrobial properties.[1]
-
Arachidonoyl Group (C20:4): This polyunsaturated fatty acid is a precursor to eicosanoids and is a common component of endocannabinoid-related NAAAs, such as N-arachidonoyl glycine and N-arachidonoyl serine.[5] These molecules are often substrates for enzymes like fatty acid amide hydrolase (FAAH) and cyclooxygenase-2 (COX-2).[4]
Influence of the Amino Acid Headgroup: The amino acid moiety provides specificity for interaction with protein targets and influences the molecule's solubility and overall conformation.
-
Glycine, Alanine, and Serine: These small amino acids are frequently found in endogenous NAAAs. N-acyl derivatives of these amino acids have been shown to interact with G-protein coupled receptors (GPCRs) and modulate ion channel activity.[3] For example, N-arachidonoyl glycine has been identified as an antinociceptive agent.[5]
-
Beta-Alanine: As an isomer of alanine, beta-alanine's presence in an NAAA structure can lead to different biological activities. Studies on N-acyl-beta-alanine amides have suggested antiproliferative effects.[6]
-
N-Methylation: The methylation of the amide nitrogen, as in this compound, can significantly alter the molecule's properties. N-methylation is known to increase metabolic stability by preventing enzymatic hydrolysis, enhance membrane permeability due to increased lipophilicity, and potentially alter binding affinity to target proteins.[7][8]
Quantitative Comparison of N-Acyl Amino Acid Activity
| N-Acyl Amino Acid Derivative | Target | IC50 Value | Reference |
| Ibuprofen-AM5 (amide with 2-amino-3-methylpyridine) | Rat Brain FAAH | 0.52 µM | [9] |
| TPA1 (Ibu-AM5 analogue) | Rat Brain FAAH | 0.59 µM | [9] |
| TPA14 (3-chloropyridine analogue of TPA1) | Rat Brain FAAH | Non-competitive inhibition | [9] |
| Genistein | FAAH | 1.3 ± 0.13 μM | [10] |
| Biochanin-A | FAAH | 2.1 ± 0.24 μM | [10] |
| 7-hydroxyflavone | FAAH | 2.04 ± 0.19 μM | [10] |
Note: This table presents a selection of FAAH inhibitors to illustrate the range of potencies and is not a direct comparison with this compound due to a lack of available data.
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for key experiments used to characterize the biological activity of N-acyl amino acids.
Protocol 1: Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This assay determines the ability of a test compound to inhibit the enzymatic activity of FAAH.
1. Materials:
- Recombinant human FAAH enzyme
- FAAH substrate (e.g., N-arachidonoyl-[ethanolamine-3H])
- Test compound (e.g., this compound)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM EDTA)
- Scintillation cocktail
- Scintillation counter
2. Procedure:
- Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).
- In a microplate, add the assay buffer, FAAH enzyme, and the test compound at various concentrations.
- Initiate the reaction by adding the radiolabeled FAAH substrate.
- Incubate the plate at 37°C for a defined period (e.g., 15 minutes).
- Stop the reaction by adding an acidic stop solution (e.g., 1 M HCl).
- Extract the unreacted substrate and the product into an organic solvent (e.g., chloroform/methanol).
- Measure the radioactivity of the product in the aqueous phase using a scintillation counter.
- Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[9][10]
Protocol 2: G-Protein Coupled Receptor (GPCR) Activation Assay (Calcium Mobilization)
This assay measures the ability of a test compound to activate a GPCR that signals through the release of intracellular calcium.
1. Materials:
- Cells stably expressing the target GPCR (e.g., HEK293 cells)
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
- Test compound (e.g., this compound)
- Positive control agonist
- Fluorescence plate reader
2. Procedure:
- Plate the cells in a black-walled, clear-bottom microplate and allow them to adhere overnight.
- Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
- Wash the cells with the assay buffer to remove excess dye.
- Add the test compound at various concentrations to the wells.
- Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
- The increase in fluorescence corresponds to an increase in intracellular calcium concentration.
- Calculate the dose-response curve and determine the EC50 value for the test compound.
Signaling Pathways and Experimental Workflows
The biological effects of N-acyl amino acids are mediated through their interaction with various cellular targets. The following diagrams illustrate a generalized signaling pathway for NAAAs and a typical experimental workflow for their characterization.
Caption: Generalized signaling pathway for N-acyl amino acids.
Caption: Experimental workflow for characterizing N-acyl amino acids.
Conclusion
The field of N-acyl amino acids presents a promising area for the discovery of novel therapeutics. The structural diversity of this class of molecules allows for fine-tuning of their biological activity. While direct comparative data for this compound is currently limited, analysis of related N-acyl amino acids suggests that the combination of a long, saturated acyl chain and a methylated beta-alanine headgroup could result in a molecule with enhanced metabolic stability and unique target engagement properties. Further head-to-head studies are crucial to fully elucidate the pharmacological profile of this compound and its potential applications in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes | MDPI [mdpi.com]
- 5. N-Acyl amino acids and their impact on biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure activity relationship of antiproliferative N-acyl-beta-alanine amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.monash.edu [research.monash.edu]
- 9. Molecular Basis for Non-Covalent, Non-Competitive FAAH Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty acid amide hydrolase inhibition and N‐arachidonoylethanolamine modulation by isoflavonoids: A novel target for upcoming antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In-Vivo Biocompatibility of Stearoyl Methyl Beta-Alanine: A Comparative Guide
For researchers and drug development professionals, the selection of biocompatible excipients is a critical step in the design of in-vivo drug delivery systems. Stearoyl methyl beta-alanine, a self-assembling organogelator, has emerged as a promising candidate for creating in-situ forming implants for sustained drug release. This guide provides an objective comparison of the biocompatibility of this compound with common alternatives, supported by experimental data, to aid in the validation of its use in in-vivo studies.
Comparative Analysis of Biocompatibility
The biocompatibility of a material is its ability to perform with an appropriate host response in a specific application. For in-vivo drug delivery systems, this primarily involves assessing cytotoxicity (the potential to kill cells) and the inflammatory response upon implantation. Here, we compare this compound with three widely used alternatives: Poloxamer 407, Poly(lactic-co-glycolic acid) (PLGA), and Sucrose Acetate Isobutyrate (SAIB).
A study on N-stearoyl-L-alanine methyl ester (SAM), the same compound as this compound, demonstrated its excellent biocompatibility.[1] In-vitro cytotoxicity tests and in-vivo histological evaluations have shown that a SAM/soybean oil organogel is biodegradable and well-tolerated.[1]
In-Vitro Cytotoxicity
The MTT assay is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability. A higher cell viability percentage indicates lower cytotoxicity.
| Material | Cell Line | Concentration | Cell Viability (%) | Reference |
| This compound (in organogel) | Mouse Fibrosarcoma (L929) | Not specified | Excellent biocompatibility indicated | [1] |
| Poloxamer 407 | Human Lung Epithelial (A549) | Not specified | 88.9 ± 2.1 | [2] |
| Poloxamer 407 | Keratinocytes | Not specified | > 85 (after 24h) | [3] |
| PLGA (in-situ forming implant) | Not specified | Not specified | Generally recognized as biocompatible | [4][5] |
| Sucrose Acetate Isobutyrate (SAIB) | Not specified | Not specified | Generally Regarded As Safe (GRAS) | [6] |
In-Vivo Biocompatibility
Histological analysis of tissue surrounding an implant is used to assess the inflammatory response. This is often scored based on the presence and density of inflammatory cells, fibrosis (scar tissue formation), and tissue necrosis (cell death).
| Material | Animal Model | Implantation Site | Observation Period | Histological Findings | Reference |
| This compound (in organogel) | Mouse | Subcutaneous | Up to 6 weeks | Excellent biocompatibility, almost disappeared after 6 weeks | [1] |
| Poloxamer 407 (hydrogel) | Rabbit | Intramuscular | Not specified | Slight to moderate pathological signs | [7] |
| PLGA (in-situ forming implant) | Rabbit | Intramuscular | Not specified | Slight to moderate pathological signs | [7] |
| Sucrose Acetate Isobutyrate (SAIB) | Rat | Cerebral Cortex | 3-48 days | Mild to moderate inflammatory response | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biocompatibility studies.
1. In-Vitro Cytotoxicity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric test for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol for Adherent Cells:
-
Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of cell culture medium and incubate for 24 hours.
-
Remove the culture medium and expose the cells to the test material (e.g., an extract of the biomaterial or the material itself) for a specified period (e.g., 24, 48, 72 hours).
-
After the exposure period, remove the test material and wash the cells with phosphate-buffered saline (PBS).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubate the plate at 37°C for 4 hours in a CO₂ incubator.[9]
-
After incubation, add 100 µL of a solubilization solution (e.g., DMSO, or a solution of SDS in HCl) to each well to dissolve the insoluble formazan crystals.[9]
-
Mix each sample thoroughly by pipetting up and down.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
2. In-Vivo Biocompatibility: Histological Analysis with Hematoxylin and Eosin (H&E) Staining
This is the most common staining method in histology and is used to examine the morphology of the tissue surrounding the implanted material.
Protocol for Paraffin-Embedded Tissue:
-
Fixation: Immediately after excision, fix the tissue sample containing the implant in 10% neutral buffered formalin for at least 24 hours.
-
Processing: Dehydrate the fixed tissue through a series of graded ethanol solutions (e.g., 70%, 95%, 100%), clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut thin sections (typically 4-5 micrometers) of the paraffin-embedded tissue using a microtome.
-
Staining:
-
Deparaffinize the sections in xylene and rehydrate through graded alcohols to water.
-
Stain the nuclei with Hematoxylin (e.g., Mayer's or Harris's) for 3-5 minutes.
-
Rinse in running tap water.
-
Differentiate with 1% acid alcohol to remove excess stain.
-
"Blue" the sections in a weak alkaline solution (e.g., Scott's tap water substitute) to turn the nuclei blue/purple.
-
Counterstain the cytoplasm and extracellular matrix with Eosin Y solution for 1-3 minutes.
-
Dehydrate the stained sections through graded alcohols and clear in xylene.
-
-
Mounting: Mount a coverslip over the tissue section using a permanent mounting medium.
-
Microscopic Examination: Examine the stained slides under a light microscope to evaluate the tissue response, including inflammation, fibrosis, and necrosis.
Visualizations
Experimental Workflow
Decision Pathway for Biocompatibility Validation
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | PLGA and PDMS-based in situ forming implants loaded with rosuvastatin and copper-selenium nanoparticles: a promising dual-effect formulation with augmented antimicrobial and cytotoxic activity in breast cancer cells [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
The Challenge of Reproducibility: A Guide to Navigating Batch-to-Batch Variability of Stearoyl Methyl Beta-Alanine in Experimental Settings
Excipients, the inactive ingredients in a drug formulation, are often complex, multi-component materials.[2] Variability can arise from the source of raw materials and the synthesis or manufacturing process, resulting in differences in physical and chemical properties.[1][3] In the context of lipid nanoparticles (LNPs), which are a key delivery vehicle for nucleic acid therapies, even minor variations in a single lipid component can affect the final product's performance.[4][5]
Impact of Batch Variability on Lipid Nanoparticle Characteristics
The consistency of LNP formulations is critical for their function. Batch-to-batch variability of a component lipid can influence key physicochemical properties of the LNPs, such as particle size, polydispersity index (PDI), and encapsulation efficiency. These parameters, in turn, affect the stability, safety, and efficacy of the therapeutic.
Below is a summary of potential variations in LNP characteristics based on component variability, drawn from studies on similar lipid-based systems.
| LNP Characteristic | Potential Impact of Component Batch Variability | Supporting Evidence from LNP Studies |
| Particle Size (Hydrodynamic Diameter) | Inconsistent particle sizes between batches can alter biodistribution and cellular uptake. | Studies on different ionizable lipids have shown that changes in the lipid composition can lead to shifts in particle size distribution.[4] |
| Polydispersity Index (PDI) | A higher PDI indicates a wider range of particle sizes, which can lead to less predictable performance. | Consistent LNP formulations should have a narrow size dispersity (PDI < 0.2).[6] |
| Encapsulation Efficiency | Variability in a lipid component can affect the efficiency with which the nucleic acid payload is encapsulated. | High encapsulation efficiency (ideally >95%) is a critical quality attribute that should be consistent between batches.[6] |
| In vitro Transfection Efficiency | Changes in LNP properties due to component variability can alter how effectively the payload is delivered to and released within target cells. | The choice of ionizable lipid has been shown to significantly impact in vitro and in vivo transfection efficiency.[7] |
| Stability | The chemical purity and degradation profile of a lipid component can influence the shelf-life and stability of the LNP formulation. | Raw material sourcing is a critical factor, and variations in lipid purity between suppliers or batches can dramatically affect LNP stability.[8] |
Experimental Protocols for Assessing and Mitigating Variability
To ensure the reproducibility of experiments using different batches of Stearoyl methyl beta-alanine or other lipid components, a robust set of characterization protocols is essential.
Synthesis of Lipid Nanoparticles via Microfluidic Mixing
This protocol describes a standardized and reproducible method for LNP synthesis.[9][10]
-
Materials:
-
Ionizable lipid (e.g., this compound), helper lipid (e.g., DOPE), cholesterol, and a PEG-lipid dissolved in 100% ethanol.
-
mRNA or other nucleic acid payload dissolved in a low pH buffer (e.g., 10 mM citric acid buffer, pH 3).
-
Microfluidic mixing device and syringe pumps.
-
-
Procedure:
-
Prepare the lipid mixture in ethanol. The molar ratios of the different lipids should be precisely controlled.[11]
-
Prepare the nucleic acid solution in the aqueous buffer.
-
Set the flow rates of the syringe pumps to achieve the desired ratio of the organic (lipid) phase to the aqueous (nucleic acid) phase (e.g., 1:3).
-
The two solutions are mixed in the microfluidic chip, leading to the self-assembly of LNPs.
-
The resulting LNP solution is typically dialyzed or purified using tangential flow filtration to remove ethanol and unencapsulated nucleic acids.
-
Physicochemical Characterization of LNPs
-
Dynamic Light Scattering (DLS):
-
Purpose: To measure the hydrodynamic size and polydispersity index (PDI) of the LNPs.
-
Procedure: Dilute the LNP suspension in a suitable buffer (e.g., PBS) and analyze using a DLS instrument. Measurements should be taken for each new batch of LNPs. Consistent batches should exhibit similar size and PDI values.[6]
-
-
Encapsulation Efficiency Assay (e.g., RiboGreen Assay):
-
Purpose: To determine the percentage of nucleic acid that is successfully encapsulated within the LNPs.
-
Procedure:
-
A fluorescent dye that binds to nucleic acids (e.g., RiboGreen) is used.
-
The fluorescence of the LNP sample is measured before and after the addition of a detergent (e.g., Triton X-100) that disrupts the lipid bilayer.
-
The difference in fluorescence is used to calculate the amount of encapsulated nucleic acid. High encapsulation efficiency (e.g., 96-100%) should be consistently achieved.[9][10]
-
-
In Vitro Transfection Efficiency Assay
-
Purpose: To assess the biological activity of the LNPs by measuring their ability to deliver their payload to cells.
-
Procedure:
-
Plate a suitable cell line (e.g., HepG2, HeLa) in a 96-well plate.
-
Add different concentrations of the LNP formulations (from different batches) to the cells.
-
If the payload is a reporter gene (e.g., luciferase), measure the reporter gene expression after a suitable incubation period (e.g., 24-48 hours) using a luminescence-based assay.[7][11]
-
Consistent batches should result in similar levels of transfection efficiency at equivalent doses.
-
Visualizing Workflows and Pathways
To better understand the implications of batch variability, the following diagrams illustrate a workflow for assessing this variability and a hypothetical signaling pathway that could be affected.
Caption: Workflow for assessing batch-to-batch variability.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmtech.com [pharmtech.com]
- 3. research.monash.edu [research.monash.edu]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for the development of mRNA lipid nanoparticle vaccines and analysis of immunization efficiency in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analyzing Lipid Nanoparticle Stability in Variable Environments [eureka.patsnap.com]
- 9. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
Benchmarking Stearoyl Methyl Beta-Alanine: A Comparative Guide to its Performance Against Commercial Surfactants
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of surfactant chemistry, the pursuit of novel molecules with superior performance and enhanced biocompatibility is paramount. Stearoyl methyl beta-alanine, a mild, amino acid-based surfactant, has emerged as a promising alternative to conventional surfactants in various applications, including pharmaceuticals and personal care. This guide provides an objective comparison of the performance of this compound against two widely used commercial surfactants: Sodium Lauryl Sulfate (SLS) and Cocamidopropyl Betaine (CAPB). The information presented herein is supported by available experimental data to aid researchers and formulation scientists in making informed decisions.
Performance Benchmarks: A Tabular Comparison
| Performance Parameter | This compound | Sodium Lauryl Sulfate (SLS) | Cocamidopropyl Betaine (CAPB) | References |
| Critical Micelle Concentration (CMC) | Data not publicly available | ~8.2 mM in pure water at 25°C | ~0.974 mmol/L | [1] |
| Surface Tension at CMC (γCMC) | Data not publicly available | Not explicitly found | Not explicitly found | |
| Foam Stability | Generally good foam stability reported for N-acyl amino acid surfactants | High foaming | Good foam stabilization | [2] |
| Emulsification Power | Excellent emulsifying properties reported | Effective emulsifier | Good emulsifier | [2] |
| Mildness | Considered very mild | Can be irritating to the skin | Generally mild | [3] |
| Biodegradability | Readily biodegradable | Biodegradable | Biodegradable | [3] |
Experimental Protocols: A Methodological Overview
To ensure a comprehensive understanding of the presented data, this section outlines the detailed methodologies for key experiments used to evaluate surfactant performance.
Determination of Critical Micelle Concentration (CMC) and Surface Tension at CMC (γCMC)
The CMC is a fundamental parameter that indicates the concentration at which surfactant molecules begin to self-assemble into micelles. The surface tension at this concentration (γCMC) reflects the maximum reduction in surface tension the surfactant can achieve.
Methodology: Surface Tensiometry (Du Noüy Ring Method)
-
Preparation of Surfactant Solutions: A series of aqueous solutions of the surfactant are prepared at varying concentrations.
-
Instrumentation: A tensiometer equipped with a platinum Du Noüy ring is used. The instrument is calibrated with deionized water.
-
Measurement: The platinum ring is immersed in the surfactant solution and then slowly pulled through the air-liquid interface. The force required to detach the ring from the surface is measured.
-
Data Analysis: The surface tension is plotted against the logarithm of the surfactant concentration. The point at which the surface tension plateaus indicates the CMC, and the value of the surface tension at this plateau is the γCMC.
Evaluation of Foam Stability
Foam stability is a measure of a foam's ability to persist over time and is crucial for applications where a lasting lather is desired.
Methodology: Ross-Miles Method
-
Apparatus: A graduated cylindrical column with a specified height and diameter is used.
-
Procedure: A standard volume of the surfactant solution at a defined concentration is poured into the column. A specific volume of the same solution is then dropped from a fixed height into the column to generate foam.
-
Measurement: The initial foam height is recorded. The height of the foam is then measured at regular intervals over a set period.
-
Data Analysis: Foam stability can be expressed as the foam half-life, which is the time it takes for the foam height to decrease to half of its initial height.
Assessment of Emulsification Power
The ability of a surfactant to form and stabilize an emulsion is critical in many formulations.
Methodology: Emulsification Index (E24)
-
Preparation: Equal volumes of an oil phase (e.g., a standard hydrocarbon) and an aqueous surfactant solution are mixed in a graduated test tube.
-
Emulsification: The mixture is homogenized using a vortex mixer for a defined period (e.g., 2 minutes).
-
Measurement: The mixture is allowed to stand for 24 hours. The height of the emulsified layer is then measured.
-
Calculation: The Emulsification Index (E24) is calculated using the following formula: E24 (%) = (Height of the emulsion layer / Total height of the liquid) x 100
The Role of Surfactants in Drug Delivery: A Signaling Pathway Perspective
Surfactants play a crucial role as penetration enhancers in transdermal drug delivery systems. They facilitate the transport of active pharmaceutical ingredients (APIs) across the skin's formidable barrier, the stratum corneum. One of the key mechanisms by which surfactants achieve this is through the modulation of tight junctions between keratinocytes.
The following diagram illustrates a simplified signaling pathway of how certain surfactants can disrupt tight junctions, thereby increasing paracellular permeability for drug absorption.
Caption: Surfactant-mediated enhancement of transdermal drug delivery.
This proposed pathway suggests that surfactant monomers can fluidize the lipid bilayer of the stratum corneum, leading to the activation of intracellular signaling molecules like Phospholipase C (PLC) and Protein Kinase C (PKC). Activated PKC can then phosphorylate tight junction proteins, leading to their transient disruption and a subsequent increase in paracellular permeability, which facilitates the absorption of drug molecules. It is important to recognize that this is a simplified representation, and the exact mechanisms can vary depending on the surfactant and the specific cellular context.
Conclusion
This compound presents a compelling profile as a mild, biodegradable, and effective surfactant. While a direct quantitative comparison with industry workhorses like SLS and CAPB is hampered by the limited availability of public data for the former, the general characteristics of N-acyl amino acid surfactants suggest comparable or superior performance in terms of mildness and emulsification. For applications in drug development, its potential as a penetration enhancer, possibly acting through the modulation of tight junctions, warrants further investigation. Researchers and formulators are encouraged to directly engage with manufacturers to obtain specific performance data for this compound to fully assess its suitability for their specific applications.
References
Safety Operating Guide
Navigating the Disposal of Stearoyl Methyl Beta-Alanine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of stearoyl methyl beta-alanine, ensuring compliance and minimizing risk. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandated, treating the compound as potentially hazardous.
Core Principles of Chemical Disposal
The handling and disposal of any chemical, including this compound, should always be guided by the overarching principles of laboratory safety. This includes minimizing exposure, preventing environmental contamination, and adhering to all local and national regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate personal protective equipment. For handling powdered chemicals like this compound, this includes:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are essential to protect against dust particles.[1][2]
-
Hand Protection: Wear nitrile gloves to prevent skin contact.[3] Inspect gloves for any holes before use and wash hands thoroughly after removal.[1][2]
-
Body Protection: A lab coat should be worn to protect clothing and skin.[4]
-
Respiratory Protection: Work in a well-ventilated area.[2][5] If there is a risk of generating significant amounts of dust, a fume hood should be used.[3][4][6]
Step-by-Step Disposal Procedures
The proper disposal method for this compound depends on its form: unused product, contaminated materials, or empty containers.
1. Unused or Waste this compound:
-
Collection: Carefully sweep up any solid material, avoiding dust generation.[2][5][7] Place the waste into a clearly labeled, sealable container. The label should include the chemical name ("this compound Waste") and any known hazard information.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[7][8]
-
Disposal: Arrange for collection by a licensed hazardous waste disposal company.[6] Do not pour this compound down the drain unless explicitly permitted by your institution's EHS and local regulations.[6]
2. Contaminated Materials:
-
Collection: Items such as gloves, weighing papers, and absorbent pads that have come into contact with this compound should be considered chemical waste.
-
Packaging: Place these materials in a separate, clearly labeled, and sealed bag or container.
-
Disposal: Dispose of this container along with the unused chemical waste through a licensed contractor.
3. Empty Containers:
-
Decontamination: Triple-rinse the empty container with a suitable solvent (e.g., water or an organic solvent, depending on the compound's solubility).
-
Rinsate Collection: Collect the rinsate as hazardous waste and add it to your designated chemical waste container.
-
Final Disposal: Once thoroughly decontaminated, the container can often be disposed of as regular laboratory glass or plastic waste. However, confirm this with your institutional guidelines.
Quantitative Safety Data
| Parameter | Value | Reference Compound |
| Oral LD50 (Rat) | No data available | N/A |
| Dermal LD50 (Rabbit) | No data available | N/A |
| Inhalation LC50 (Rat) | No data available | N/A |
| Permissible Exposure Limit (PEL) | Not established | N/A |
| Threshold Limit Value (TLV) | Not established | N/A |
In the absence of specific data, it is crucial to handle this compound with a high degree of caution, assuming it may have hazardous properties.
Visualizing the Disposal Workflow
To further clarify the procedural logic, the following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Stearoyl methyl beta-alanine
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling Stearoyl methyl beta-alanine, a novel compound for which specific safety data may not be readily available. The following procedures are based on best practices for handling similar powdered, non-hazardous chemical compounds.
Personal Protective Equipment (PPE)
When handling this compound in a laboratory setting, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety.
Recommended PPE for Handling this compound:
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles | Should be worn at all times to protect from dust and potential splashes. Standard safety glasses with side shields are a minimum requirement, but goggles provide a more complete seal.[1][2][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or latex gloves are suitable for handling powdered chemicals. It is recommended to use powder-free gloves to prevent contamination.[1][2] Gloves should be changed regularly, approximately every 30 to 60 minutes, or immediately if contaminated or damaged.[1] |
| Body Protection | Laboratory Coat or Gown | A long-sleeved lab coat or gown should be worn to protect the skin from contact with the chemical powder.[2] |
| Respiratory Protection | Dust Mask or Respirator | In situations where dust generation is likely (e.g., weighing, transferring large quantities), a dust mask (e.g., N95) or a respirator should be used to prevent inhalation.[2][3] |
| Foot Protection | Closed-Toe Shoes | Shoes that fully cover the feet are required to protect against spills.[2] |
Operational Plan for Safe Handling
A systematic workflow is essential to minimize risks during the handling of this compound.
Disposal Plan
Proper disposal of chemical waste is critical to maintaining a safe laboratory environment and complying with regulations. As this compound is not classified as a hazardous substance based on available information for similar compounds, it can be disposed of as non-hazardous solid waste.[4][5][6]
Disposal Procedures for this compound and Contaminated Materials:
| Waste Type | Disposal Procedure |
| Unused Solid Compound | - Collect in a clearly labeled, sealed container marked as "Non-Hazardous Chemical Waste".[6] - Dispose of directly into the designated dumpster for solid laboratory waste; do not place in regular laboratory trash cans.[4] |
| Empty Containers | - If the container is completely empty (no freestanding powder), the label should be defaced or marked through.[4] - The empty container can then be disposed of in the regular trash.[4] |
| Contaminated Labware (e.g., weigh boats, pipette tips) | - Place in a plastic bag and seal. - Dispose of in the normal trash.[5] |
| Aqueous Solutions | - If the solution is non-hazardous and has a pH between 6 and 9.5, it may be permissible to pour it down the sink drain with plenty of water, subject to institutional approval.[6] |
It is imperative to consult your institution's Environmental Health and Safety (EH&S) department for specific disposal guidelines and to ensure compliance with local regulations.[4][6]
References
- 1. pppmag.com [pppmag.com]
- 2. nspcoatings.co.uk [nspcoatings.co.uk]
- 3. PPE for Powder Coating - Stay Protected While Powder Coating [int-enviroguard.com]
- 4. sfasu.edu [sfasu.edu]
- 5. uwlax.edu [uwlax.edu]
- 6. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
